SarTATE
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-19-[[(2R)-2-[[5-[(8-methyl-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl)amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H103N17O14S2/c1-42(87)58-66(98)83-55(65(97)85-59(43(2)88)67(99)100)35-102-101-34-54(64(96)80-52(31-45-19-21-47(89)22-20-45)62(94)81-53(32-46-33-77-49-15-8-7-14-48(46)49)63(95)79-50(60(92)84-58)16-9-10-23-70)82-61(93)51(30-44-12-5-4-6-13-44)78-56(90)17-11-18-57(91)86-69-39-74-27-24-71-36-68(3,37-72-25-28-75-40-69)38-73-26-29-76-41-69/h4-8,12-15,19-22,33,42-43,50-55,58-59,71-77,87-89H,9-11,16-18,23-32,34-41,70H2,1-3H3,(H,78,90)(H,79,95)(H,80,96)(H,81,94)(H,82,93)(H,83,98)(H,84,92)(H,85,97)(H,86,91)(H,99,100)/t42-,43-,50+,51-,52+,53-,54+,55+,58+,59+,68?,69?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUFICPASZINEN-NMNXQNEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCCC(=O)NC67CNCCNCC(CNCCNC6)(CNCCNC7)C)C(=O)NC(C(C)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CCCC(=O)NC67CNCCNCC(CNCCNC6)(CNCCNC7)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H103N17O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1458.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Rise of SarTATE: A New Frontier in Theranostic Radiopharmaceuticals
An In-depth Technical Guide on the Discovery and Development of SarTATE Radiopharmaceuticals for Researchers, Scientists, and Drug Development Professionals.
The landscape of nuclear medicine is rapidly evolving with the advent of theranostic agents that seamlessly integrate diagnostic imaging and targeted radionuclide therapy. Among the most promising innovations in this field is the development of this compound radiopharmaceuticals. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, a next-generation agent poised to redefine the management of neuroendocrine tumors (NETs) and other malignancies expressing the somatostatin receptor 2 (SSTR2).
Introduction: The Theranostic Imperative and the Genesis of this compound
The theranostic paradigm, a portmanteau of "therapeutics" and "diagnostics," embodies a personalized medicine approach where the same molecular target is used for both imaging and therapy. This strategy allows for precise patient selection, accurate dosimetry, and real-time monitoring of treatment response. For neuroendocrine tumors, which frequently overexpress SSTR2, peptide receptor radionuclide therapy (PRRT) with radiolabeled somatostatin analogs has become a cornerstone of treatment.
This compound emerges as a significant advancement in this domain. It is a conjugate of the novel bifunctional chelator, MeCOSar, and the well-established SSTR2-targeting peptide, Tyr3-octreotate.[1] The key innovation lies in the MeCOSar chelator, a sarcophagine-based cage-like molecule, which forms exceptionally stable complexes with copper radionuclides. This stability is crucial for in vivo applications, minimizing the release of free radio-copper and reducing off-target toxicity.[2] The "perfect pairing" of copper-64 (⁶⁴Cu) for positron emission tomography (PET) imaging and copper-67 (⁶⁷Cu) for therapy, both chelated by the same this compound molecule, represents a true theranostic synergy.[3][4]
The Molecular Architecture of this compound
The efficacy of this compound is rooted in its meticulously designed molecular components:
-
Targeting Vector: Tyr3-octreotate: This synthetic octapeptide is a well-characterized analog of somatostatin with high affinity for SSTR2. Its established use in numerous patients provides a strong foundation of safety and targeting efficiency.
-
Chelator: MeCOSar (monofunctionalized sarcophagine): This cage-like amine ligand offers superior chelation for copper isotopes across a wide pH range and at room temperature.[1] Its remarkable in vivo stability surpasses that of conventional chelators like DOTA when complexed with copper, a critical factor for the development of copper-based radiopharmaceuticals.[5]
The conjugation of MeCOSar to Tyr3-octreotate results in the this compound molecule, a robust platform for delivering copper radionuclides to SSTR2-expressing tumor cells.
Preclinical Development: Demonstrating Superiority
Extensive preclinical studies have validated the potential of this compound radiopharmaceuticals, showcasing their favorable pharmacokinetic profile, high tumor uptake, and potent anti-tumor efficacy.
In Vitro and In Vivo Characterization
While specific IC50 values for this compound are not extensively reported in the currently available literature, preclinical evaluations have consistently demonstrated its high binding affinity for SSTR2.
Biodistribution of ⁶⁴Cu-SarTATE
Preclinical biodistribution studies using ⁶⁴Cu-SarTATE in mouse models of neuroblastoma have revealed high and sustained tumor uptake, coupled with rapid clearance from non-target tissues. This high tumor-to-background ratio is essential for clear and sensitive PET imaging.
Table 1: Preclinical Biodistribution of ⁶⁴Cu-SarTATE in a Neuroblastoma Model
| Organ | % Injected Dose per Gram (%ID/g) at 24h | % Injected Dose per Gram (%ID/g) at 48h |
| Kidneys | 15.6 ± 5.8[6][7] | 11.5 ± 2.8[6][7] |
| Tumor | 14.1 - 25.0[6][7] | - |
Data presented as mean ± standard deviation where available.
Therapeutic Efficacy of ⁶⁷Cu-SarTATE
The therapeutic potential of ⁶⁷Cu-SarTATE has been demonstrated in multiple preclinical models, showing significant tumor growth inhibition and increased survival.
Table 2: Preclinical Therapeutic Efficacy of ⁶⁷Cu-SarTATE
| Tumor Model | Treatment Group | Key Findings | Reference |
| Neuroendocrine Tumor | 5 MBq ⁶⁷Cu-SarTATE | 75% tumor growth inhibition | [5] |
| Neuroendocrine Tumor | 5 MBq ¹⁷⁷Lu-DOTATATE | 89% tumor growth inhibition | [5] |
| Neuroblastoma | ⁶⁷Cu-SarTATE (early treatment) | 30% increase in survival | [6][8] |
These studies highlight the potent anti-tumor activity of ⁶⁷Cu-SarTATE, which is comparable to the clinically established ¹⁷⁷Lu-DOTATATE.
Experimental Protocols
This section outlines the key experimental methodologies for the synthesis and evaluation of this compound radiopharmaceuticals, based on published literature.
Synthesis of the MeCOSar Chelator
The synthesis of sarcophagine-based chelators like MeCOSar involves a multi-step template synthesis. While a detailed step-by-step protocol for MeCOSar is not publicly available, the general approach for the related DiAmSar chelator has been described and involves a four-step template synthesis.[9] This process typically starts with a metal-amine complex that directs the formation of the cage-like structure.
Conjugation of MeCOSar to Tyr3-octreotate
The conjugation of the MeCOSar chelator to the Tyr3-octreotate peptide is a critical step in creating the this compound molecule. This is typically achieved through standard peptide coupling chemistry, where a reactive functional group on the MeCOSar molecule is linked to an amine group on the peptide.
Radiolabeling with Copper-64 and Copper-67
The radiolabeling of this compound with ⁶⁴Cu or ⁶⁷Cu is a straightforward and efficient process.
Protocol for Radiolabeling of this compound:
-
Reconstitution: A lyophilized vial of this compound is reconstituted with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7) to a concentration of 1 mg/mL.[6]
-
Reaction Mixture: An aliquot of the this compound solution (e.g., 2.5 µg) is added to a buffered solution (e.g., 0.1 M phosphate buffer, pH 5.0) containing the desired amount of ⁶⁴Cu or ⁶⁷Cu.[6]
-
Incubation: The reaction mixture is incubated at room temperature for 15 minutes.[6]
-
Quality Control: The radiochemical yield and purity are assessed by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC). A radiochemical yield of over 95% is typically achieved.[1][6]
Workflow for this compound Radiolabeling
References
- 1. northstarnm.com [northstarnm.com]
- 2. Clarity advances to cohort 3 of the CL04 trial of this compound™ in paediatric neuroblastoma - Clarity Pharmaceuticals - Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]
- 5. Comparing the therapeutic efficacy of 67Cu-SARTATE and 177Lu-DOTA-octreotate in a neuroendocrine tumor model | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Clarity Completes Site Activation for this compound™ Clinical Trial for the Treatment of Meningioma - Clarity Pharmaceuticals - Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]
- 8. Clarity advances to cohort 3 of the CL04 trial of this compound™ in paediatric neuroblastoma [prnewswire.com]
- 9. researchgate.net [researchgate.net]
The Emergence of SARTATE in Neuroendocrine Tumor Diagnosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diagnosis and staging of neuroendocrine tumors (NETs) have been significantly advanced by the use of radiolabeled somatostatin analogues (SSAs) for positron emission tomography (PET) imaging. These agents target the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in the majority of NETs. For years, 68Ga-DOTATATE has been the standard of care for SSTR2-targeted PET imaging. However, the emergence of 64Cu-SARTATE, a next-generation SSTR2-targeting theranostic agent, presents a paradigm shift in the diagnostic landscape of NETs. This technical guide provides an in-depth overview of the role of SarTATE in neuroendocrine tumor diagnosis, with a focus on its mechanism of action, comparative efficacy, and the experimental protocols that underpin its evaluation.
Mechanism of Action: The Antagonist Advantage
This compound (64Cu-MeCOSar-Tyr3-octreotate) is a SSTR2-targeting peptide. Unlike the agonist action of DOTATATE, this compound functions as an antagonist. This distinction is critical to its enhanced diagnostic performance.
-
SSTR2 Agonists (e.g., DOTATATE): Upon binding to SSTR2, agonists are internalized into the tumor cell. While this allows for the accumulation of the radiotracer, the number of available binding sites is limited by the rate of receptor internalization and recycling.
-
SSTR2 Antagonists (e.g., this compound): Antagonists bind to SSTR2 on the cell surface without being internalized. This allows for the binding to a larger number of receptor sites, leading to a higher tumor uptake and retention of the radiotracer. This increased binding potential is particularly advantageous in tumors with lower SSTR2 expression.
The practical implication of this antagonist mechanism is a more robust and sustained imaging signal, which can lead to improved lesion detection.
Comparative Analysis: 64Cu-SARTATE vs. 68Ga-DOTATATE
Clinical studies, most notably the DISCO trial, have demonstrated the superiority of 64Cu-SARTATE over 68Ga-DOTATATE in the detection of NET lesions. The longer half-life of 64Cu (12.7 hours) compared to 68Ga (68 minutes) allows for delayed imaging, which has proven to be a significant advantage.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies.
| Parameter | 64Cu-SARTATE | 68Ga-DOTATATE | Source(s) |
| Lesion Detection (DISCO Trial) | 393 to 488 lesions detected | 186 to 265 lesions detected | |
| Discordant Lesion Detection (DISCO Trial) | 93.5% of discordant lesions detected only by 64Cu-SARTATE | 6.5% of discordant lesions detected only by 68Ga-DOTATATE |
| Time Point | 64Cu-SARTATE Lesion-to-Liver SUV Ratio | 68Ga-DOTATATE Lesion-to-Liver SUV Ratio | Source(s) |
| 1 hour | Comparable to 68Ga-DOTATATE | - | |
| 4 hours | Superior to 1-hour 68Ga-DOTATATE | - | |
| 24 hours | Highest lesion-to-liver contrast | Not feasible due to short half-life |
| Parameter | 64Cu-DOTATATE | 68Ga-DOTATOC | Source(s) |
| Mean SUVmax (Liver Lesions) | Significantly higher | Lower | |
| Mean SUVmax (Lymph Nodes) | Significantly higher | Lower | |
| Mean SUVmax (Pancreatic Lesions) | Significantly higher | Lower | |
| Mean SUVmax (Bone Lesions) | No significant difference | No significant difference |
Experimental Protocols
This section details the methodologies for key experiments involved in the evaluation of 64Cu-SARTATE.
Radiolabeling of 64Cu-SARTATE
Objective: To radiolabel the this compound peptide with the positron-emitting radionuclide 64Cu.
Methodology:
-
A vial containing lyophilized this compound is reconstituted with a phosphate buffer (0.1 M, pH 7) to achieve a 1 mg/mL solution.
-
An aliquot of the this compound solution (e.g., 2.5 µg in 2.5 µL) is added to a phosphate buffer (0.1 M, pH 5.0).
-
A solution containing 64Cu (e.g., 71.78 MBq) is added to the this compound and buffer mixture.
-
The reaction is allowed to proceed at room temperature for 15 minutes.
-
The final product is filtered through a 0.22-µM filter to ensure sterility.
-
Radiochemical purity is assessed using techniques such as high-performance liquid chromatography (HPLC).
In Vitro SSTR2 Binding Affinity Assay
Objective: To determine and compare the binding affinities (IC50 or Kd values) of this compound and DOTATATE for the SSTR2 receptor.
General Methodology:
-
Cell Culture: A cell line overexpressing human SSTR2 (e.g., HEK293-SSTR2) is cultured under standard conditions.
-
Membrane Preparation: Cell membranes are harvested and prepared through homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
Competitive Binding Assay:
-
Cell membranes are incubated with a known concentration of a radiolabeled SSTR2 ligand (e.g., 125I-Tyr3-octreotide).
-
Increasing concentrations of the unlabeled competitor peptides (this compound and DOTATATE) are added to the incubation mixture.
-
The reaction is incubated to allow for competitive binding to reach equilibrium.
-
The bound and free radioligand are separated by filtration.
-
The radioactivity of the filters is measured using a gamma counter.
-
-
Data Analysis: The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis of the competition curves.
Preclinical Animal Biodistribution Study
Objective: To evaluate the in vivo distribution, tumor uptake, and clearance of 64Cu-SARTATE in a neuroendocrine tumor animal model.
Methodology:
-
Animal Model: An appropriate animal model, typically immunodeficient mice (e.g., nude mice), is used. Human neuroendocrine tumor cells (e.g., AR42J or IMR32) are implanted subcutaneously or orthotopically to establish tumors.
-
Radiotracer Administration: Once tumors reach a suitable size, the animals are injected intravenously with a known activity of 64Cu-SARTATE.
-
Tissue Harvesting and Analysis: At various time points post-injection (e.g., 1, 4, 24, and 48 hours), groups of animals are euthanized. Key organs and tissues (e.g., tumor, blood, liver, kidneys, spleen, muscle) are collected, weighed, and the radioactivity is measured using a gamma counter.
-
Data Calculation: The uptake in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Clinical PET/CT Imaging Protocol (DISCO Trial - NCT04438304)
Objective: To assess the diagnostic performance of 64Cu-SARTATE PET/CT in patients with known or suspected neuroendocrine tumors.
Methodology:
-
Patient Preparation: Patients are required to fast for a minimum of 4 hours prior to the administration of the radiotracer.
-
Radiotracer Administration: A fixed administration dose of 200 MBq of 64Cu-SARTATE is administered as a single bolus intravenous injection.
-
PET/CT Acquisition:
-
Serial PET/CT scans are acquired at multiple time points post-injection, typically at 30 minutes, 1 hour, 4 hours, and 24 hours.
-
The acquisition protocol generally involves 6-8 bed positions with an acquisition time of 2-3 minutes per bed position.
-
-
Image Reconstruction and Analysis:
-
PET images are reconstructed using standard algorithms (e.g., ordered-subset estimation method).
-
Images are analyzed for lesion and normal organ uptake. Standardized Uptake Values (SUVs) are calculated for quantitative assessment.
-
Lesion-to-background ratios are determined to assess lesion conspicuity.
-
Visualizations
Signaling Pathways and Experimental Workflows
A Technical Guide to Preclinical Studies of SarTATE in Cancer Models
Introduction
SarTATE is a next-generation, highly targeted theranostic agent developed for the diagnosis and treatment of cancers expressing somatostatin receptor 2 (SSTR2).[1][2] It represents a significant advancement in peptide receptor radionuclide therapy (PRRT). This compound consists of the SSTR2-targeting peptide, octreotate, conjugated to a proprietary sarcophagine chelator, MeCOSar, which securely holds copper isotopes.[3][4] This unique structure allows for a paired theranostic approach: 64Cu-SARTATE for high-resolution Positron Emission Tomography (PET) imaging and 67Cu-SARTATE for targeted radionuclide therapy.[3] The MeCOSar chelator provides greater stability for copper isotopes compared to traditional chelators like DOTA, which is crucial for in vivo applications.[3] Preclinical studies have demonstrated promising results in various cancer models, highlighting its potential for improved tumor targeting, retention, and therapeutic efficacy.
Mechanism of Action
The efficacy of this compound is rooted in its high affinity for the SSTR2 protein, which is overexpressed in a majority of neuroendocrine neoplasms (NENs) and neuroblastomas.[3][5] The octreotate component of this compound acts as a molecular guide, binding selectively to SSTR2 on the surface of cancer cells. Once bound, the fate of the cell depends on the copper isotope chelated by the MeCOSar cage.
-
Diagnostic (64Cu-SARTATE): The positron-emitting 64Cu allows for quantitative PET imaging, visualizing tumor locations, staging disease, and determining patient suitability for PRRT.[6] Its half-life (12.7 hours) is longer than that of Gallium-68 (68 minutes), enabling more flexible imaging schedules and assessment of tracer kinetics at later time points (e.g., 24 hours), which can improve lesion detection, especially in the liver.[6][7]
-
Therapeutic (67Cu-SARTATE): The beta-emitting 67Cu delivers a cytotoxic radiation dose directly to the targeted cancer cells, minimizing damage to surrounding healthy tissue.[8]
Experimental Protocols
Preclinical evaluation of this compound has been conducted across several SSTR2-positive cancer models, primarily utilizing xenograft models in immunocompromised mice.
In Vivo Animal Models
-
Model Establishment: Human cancer cell lines are implanted into immunocompromised mice (e.g., BALB/c nude mice) to generate tumors.[8][9] Common methods include:
-
Subcutaneous Xenografts: Tumor cells (e.g., A427-7 lung cancer, AR42J pancreatic cancer) are mixed with a matrix like Matrigel and injected subcutaneously into the flank of the mice.[3][8][9]
-
Orthotopic/Metastatic Models: To better mimic human disease, cells are implanted in the organ of origin or administered to create metastatic disease. For example, an intrahepatic model of neuroblastoma metastasis was established using IMR32 cells in nude mice.[3][4][10]
-
-
Animal Care: All procedures are conducted following institutional animal care and use committee guidelines.
Biodistribution and PET Imaging Studies (64Cu-SARTATE)
-
Radiopharmaceutical Administration: Mice bearing established tumors are injected with a defined activity of 64Cu-SARTATE, typically via tail vein injection.[11]
-
PET/CT Imaging: Animals are anesthetized and undergo PET/CT scans at various time points post-injection (e.g., 2, 24, and 48 hours).[6][12] This allows for non-invasive visualization and quantification of radiotracer uptake in tumors and major organs over time.
-
Ex Vivo Biodistribution: Following the final imaging session, animals are euthanized. Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter.[4] Uptake is calculated and expressed as the percentage of the injected dose or activity per gram of tissue (%ID/g or %IA/g).[4][6]
-
Autoradiography and Histology: Tumor tissues may be sectioned and exposed to phosphor storage plates (autoradiography) to visualize the microscopic distribution of the radiotracer. Subsequent histological staining (e.g., H&E, SSTR2 immunohistochemistry) confirms that uptake correlates with viable, SSTR2-positive tumor regions.[3][4]
Therapeutic Efficacy Studies (67Cu-SARTATE)
-
Study Design: Tumor-bearing mice are randomized into control and treatment groups (typically 6-8 mice per group).[4]
-
Monitoring: Key endpoints are monitored throughout the study:
-
Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Tumor growth inhibition is calculated relative to the control group.[8][13]
-
Survival: Animals are monitored until a predefined endpoint (e.g., tumor volume limit or signs of morbidity), and survival data is analyzed.[4]
-
Toxicity: Animal body weight and overall health are monitored as indicators of treatment-related toxicity.
-
Quantitative Data Summary
Preclinical studies have provided robust quantitative data on the biodistribution, tumor uptake, and therapeutic efficacy of this compound.
Table 1: Biodistribution and Tumor Uptake of 64Cu-SARTATE
This table summarizes the uptake of 64Cu-SARTATE in tumors and key organs in different preclinical models. High tumor uptake and retention are consistently observed, with clearance primarily through the kidneys.
| Cancer Model | Tissue | Uptake at ~24h (%IA/g or %ID/g) | Uptake at ~48h (%IA/g) | Citation(s) |
| Neuroblastoma (IMR32) | Tumor | 14.1 – 25.0 | - | [3][4] |
| Kidneys | 15.6 ± 5.8 | 11.5 ± 2.8 | [3][4] | |
| Murine Xenograft (SSTR2+) | Tumor | 105.0 ± 27.1 (at 24h) | - | [6] |
| Tumor | 63.0 ± 15.0 (at 2h) | - | [6] |
IA/g: Injected Activity per gram; ID/g: Injected Dose per gram. Data presented as mean ± SD or range.
Table 2: Therapeutic Efficacy of 67Cu-SARTATE
These studies demonstrate the anti-tumor activity of 67Cu-SARTATE, showing significant tumor growth inhibition and extension of survival.
| Cancer Model | Treatment Protocol | Key Efficacy Result(s) | Citation(s) |
| Neuroblastoma (IMR32) | Single dose (9.25 or 18.5 MBq) at 2 weeks post-inoculation. | 30% increase in mean survival (55.6 days vs. 43.0 days for control). | [3][4] |
| Pancreatic (AR42J) | Single 5 MBq dose. | 75% tumor growth inhibition compared to vehicle control. | [8] |
| Pancreatic (AR42J) | Fractionated dose (2 x 15 MBq) vs. Single dose (30 MBq). | Fractionated therapy significantly improved survival over a single fraction (47 days vs. 36 days). | [8] |
Table 3: Comparison of 64Cu-SARTATE and 68Ga-DOTATATE
While most direct comparisons come from initial human trials, they are informed by the promising preclinical data. These findings highlight the advantages of 64Cu-SARTATE, particularly with delayed imaging.
| Metric | 68Ga-DOTATATE (at ~1h) | 64Cu-SARTATE (at >4h) | Key Finding | Citation(s) |
| Lesion Detection | Standard of care | Superior | Detected significantly more lesions in NET patients. | [14] |
| Lesion-to-Liver Ratio | Median: 3.92 | Median: 6.70 (at 4h), 16.69 (at 24h) | Progressive increase in tumor contrast over time. | [15] |
| Imaging Time Window | Limited by short half-life (~68 min) | Flexible due to longer half-life (~12.7 h) | Allows for delayed imaging, improving lesion-to-background contrast. | [6][7] |
The preclinical data for this compound provide a strong foundation for its clinical development as a leading theranostic agent for SSTR2-positive cancers. Studies in neuroblastoma and neuroendocrine tumor models consistently demonstrate high and sustained tumor uptake of 64Cu-SARTATE, translating into excellent contrast for PET imaging.[3][6] Furthermore, the therapeutic counterpart, 67Cu-SARTATE, has proven to be highly efficacious, significantly inhibiting tumor growth and extending survival in animal models.[4][8] The unique properties of the copper isotopes, combined with the stable MeCOSar chelator, position this compound as a potentially superior alternative to existing somatostatin analogues for both diagnosing and treating a range of challenging cancers.
References
- 1. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]
- 2. ronnyallan.net [ronnyallan.net]
- 3. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Somatostatin Receptor Imaging and Theranostics: Current Practice and Future Prospects | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. 64Cu-SARTATE PET Imaging of Patients with Neuroendocrine Tumors Demonstrates High Tumor Uptake and Retention, Potentially Allowing Prospective Dosimetry for Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukinets.org [ukinets.org]
- 8. Peptide Receptor Radionuclide Therapy with 67Cu-Cuthis compound Is Highly Efficacious Against a Somatostatin-Positive Neuroendocrine Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 10. reactionbiology.com [reactionbiology.com]
- 11. 64Cu-SarTate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ronnyallan.net [ronnyallan.net]
- 15. Last patient assessment completed for this compound trial - Clarity Pharmaceuticals Ltd (ASX:CU6) - Listcorp. [listcorp.com]
The Theranostic Promise of 64Cu-SARTATE: An In-Depth Guide to its Pharmacokinetics and Biodistribution
For Researchers, Scientists, and Drug Development Professionals
The emergence of theranostics—a paradigm that integrates diagnostic imaging and therapy—has revolutionized oncology. Within this field, 64Cu-SARTATE has garnered significant attention as a promising agent for the management of neuroendocrine tumors (NETs) and other malignancies expressing somatostatin receptor type 2 (SSTR2). This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of 64Cu-SARTATE, presenting key data, experimental methodologies, and the underlying biological pathways to support its clinical development and application.
SARTATE is a next-generation radiopharmaceutical that combines the SSTR2-targeting peptide octreotate with a proprietary chelator, MeCOSar, which demonstrates high stability for copper isotopes.[1] This unique pairing allows for a "true" theranostic approach, where 64Cu-SARTATE is used for high-resolution PET imaging to identify tumor lesions and inform patient selection, while its therapeutic counterpart, 67Cu-SARTATE, delivers targeted radionuclide therapy.[1][2][3] The longer half-life of 64Cu (12.7 hours) compared to the more commonly used 68Ga (68 minutes) offers logistical advantages, including centralized production and the ability to perform delayed imaging for improved tumor-to-background contrast and more accurate dosimetry calculations.[2][4][5]
Quantitative Biodistribution of 64Cu-SARTATE
The biodistribution of 64Cu-SARTATE has been evaluated in both preclinical and clinical settings, demonstrating high tumor uptake and favorable clearance from non-target tissues. The following tables summarize the quantitative data from key studies.
Preclinical Biodistribution in a Neuroblastoma Mouse Model
The following data represents the biodistribution of [64Cu]Cu-SARTATE in an intrahepatic model of metastatic neuroblastoma using IMR32 cells in nude mice.[2]
| Tissue | 1 hour p.i. (% IA/g ± ESD) | 5 hours p.i. (% IA/g ± ESD) | 24 hours p.i. (% IA/g ± ESD) | 48 hours p.i. (% IA/g ± ESD) |
| Blood | 3.6 ± 1.2 | 2.1 ± 1.9 | 0.16 ± 0.06 | 0.1 ± 0.04 |
| Kidneys | 28.5 ± 15.9 | - | 15.6 ± 5.8 | 3.4 ± 0.65 |
| Tumor | - | - | 14.1 - 25.0 | - |
p.i. = post-injection; % IA/g = percentage of injected activity per gram of tissue; ESD = Estimated Standard Deviation.
Clinical Biodistribution in Patients with Neuroendocrine Tumors
This table summarizes the standardized uptake values (SUVmax) in a first-in-human study of patients with neuroendocrine tumors.[4]
| Tissue/Lesion | 68Ga-DOTATATE (1 hour p.i.) | 64Cu-SARTATE (1 hour p.i.) | 64Cu-SARTATE (4 hours p.i.) | 64Cu-SARTATE (24 hours p.i.) |
| Most Intense Lesion (SUVmax) | Significantly Lower | Significantly Higher | Significantly Higher | Stable from 4h |
| Reference Lesions (Mean SUVmax) | Significantly Lower | Significantly Higher | Significantly Higher | Stable from 4h |
| Liver (SUVmean) | - | 7.10 | 5.90 | - |
| Kidneys (SUVmean) | - | High | - | 3.49% ID/g |
| Spleen (SUVmean) | - | High | - | - |
SUVmax = Maximum Standardized Uptake Value; SUVmean = Mean Standardized Uptake Value; %ID/g = percentage of injected dose per gram.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the evaluation of 64Cu-SARTATE.
Radiolabeling of this compound
The preparation of 64Cu-SARTATE involves the chelation of the 64Cu radionuclide by the MeCOSar-Tyr3-octreotate conjugate.
Caption: Workflow for the radiolabeling of this compound with 64Cu.
This process is designed to be robust and suitable for manual production for clinical trials.[6][7] The use of quench agents like gentisic acid and ethanol can be incorporated to minimize radiolysis, particularly at the higher activities required for human imaging.[6]
Preclinical Biodistribution Studies
In vivo biodistribution studies in animal models are essential for determining the uptake, clearance, and dosimetry of a new radiopharmaceutical.
Caption: Experimental workflow for preclinical biodistribution studies.
Clinical PET/CT Imaging Protocol
Positron Emission Tomography (PET) combined with Computed Tomography (CT) is the primary imaging modality for evaluating the biodistribution of 64Cu-SARTATE in humans.
Caption: Protocol for clinical PET/CT imaging with 64Cu-SARTATE.
Somatostatin Receptor Signaling Pathway
The therapeutic and diagnostic efficacy of 64Cu-SARTATE is predicated on its high affinity for SSTR2, which is overexpressed on the surface of many neuroendocrine tumor cells.[1] The binding of this compound to SSTR2 initiates a cascade of intracellular signaling events that can lead to the inhibition of cell proliferation and hormone secretion.
Somatostatin receptors are G-protein coupled receptors (GPCRs).[8] Upon ligand binding, they primarily couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, affects various downstream effectors. Additionally, SSTR signaling can involve the modulation of ion channels and the activation of phosphotyrosine phosphatases (PTPs), which can influence cell growth and survival pathways like the MAPK/ERK pathway.[9][10]
References
- 1. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]
- 2. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 64Cu Treatment Planning and 67Cu Therapy with Radiolabeled [64Cu/67Cu]MeCOSar-Octreotate in Subjects with Unresectable Multifocal Meningioma: Initial Results for Human Imaging, Safety, Biodistribution, and Radiation Dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 64Cu-SARTATE PET Imaging of Patients with Neuroendocrine Tumors Demonstrates High Tumor Uptake and Retention, Potentially Allowing Prospective Dosimetry for Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnostic Value of Radiolabelled Somatostatin Analogues for Neuroendocrine Tumour Diagnosis: The Benefits and Drawbacks of [64Cu]Cu-DOTA-TOC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Cellular Uptake and Internalization of SarTATE in vitro
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cellular uptake and internalization of SarTATE, a next-generation theranostic agent targeting the somatostatin receptor 2 (SSTR2). This compound, which combines a somatostatin analog with a chelator for copper isotopes, is a promising candidate for the diagnosis and treatment of SSTR2-expressing cancers, such as neuroblastoma and neuroendocrine tumors.[1][2] Understanding its interaction with cancer cells at a molecular level is crucial for its development and clinical application. This document details the experimental protocols for key in vitro assays, presents quantitative data from relevant studies, and visualizes the underlying biological processes.
Data Presentation: Quantitative Analysis of this compound and Analogs
| Radioligand | Cell Line | Binding Affinity (Kd) (nM) | Receptor Density (Bmax) (fmol/mg protein) | Citation |
| 64Cu-DOTA-Y3-TATE | HCT116+/+ (SSTR2-transfected) | 1.6 ± 0.4 | 4700 ± 270 | [3] |
| 64Cu-CB-TE2A-Y3-TATE | HCT116+/+ (SSTR2-transfected) | 0.5 ± 0.2 | 4200 ± 200 | [3] |
| 64Cu-DOTA-Y3-TATE | HCT116-/- (SSTR2-transfected) | 1.5 ± 0.3 | 3400 ± 150 | [3] |
| 64Cu-CB-TE2A-Y3-TATE | HCT116-/- (SSTR2-transfected) | 0.5 ± 0.1 | 2900 ± 160 | [3] |
| 64Cu-CB-TE2A-sst2-ANT (Antagonist) | HCT116+/+ (SSTR2-transfected) | 10.5 ± 1.7 | 38,000 ± 2100 | [3] |
| 64Cu-CB-TE2A-sst2-ANT (Antagonist) | HCT116-/- (SSTR2-transfected) | 12 ± 2.4 | 25,000 ± 1700 | [3] |
| 64Cu-DOTATATE | MPC-mCherry | - | - | [4] |
Table 1: In Vitro Binding Affinities of 64Cu-Labeled Somatostatin Analogs for SSTR2. This table presents the equilibrium dissociation constant (Kd) and maximum receptor density (Bmax) for various 64Cu-labeled somatostatin analogs in different SSTR2-expressing cell lines. Lower Kd values indicate higher binding affinity.
| Radioligand | Cell Line | Time (min) | Internalized Radioactivity (% of added radioactivity/mg protein) | Citation |
| 68Ga(THP-TATE) | A427-7 (SSTR2-positive) | 60 | > 40 | [5] |
| 67Cu-EB-TATE | AR42J | 150 | ~66 | [1] |
| 67Cu-EB-TATE | BON1.SSTR2 | 150 | ~79 | [1] |
| 67Cu-EB-TATE | QGP1.SSTR2 | 150 | ~80 | [1] |
| 64Cu-AP-1 | HCT116 (SSTR2-transfected) | 120 | 45 ± 3 | [6] |
| 64Cu-AP-2 | HCT116 (SSTR2-transfected) | 120 | 73 ± 7 | [6] |
Table 2: In Vitro Internalization of Radiolabeled Somatostatin Analogs. This table shows the percentage of internalized radioactivity in SSTR2-expressing cell lines after incubation with different radiolabeled somatostatin analogs for a specified duration.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. The following sections outline the protocols for radioligand binding and internalization assays, adapted from established methods for somatostatin analogs.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of this compound for the SSTR2 receptor. Both saturation and competition binding assays are commonly employed.
1. Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the total number of binding sites (Bmax).
-
Cell Culture and Membrane Preparation:
-
Culture SSTR2-expressing cells (e.g., A427-7, HCT116-SSTR2, or MPC cells) to 70-80% confluency.[7][8]
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[9]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[9]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed amount of membrane preparation (e.g., 10-50 µg of protein) to each well.
-
Add increasing concentrations of 64Cu-SarTATE (e.g., 0.1 to 50 nM) to the wells for total binding.
-
For non-specific binding, add the same increasing concentrations of 64Cu-SarTATE along with a high concentration of a non-radiolabeled competitor (e.g., 1 µM unlabeled octreotate).[7]
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.[7]
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).[9]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding at each concentration of 64Cu-SarTATE.
-
Plot the specific binding data against the concentration of 64Cu-SarTATE.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.[10]
-
2. Competition Binding Assay
This assay determines the 50% inhibitory concentration (IC50) of unlabeled this compound, which can be used to calculate its binding affinity (Ki).
-
Assay Procedure:
-
To each well of a 96-well plate containing the membrane preparation, add a fixed concentration of a radiolabeled SSTR2 ligand with known high affinity (e.g., 125I-[Tyr11]-Somatostatin-14).
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
Incubate, filter, and measure radioactivity as described for the saturation binding assay.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of unlabeled this compound.
-
Determine the IC50 value, which is the concentration of this compound that displaces 50% of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Internalization Assay
Internalization assays are performed to quantify the rate and extent to which this compound is taken up by SSTR2-expressing cells after binding to the receptor.
-
Cell Culture:
-
Assay Procedure:
-
Wash the cells with binding buffer.
-
Incubate the cells with a fixed concentration of 64Cu-SarTATE (e.g., 1 nM) at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
At each time point, terminate the internalization by placing the plates on ice and washing the cells with ice-cold buffer.
-
To differentiate between surface-bound and internalized radioligand, treat one set of wells with an acidic buffer (e.g., glycine-HCl, pH 2.5) for a short period to strip the surface-bound radioactivity. The radioactivity remaining in these cells represents the internalized fraction.
-
Treat a parallel set of wells with a neutral buffer to measure the total cell-associated radioactivity (surface-bound + internalized).
-
Lyse the cells (e.g., with 1 M NaOH) and collect the lysate.
-
Measure the radioactivity in the lysate using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of internalized radioactivity at each time point relative to the total added radioactivity.
-
Plot the percentage of internalized radioactivity against time to determine the internalization kinetics.
-
The internalization rate constant (kint) can be determined by fitting the data to a one-phase association model.[12]
-
Signaling Pathways and Internalization Mechanism
The cellular uptake of this compound is a receptor-mediated process initiated by its binding to SSTR2, a G-protein coupled receptor (GPCR). Upon agonist binding, SSTR2 undergoes a conformational change, triggering a series of intracellular events that lead to its internalization.
The primary mechanism for the endocytosis of SSTR2 is through clathrin-coated pits.[13][14] This process involves the recruitment of adaptor proteins and β-arrestin to the activated receptor, which then facilitates the formation of a clathrin-coated vesicle that buds off from the plasma membrane into the cytoplasm. Once inside the cell, the vesicle uncoats, and the receptor-ligand complex is trafficked to early endosomes. From the early endosome, the this compound-SSTR2 complex can be sorted for degradation in lysosomes or the SSTR2 receptor can be recycled back to the cell surface.
This technical guide provides a foundational understanding of the in vitro cellular uptake and internalization of this compound. The presented data from analogous compounds, detailed experimental protocols, and visualizations of the underlying mechanisms offer valuable insights for researchers and professionals in the field of drug development. Further studies focusing specifically on this compound will be crucial to fully elucidate its cellular behavior and optimize its clinical utility.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]
- 3. Evaluation of copper-64-labeled somatostatin agonists and antagonist in sstr2-transfected cell lines that are positive and negative for p53: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. 64Cu-Labeled Somatostatin Analogues Conjugated with Cross-Bridged Phosphonate-Based Chelators via Strain-Promoted Click Chemistry for PET Imaging: In silico through in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Saturation Binding Analysis of 64Cu-Labeled Somatostatin Analogues Using Cell Homogenates and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of somatostatin receptor subtype 2 expression in stably transfected A-427 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. biophysics-reports.org [biophysics-reports.org]
- 11. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor signaling and endocytosis are differentially regulated by somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Agonist-mediated endocytosis of rat somatostatin receptor subtype 3 involves beta-arrestin and clathrin coated vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
SarTATE Binding Affinity for Somatostatin Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SarTATE is a next-generation theranostic agent that combines a somatostatin analog, [Tyr3]octreotate (TATE), with a sarcophagine-based chelator, MeCOSar, for labeling with copper isotopes such as 64Cu for PET imaging and 67Cu for radionuclide therapy.[1][2] As a derivative of octreotate, this compound is designed to target somatostatin receptors (SSTRs), which are overexpressed in many neuroendocrine tumors. This technical guide provides an in-depth overview of the binding affinity of this compound for the five human somatostatin receptor subtypes (SSTR1-SSTR5), along with detailed experimental protocols and a review of the associated signaling pathways. While this compound is known to target SSTRs, with a particularly high affinity for SSTR2, quantitative binding data for all subtypes is not extensively available in the public domain.[1][3] This document compiles the most relevant and current information to support research and drug development efforts.
Quantitative Binding Affinity of this compound
This compound's binding affinity is primarily characterized by its strong interaction with the somatostatin receptor subtype 2 (SSTR2).[1][4] Quantitative data for other SSTR subtypes are not widely reported for the specific this compound conjugate. However, data from structurally similar 64Cu-labeled TATE derivatives provide valuable insights into its binding profile.
| Ligand | SSTR1 (Kd, nM) | SSTR2 (Kd, nM) | SSTR3 (Kd, nM) | SSTR4 (Kd, nM) | SSTR5 (Kd, nM) |
| 64Cu-SarTATE (and similar TATE derivatives) | Data not available | ~1.5 - 5.0 (for similar 64Cu-TATE derivatives) | Data not available | Data not available | Data not available |
| Octreotide (for comparison) | >1000 | 0.8 | 23 | >1000 | 6.3 |
Note: The Kd values for 64Cu-TATE derivatives are from saturation binding assays using cell homogenates and intact cells expressing SSTR2. The octreotide data is provided for comparative purposes to illustrate the typical binding profile of the parent molecule. The lack of comprehensive public data for this compound across all SSTR subtypes highlights an area for future research.
Experimental Protocols
The determination of binding affinity for radiolabeled ligands like this compound is typically performed using in vitro radioligand binding assays. The two common approaches are saturation binding assays to determine the dissociation constant (Kd) and receptor density (Bmax), and competition binding assays to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Saturation Binding Assay for 64Cu-SarTATE (for SSTR2)
This protocol is adapted from methodologies used for similar 64Cu-labeled somatostatin analogs.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of 64Cu-SarTATE for SSTR2.
Materials:
-
64Cu-SarTATE (radioligand)
-
Unlabeled this compound or a suitable SSTR2 ligand (e.g., octreotate) for determining non-specific binding
-
Cells or cell membranes expressing human SSTR2 (e.g., HEK293-SSTR2, AR42J)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1% BSA, and protease inhibitors)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Cell/Membrane Preparation: Prepare a suspension of cells or cell membranes expressing SSTR2 at a predetermined optimal concentration in binding buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of 64Cu-SarTATE.
-
Total Binding: Add increasing concentrations of 64Cu-SarTATE to the wells containing the cell/membrane preparation.
-
Non-Specific Binding: To a parallel set of wells, add the same increasing concentrations of 64Cu-SarTATE along with a high concentration of unlabeled this compound (e.g., 1 µM) to saturate the specific binding sites.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding as a function of the 64Cu-SarTATE concentration.
-
Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
Competitive Binding Assay
Objective: To determine the IC50 and Ki of unlabeled this compound against a known radioligand for SSTR subtypes.
Procedure: This assay is similar to the saturation binding assay, but a fixed, single concentration of a known radioligand (e.g., [125I-Tyr11]-SST-14 or a subtype-selective radioligand) is used. Increasing concentrations of unlabeled this compound are added to compete for binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Somatostatin Receptor Signaling Pathways
Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like this compound, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Key steps in the SSTR2 signaling pathway:
-
Ligand Binding: this compound binds to the extracellular domain of SSTR2.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the G-protein inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects, including the inhibition of hormone secretion and cell proliferation.
-
Ion Channel Modulation: The βγ-subunits of the activated G-protein can directly modulate ion channels, leading to the inhibition of voltage-gated Ca2+ channels (reducing calcium influx) and the activation of K+ channels (increasing potassium efflux), which hyperpolarizes the cell membrane and further contributes to the inhibitory effects.
Conclusion
References
- 1. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]
- 2. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Last patient assessment completed for diagnostic this compound trial in NETs - Clarity Pharmaceuticals - Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]
The Theranostic Potential of Copper-64 and Copper-67 SarTATE: A Technical Guide
Introduction
The field of nuclear medicine is rapidly advancing towards personalized treatments through the concept of theranostics, which combines diagnostic imaging and targeted radionuclide therapy. The ideal theranostic approach utilizes a matched pair of radionuclides of the same element, ensuring identical pharmacokinetics for both the imaging and therapeutic agents. The copper isotopes, Copper-64 (⁶⁴Cu) and Copper-67 (⁶⁷Cu), represent a near-perfect theranostic pair.[1] ⁶⁴Cu is a positron emitter (β+) with a 12.7-hour half-life, ideal for high-resolution Positron Emission Tomography (PET) imaging, while ⁶⁷Cu is a beta-particle emitter (β-) with a 61.8-hour half-life suitable for therapy.[1] This pairing offers significant advantages over mismatched pairs like ⁶⁸Ga/¹⁷⁷Lu, where differing chemistries can lead to variations in biodistribution.[2]
SARTATE is a next-generation radiopharmaceutical designed to exploit this copper-based theranostic paradigm. It consists of the somatostatin analogue octreotate, which targets the somatostatin receptor subtype 2 (SSTR2), conjugated to the highly stable sarcophagine chelator, MeCOSar.[2][3] SSTR2 is overexpressed in a majority of neuroendocrine neoplasms (NETs), neuroblastoma, and meningiomas, making it an excellent target for both imaging and therapy.[2][4][5] This document provides a comprehensive technical overview of the radiochemistry, preclinical data, clinical translation, and underlying biological pathways associated with [⁶⁴Cu]Cu-SarTATE and [⁶⁷Cu]Cu-SarTATE.
Table 1: Physical Properties of Theranostic Copper Isotopes
| Radionuclide | Half-life | Decay Mode | Principal Emissions (Energy) | Application |
| Copper-64 (⁶⁴Cu) | 12.7 hours | β+ (17.4%), β- (39%), EC | β+ (0.653 MeV max), β- (0.579 MeV max) | PET Imaging, Dosimetry |
| Copper-67 (⁶⁷Cu) | 61.8 hours | β- (100%) | β- (0.577 MeV max), γ (185 keV, 49%) | Radionuclide Therapy |
Mechanism of Action and Cellular Signaling
The efficacy of this compound relies on its high affinity for SSTR2 and the stable chelation of copper radionuclides by the MeCOSar cage.
-
Targeting Moiety: The octreotate peptide is a well-characterized somatostatin analogue that binds with high affinity to SSTR2, which is highly expressed on the surface of many neuroendocrine tumor cells.[2][5]
-
Chelator: The MeCOSar sarcophagine cage forms exceptionally stable complexes with copper radionuclides in vivo.[2][6] This stability is critical to prevent the release of free copper, which would otherwise accumulate in non-target tissues like the liver, thereby improving the safety profile and target-to-background ratio.[6][7]
References
- 1. Cu-67-SARTATE significantly extends survival in a hepatic model of neuroblastoma minimal residual disease | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Somatostatin receptor 2 signaling promotes growth and tumor survival in small-cell lung cancer. | MASLAB [vumc.org]
- 5. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]
- 6. 64Cu-SARTATE PET Imaging of Patients with Neuroendocrine Tumors Demonstrates High Tumor Uptake and Retention, Potentially Allowing Prospective Dosimetry for Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and 64Cu‐Radiolabeling Strategies of Small Organic Radioconjugates Based on the AMD070 Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
SarTATE for Neuroblastoma: A Technical Guide to a Novel Theranostic Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SarTATE, a next-generation theranostic agent, for the imaging and therapy of neuroblastoma. This compound leverages the expression of somatostatin receptor 2 (SSTR2) on neuroblastoma cells, offering a targeted approach to disease management.[1][2][3] This document details the underlying principles, summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the associated biological pathways and workflows.
Introduction to this compound
This compound is a peptide-based radiopharmaceutical that consists of a somatostatin analog, octreotate, conjugated to a chelator, MeCOSar, which securely binds copper isotopes.[1][3] This design allows for a "true" theranostic pair:
-
Imaging: ⁶⁴Cu-SarTATE is used for positron emission tomography (PET) imaging to diagnose, stage, and monitor SSTR2-positive neuroblastoma.[1][3][4]
-
Therapy: ⁶⁷Cu-SarTATE is the therapeutic counterpart, delivering targeted β-radiation to tumor cells.[1][3][4]
The identical molecular structure of the imaging and therapeutic agents ensures that the biodistribution seen on PET scans accurately reflects where the therapeutic dose will be delivered.[5] This approach is particularly promising for high-risk neuroblastoma, which accounts for approximately 45% of all cases and has a 5-year survival rate of only 40-50%.[6][7]
Mechanism of Action and Signaling Pathway
This compound targets the somatostatin receptor 2 (SSTR2), a G-protein coupled receptor expressed in the majority of neuroblastomas.[1][3][8][9] Upon binding of this compound, the SSTR2 signaling cascade is initiated. While the primary therapeutic effect of ⁶⁷Cu-SarTATE is due to the cytotoxic effects of β-radiation, the engagement of the SSTR2 receptor itself can have anti-tumor effects. SSTR2 activation is coupled to inhibitory G-proteins (Gi), which can lead to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and subsequent downstream effects on cell proliferation and hormone secretion.[10]
Caption: SSTR2 signaling and ⁶⁷Cu-SarTATE's dual mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound in neuroblastoma.
Table 1: Preclinical Biodistribution of ⁶⁴Cu-SarTATE in an Intrahepatic Neuroblastoma Model (IMR32 cells in nude mice)[1][3]
| Tissue | % Injected Activity per Gram (%IA/g) at 24h | % Injected Activity per Gram (%IA/g) at 48h |
| Tumor | 14.1 - 25.0 | Not Reported |
| Kidneys | 15.6 ± 5.8 | 11.5 ± 2.8 |
Table 2: Preclinical Therapeutic Efficacy of ⁶⁷Cu-SarTATE in an Intrahepatic Neuroblastoma Model[1][3]
| Treatment Group | Mean Survival (days) | Survival Extension vs. Control | p-value |
| Saline Control | 43.0 ± 8.1 | - | - |
| ⁶⁷Cu-SarTATE (9.25 or 18.5 MBq) | 55.6 ± 9.1 | 13 days (30%) | 0.012 |
Therapy initiated 2 weeks post-tumor cell inoculation.
Table 3: Clinical Trial Dose Escalation for ⁶⁷Cu-SarTATE in Pediatric Neuroblastoma (CL04 Trial)[11]
| Cohort | Dose Level (MBq/kg body weight) | Status |
| 1 | 75 | Completed, no DLTs reported |
| 2 | 175 | Recruiting |
| 3 | Not Reported | Planned |
| 4 | 375 | Dosing initiated |
Experimental Protocols
This section outlines the general methodologies for key experiments involving this compound in neuroblastoma research, based on published studies.
Preclinical Imaging and Therapy Studies
A representative preclinical workflow for evaluating this compound in a neuroblastoma model is depicted below.
Caption: Workflow for preclinical evaluation of this compound in neuroblastoma.
Methodology Details:
-
Animal Model: An intrahepatic model of metastatic neuroblastoma can be established by inoculating IMR32 cells in nude mice.[1][3]
-
Imaging: For biodistribution studies, mice are administered with ⁶⁴Cu-SarTATE. PET/CT imaging is performed at various time points (e.g., 30 min, 1h, 4h, 24h) post-injection.[11] Following the final imaging session, tissues are harvested, weighed, and the radioactivity is measured using a gamma counter to determine the %IA/g.[1][3]
-
Therapy: For efficacy studies, tumor-bearing mice are randomized into treatment and control groups.[1][3] A single intravenous dose of ⁶⁷Cu-SarTATE at varying activity levels (e.g., 9.25 MBq and 18.5 MBq) or saline is administered at a specified time after tumor cell inoculation (e.g., 2 or 4 weeks).[1][3] Survival is monitored and compared between groups.[1][3]
Clinical Imaging and Therapy Protocol (CL04 Trial)
The CL04 trial (NCT04023331) is a Phase 1/2a study evaluating the safety and efficacy of ⁶⁴Cu/⁶⁷Cu-SarTATE in pediatric patients with high-risk, relapsed/refractory neuroblastoma.[2][12][13]
Caption: Clinical trial workflow for this compound in pediatric neuroblastoma.
Methodology Details:
-
Patient Selection: Patients with high-risk, relapsed, or refractory neuroblastoma are screened for eligibility.[12]
-
Diagnostic Imaging: Patients receive a bolus injection of ⁶⁴Cu-SarTATE (2.0 MBq/kg) for PET/CT imaging to confirm SSTR2-positive disease and determine eligibility for therapy.[12]
-
Therapeutic Administration: Eligible patients receive an intravenous infusion of ⁶⁷Cu-SarTATE. The trial follows a dose-escalation design, starting at 75 MBq/kg and increasing in subsequent cohorts.[14][12]
-
Monitoring and Response: Patients are monitored for dose-limiting toxicities for 6 weeks post-infusion.[12] Therapeutic response is assessed using the International Neuroblastoma Response Criteria (INRC).[12]
-
Repeat Cycles: Patients demonstrating therapeutic benefit may be offered additional cycles of therapy, up to a maximum of four.[12]
Conclusion
This compound represents a promising, highly targeted theranostic agent for the management of neuroblastoma. Its "true" theranostic nature, with identical molecular entities for imaging and therapy, allows for precise patient selection and dosimetry.[5] Preclinical studies have demonstrated significant tumor uptake and a survival benefit.[1][3] Ongoing clinical trials are establishing the safety and efficacy of this compound in pediatric patients with high-risk disease.[2][12][13] The continued development of this compound may offer a new and effective treatment modality for this challenging pediatric cancer.
References
- 1. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Receptor Radionuclide Therapy for Neuroblastoma · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clarity Pharmaceuticals opens this compound neuroblastoma clinical trial [prnewswire.com]
- 7. Clarity expands clinical sites for this compound™ neuroblastoma trial - Clarity Pharmaceuticals - Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]
- 8. Frontiers | A Phase II Trial of a Personalized, Dose-Intense Administration Schedule of 177Lutetium-DOTATATE in Children With Primary Refractory or Relapsed High-Risk Neuroblastoma–LuDO-N [frontiersin.org]
- 9. SSTR2 Expression in Olfactory Neuroblastoma: Clinical and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. mdpi.com [mdpi.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. northstarnm.com [northstarnm.com]
- 14. Clarity advances to cohort 2 in the this compound™ neuroblastoma trial - Clarity Pharmaceuticals - Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]
The Molecular Architecture of SarTATE: A Technical Guide to a Novel Theranostic Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular structure, chelating properties, and relevant experimental data for SarTATE, a promising next-generation theranostic agent for cancers expressing the somatostatin receptor 2 (SSTR2). This compound's innovative design, combining a targeted peptide with a highly stable chelator for copper radionuclides, positions it as a significant advancement in the field of nuclear medicine.
Core Molecular Structure
This compound is a conjugate molecule comprising two key functional components: the SSTR2-targeting peptide, (Tyr³)-octreotate, and the bifunctional chelator, MeCOSar. This combination allows for the targeted delivery of diagnostic (Copper-64) or therapeutic (Copper-67) radioisotopes to tumor cells.
Molecular Formula: C₆₉H₁₀₃N₁₇O₁₄S₂[1]
The Targeting Peptide: (Tyr³)-Octreotate
The peptide component of this compound is a modified version of octreotate, a well-characterized somatostatin analog with high binding affinity for SSTR2, a receptor frequently overexpressed in neuroendocrine tumors (NETs) and other cancers like neuroblastoma and meningioma.[2][3] Key structural features of the (Tyr³)-octreotate in this compound include:
-
Amino Acid Sequence: The core sequence is based on octreotate, which mimics the native somatostatin peptide.
-
Stereochemistry: To enhance in-vivo stability by reducing enzymatic degradation, the phenylalanine (Phe) and tryptophan (Trp) residues are in the D-configuration (D-Phe and D-Trp).
-
Cyclization: A disulfide bridge between two cysteine (Cys) residues creates a cyclic structure, which is crucial for maintaining the peptide's conformation for optimal receptor binding.
The Chelator: MeCOSar
The chelator conjugated to the peptide is MeCOSar, which stands for 5-((8-methyl-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl)amino)-5-oxopentanoic acid. MeCOSar is a derivative of the sarcophagine cage-like structure, renowned for its ability to form exceptionally stable complexes with copper ions.[4][5] This high stability is critical to prevent the release of the radionuclide in vivo, which could lead to off-target toxicity. The sarcophagine backbone completely encapsulates the copper ion, providing a high degree of kinetic inertness.
The molecular structure of the MeCOSar chelator is depicted below:
Caption: Molecular structure of the MeCOSar chelator.
The complete molecular structure of this compound, showing the conjugation of MeCOSar to the (Tyr³)-octreotate peptide, is illustrated in the following diagram:
Caption: Schematic of the this compound molecule.
Chelation and Radionuclide Interaction
The primary function of the MeCOSar component is to securely bind a copper radionuclide. The hexadentate nature of the sarcophagine cage provides a thermodynamically stable and kinetically inert complex with Cu²⁺. This is crucial for a theranostic agent, as the diagnostic radionuclide (⁶⁴Cu) and the therapeutic radionuclide (⁶⁷Cu) have identical chemistry, ensuring that the biodistribution observed during imaging accurately reflects the dose distribution during therapy.
The process of copper chelation by this compound is visualized below:
Caption: Chelation of a copper radionuclide by this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound and its components.
Table 1: Molecular and Physicochemical Properties
| Parameter | Value | Reference |
| Molecular Formula | C₆₉H₁₀₃N₁₇O₁₄S₂ | [1] |
| Average Mass | 1458.8 g/mol | [1] |
| Chelator | MeCOSar | [4][5] |
| Targeting Moiety | (Tyr³)-octreotate | [4] |
| Radionuclides | ⁶⁴Cu (PET imaging), ⁶⁷Cu (Therapy) | [4][6] |
Table 2: Receptor Binding and Complex Stability
| Parameter | Value | Notes | Reference |
| Target Receptor | Somatostatin Receptor 2 (SSTR2) | Overexpressed in NETs | [6] |
| Binding Affinity (IC₅₀) | ~0.6 nM (estimated) | Based on octreotide affinity for SSTR2. | [2] |
| Cu-MeCOSar Stability | |||
| Stability Constant (log K) | High (exact value not published) | Sarcophagine complexes with Cu(II) are known to be exceptionally stable. For comparison, other macrocyclic Cu(II) complexes have log K values >20. | [5] |
Table 3: Pharmacokinetic and Dosimetry Data (Human)
| Parameter | ⁶⁴Cu-SarTATE | Reference |
| Effective Dose (mSv/MBq) | 0.0395 | [5] |
| Organ with Highest Dose | Spleen | [5] |
| Tumor Uptake | High lesion uptake and retention observed at all imaging time-points (up to 24h). | |
| Clearance | Progressive hepatic clearance over time, providing high lesion-to-liver contrast at 24 hours. |
Experimental Protocols
Radiolabeling of this compound with ⁶⁴Cu
This protocol is based on methods described for the preparation of ⁶⁴Cu-SarTATE for clinical trials.
Materials:
-
This compound peptide conjugate
-
⁶⁴CuCl₂ in dilute HCl
-
Ammonium acetate buffer (0.1 M)
-
Ethanol
-
Gentisic acid solution (1 mg/mL)
-
Solid Phase Extraction (SPE) cartridge (e.g., C18)
-
Saline for injection
-
0.22 µm sterile filter
Procedure:
-
To a sterile vial, add the this compound solution.
-
Add the ⁶⁴CuCl₂ solution to the this compound.
-
Add ammonium acetate buffer containing 4% ethanol and gentisic acid (as a radical scavenger to prevent radiolysis).
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
After incubation, load the reaction mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with saline to remove unreacted ⁶⁴Cu and hydrophilic impurities.
-
Elute the purified ⁶⁴Cu-SarTATE from the cartridge using ethanol.
-
Dilute the final product with sterile saline to the desired concentration.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial for injection.
Quality Control:
-
Radiochemical Purity: Determined by High-Performance Liquid Chromatography (HPLC). The purity should be >95%.
-
pH: Should be within the acceptable range for intravenous injection (typically 5.0-7.5).
-
Sterility and Endotoxin Testing: Performed to ensure the final product is safe for human administration.
The workflow for radiolabeling and quality control is outlined below:
Caption: Experimental workflow for ⁶⁴Cu-SarTATE.
In Vitro SSTR2 Competitive Binding Assay
This protocol describes a general method to determine the binding affinity of this compound for SSTR2.
Materials:
-
Cell membranes from a cell line overexpressing human SSTR2 (e.g., HEK293-SSTR2 or CHO-K1-SSTR2).
-
Radiolabeled somatostatin analog with known high affinity for SSTR2 (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14 or [¹⁷⁷Lu]-DOTA-TATE).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a multi-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the different concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled octreotide).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a suitable counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) from the IC₅₀ using the Cheng-Prusoff equation.
Signaling Pathway
Upon binding to SSTR2, this compound, as a somatostatin analog, is expected to trigger the internalization of the receptor-ligand complex. This is a key mechanism for the accumulation of the radionuclide within the tumor cell, which is essential for the therapeutic efficacy of ⁶⁷Cu-SarTATE. The β⁻ particles emitted by ⁶⁷Cu have a short path length, making intracellular localization highly effective for inducing DNA damage and subsequent cell death.
The signaling pathway initiated by this compound binding to SSTR2 is illustrated below:
Caption: this compound-SSTR2 signaling and therapeutic action.
This technical guide provides a comprehensive overview of the molecular and functional characteristics of this compound. The combination of a highly specific targeting peptide with a robust chelator for a theranostic pair of copper radionuclides underscores its potential as a valuable tool in the diagnosis and treatment of SSTR2-positive malignancies. Further research and clinical trials will continue to elucidate the full clinical utility of this promising agent.
References
- 1. First-in-Humans Evaluation of Safety and Dosimetry of 64Cu-LLP2A for PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Radiolabeling of SarTATE with Copper-67
Audience: Researchers, scientists, and drug development professionals.
Introduction
SarTATE is a next-generation, highly targeted theranostic agent designed for diagnosing, staging, and treating cancers that express somatostatin receptor 2 (SSTR2), such as neuroblastoma and neuroendocrine tumors (NETs).[1][2][3] It comprises the SSTR2-targeting peptide, octreotate, conjugated to a sarcophagine chelator (MeCOSar), which securely binds copper isotopes.[1][4] The use of the copper isotopes copper-64 (⁶⁴Cu) and copper-67 (⁶⁷Cu) creates a "perfect pairing" for a theranostic approach.[2] ⁶⁴Cu-SarTATE is utilized for diagnostic Positron Emission Tomography (PET) imaging to identify tumor locations, while ⁶⁷Cu-SarTATE is used for subsequent Peptide Receptor Radionuclide Therapy (PRRT).[2][3][5]
Copper-67 is a beta-emitting radioisotope with a half-life of approximately 62 hours (2.58 days), which is optimal for delivering a therapeutic radiation dose to tumor cells while minimizing exposure to healthy tissues.[5][6][7] Its concurrent gamma emissions also allow for SPECT imaging to monitor biodistribution.[7][8] This protocol details the methodology for radiolabeling this compound with ⁶⁷Cu.
Mechanism of Action: SSTR2 Signaling Pathway
This compound exerts its effect by binding to the Somatostatin Receptor 2 (SSTR2), a G protein-coupled receptor (GPCR) overexpressed on the surface of many neuroendocrine tumor cells.[1][9] Upon binding, the ⁶⁷Cu-SarTATE complex is internalized by the cell. The subsequent radioactive decay of ⁶⁷Cu releases beta particles that induce DNA damage and cell death in the targeted tumor cells.
The signaling cascade initiated by SSTR2 activation is primarily inhibitory. The receptor is coupled to pertussis toxin-sensitive G proteins (Gi), which inhibit the enzyme adenylyl cyclase.[9][10] This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the activity of protein kinase A (PKA) and inhibits downstream pathways involved in hormone secretion and cell proliferation.[9]
Figure 1. SSTR2 inhibitory signaling pathway activated by ⁶⁷Cu-SarTATE.
Experimental Protocol: Radiolabeling and Quality Control
This protocol is based on methodologies reported for the preparation of ⁶⁷Cu-SarTATE for preclinical and clinical studies.[5][8]
Materials and Reagents
-
This compound peptide: GMP grade (Auspep Clinical Peptides)[8]
-
Buffer: 0.1 M Ammonium Acetate[5]
-
Quenching/Stabilizing Agent: Gentisic acid, sodium salt[5]
-
Solvent: Ethanol (10% in buffer solution)[5]
-
Purification Cartridge: Strata-X 33-µm polymeric reverse-phase cartridge (or equivalent C18 cartridge)[4][5]
-
Rinsing Solution: Saline for injection
-
Elution Solution: Ethanol
-
Final Formulation Solution: Saline for injection
-
Sterile Filter: 0.22-µm filter[5]
-
Quality Control:
Radiolabeling Procedure
-
In a sterile vial, dissolve this compound (e.g., 60 µg, 41.2 nmol) in a solution of 10% ethanol in 0.1 M ammonium acetate (e.g., 5 mL).[5]
-
Add gentisic acid (e.g., 38 mg) to the this compound solution to act as a radioprotectant.[5]
-
Add the [⁶⁷Cu]CuCl₂ solution (e.g., ~4 GBq) to the vial containing the this compound and gentisic acid.[5]
-
Gently mix the reaction solution.
-
Incubate the reaction mixture at room temperature for 30 minutes.[5]
Purification Procedure
-
Following incubation, pass the entire reaction mixture through a pre-conditioned Strata-X (or C18) cartridge.[5]
-
The [⁶⁷Cu]Cu-SarTATE will be retained on the cartridge, while uncomplexed ⁶⁷Cu and other hydrophilic impurities will pass through.
-
Rinse the cartridge with sterile saline for injection to remove any remaining unbound ⁶⁷Cu.[5]
-
Elute the purified [⁶⁷Cu]Cu-SarTATE from the cartridge using a small volume of ethanol into a sterile collection vial containing saline for injection.[5]
-
Pass the final product through a 0.22-µm sterile filter into a final sterile product vial.[5]
Quality Control
-
Radiochemical Purity:
-
Radio-TLC: Assess radiochemical purity. In a typical system, the radiolabeled peptide ([⁶⁷Cu]Cu-SarTATE) remains at the origin (Rf < 0.1), while free ⁶⁷Cu migrates with the solvent front (Rf > 0.9).[11]
-
Radio-HPLC: Perform radio-HPLC analysis to confirm purity and quantify any radiolytic impurities.[4][8]
-
-
pH: Measure the pH of the final product solution to ensure it is within the acceptable range for injection.
-
Visual Inspection: Check for any particulate matter.
-
Sterility and Endotoxin Testing: Perform post-release sterility and endotoxin (pyrogen) tests to ensure the product is safe for administration.[8]
Quantitative Data Summary
The following table summarizes the quantitative data reported for the radiolabeling of this compound with ⁶⁷Cu.
| Parameter | Value | Reference |
| Reaction Conditions | ||
| Buffer System | 0.1 M Ammonium Acetate with 10% Ethanol | [5] |
| Phosphate Buffer | [11] | |
| Precursor Amount (this compound) | 60 µg (41.2 nmol) | [5] |
| Stabilizer | Gentisic Acid | [5] |
| Temperature | Room Temperature | [5][11] |
| Incubation Time | 15 - 30 minutes | [5][11] |
| Performance Metrics | ||
| Radiochemical Yield | 60% – 80% | [5] |
| > 95% | [11] | |
| Radiochemical Purity | > 95% | [5][11] |
| Radionuclide Specifications | ||
| ⁶⁷Cu Specific Activity | 3.24 - 8.76 GBq/µg | [11] |
| ⁶⁷Cu Radionuclide Purity | > 99% | [5][11] |
Experimental Workflow
The overall process for producing ⁶⁷Cu-SarTATE involves several key stages, from the initial labeling reaction to the final quality control checks.
Figure 2. Experimental workflow for ⁶⁷Cu-SarTATE production.
References
- 1. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]
- 2. northstarnm.com [northstarnm.com]
- 3. Clarity Pharmaceuticals Submits Theranostic Investigational New Drug (IND) Application for Cu-64 this compound™ and Cu-67 this compound™ to the US FDA - Clarity Pharmaceuticals - Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Peptide Receptor Radionuclide Therapy with 67Cu-Cuthis compound Is Highly Efficacious Against a Somatostatin-Positive Neuroendocrine Tumor Model | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. openmedscience.com [openmedscience.com]
- 7. 67Cu Production Capabilities: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. cusabio.com [cusabio.com]
- 10. SSTR2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 64Cu-SARTATE PET/CT Imaging in Neuroendocrine Tumor (NET) Patients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imaging of somatostatin receptor (SSTR) expression is a cornerstone in the management of neuroendocrine neoplasms (NENs), crucial for staging, patient selection for peptide receptor radionuclide therapy (PRRT), and monitoring treatment response.[1][2][3][4] While 68Ga-labeled somatostatin analogues (SSAs) are the current standard for PET/CT imaging, the logistical challenges associated with the short half-life of 68Ga (68 minutes) have prompted the development of alternative radiopharmaceuticals.[1][2][3][4][5]
64Cu-SARTATE, a novel PET tracer, offers several advantages. The longer half-life of 64Cu (12.7 hours) facilitates centralized manufacturing and distribution to centers without onsite radiochemistry facilities and allows for delayed imaging, which can improve tumor-to-background contrast.[1][3][5] 64Cu-SARTATE is comprised of the somatostatin analogue Tyr3-octreotate (TATE) conjugated to a sarcophagine (Sar) chelator, MeCOSar, which securely complexes the positron-emitting radionuclide 64Cu. This theranostic agent is a diagnostic partner for the therapeutic radionuclide 67Cu, allowing for prospective dosimetry and personalized treatment planning for 67Cu-SARTATE PRRT.[1][6]
Preclinical and clinical studies have demonstrated that 64Cu-SARTATE is safe, exhibits excellent imaging characteristics, and shows high tumor uptake and retention in NET patients.[1][5][7] Notably, it has shown comparable or even superior lesion detection compared to 68Ga-DOTATATE, particularly in the liver.[2][5][7]
These application notes provide a detailed protocol for 64Cu-SARTATE PET/CT imaging in NET patients, compiled from first-in-human clinical trial data.
Signaling Pathway and Experimental Workflow
Somatostatin Receptor Signaling
64Cu-SARTATE targets somatostatin receptors, primarily subtype 2 (SSTR2), which are overexpressed on the surface of most well-differentiated neuroendocrine tumor cells. The binding of SSAs like SARTATE to SSTR2 initiates a signaling cascade that can inhibit hormone secretion and cell proliferation. This is a key mechanism for both the diagnostic visualization and the therapeutic effect of SSTR-targeting radiopharmaceuticals.
64Cu-SARTATE PET/CT Imaging Workflow
The following diagram outlines the complete workflow for a patient undergoing a 64Cu-SARTATE PET/CT scan, from initial eligibility screening to the final image analysis.
Experimental Protocols
Patient Selection and Preparation
Inclusion Criteria:
-
Histologically confirmed World Health Organisation (WHO) Grade 1 or 2 neuroendocrine neoplasm.[7]
-
At least one site of SSTR-positive malignancy confirmed by 68Ga-DOTATATE PET/CT.[7]
-
Adequate renal function, typically defined as creatinine clearance > 60ml/min.[7]
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[7]
Exclusion Criteria:
-
Pregnancy or breastfeeding.[7]
-
Known hypersensitivity to somatostatin analogues.[7]
-
Treatment with long-acting SSAs within 28 days prior to 64Cu-SARTATE administration.[7]
-
Treatment with short-acting SSAs within 24 hours prior to 64Cu-SARTATE administration.[7]
-
Any serious medical condition that may interfere with the study procedures.[7]
Patient Preparation:
-
Fasting is not explicitly required, but local institutional protocols may vary.
-
Patients should be well-hydrated.
-
A review of current medications is necessary, with particular attention to somatostatin analogue therapy, which must be withheld for a specified period.[7]
Radiopharmaceutical Administration
-
Dose: An intravenous injection of approximately 200 MBq of 64Cu-SARTATE is administered. The mean administered activity in a key clinical trial was 192 ± 24 MBq (range: 125–209 MBq).
-
Administration: The radiotracer is administered as an intravenous bolus, followed by a saline flush to ensure complete delivery of the dose.
PET/CT Image Acquisition
-
Scanner: A time-of-flight (TOF) capable PET/CT scanner is recommended.
-
CT Scan: A low-dose CT scan is performed from the vertex to the lower thighs for attenuation correction and anatomical localization. Typical parameters are 140 kVp and 40–200 mAs with automatic exposure control.
-
PET Scan Timing: Serial PET scans are acquired at multiple time points post-injection to assess biodistribution, clearance, and optimal imaging windows. A typical protocol includes scans at:
-
PET Acquisition Parameters:
-
Acquisition Mode: 3D acquisition.
-
Bed Positions: Typically 8 bed positions to cover the scan range.
-
Acquisition Time per Bed Position: This is adjusted for later time points to account for radioactive decay:
-
30-min and 1-hour scans: 1.5 minutes per bed position.
-
4-hour scan: 2.0 minutes per bed position.
-
24-hour scan: 3.0 minutes per bed position.
-
-
-
Image Reconstruction:
-
An iterative reconstruction algorithm such as Ordered Subset Expectation Maximization (OSEM) is used.
-
Typical reconstruction parameters include 2 iterations and 18 subsets.
-
A Gaussian smoothing kernel (e.g., 7 mm) may be applied to reduce image noise.
-
Image Analysis
-
Regions of Interest (ROIs): ROIs are drawn on the PET images for tumors and normal organs (e.g., liver, spleen, kidneys, bone marrow) to quantify radiotracer uptake.
-
Quantitative Metrics:
-
Standardized Uptake Value (SUV): SUVmax and SUVmean are calculated for lesions and normal organs.
-
Percentage of Injected Dose (%ID): This can also be calculated for organs to assess biodistribution.
-
Lesion-to-Background Ratios: Ratios such as lesion-to-liver are calculated to determine imaging contrast, which is particularly important for detecting hepatic metastases.[7]
-
Quantitative Data
Biodistribution of 64Cu-SARTATE in Normal Organs
The biodistribution of 64Cu-SARTATE demonstrates high initial uptake in the kidneys, liver, and spleen, with progressive clearance from the liver over time, leading to improved lesion-to-liver contrast at 24 hours.[5][7]
| Organ | SUVmean at 1 hour | SUVmean at 4 hours | SUVmean at 24 hours |
| Liver | 10.3 | 9.0 | 6.8 |
| Spleen | 24.5 | 23.0 | 19.1 |
| Kidneys | 19.8 | 17.5 | 12.3 |
| Bone Marrow | 1.8 | 1.7 | 1.5 |
| Lungs | 1.4 | 1.2 | 0.9 |
| Pituitary Gland | 10.1 | 11.2 | 10.9 |
| Thyroid Gland | 2.9 | 2.8 | 2.4 |
Data synthesized from published clinical trial results. Absolute values can vary based on patient-specific factors and scanner calibration.
Radiation Dosimetry
The estimated radiation doses from 64Cu-SARTATE are considered safe for clinical diagnostic use. The spleen, kidneys, and liver receive the highest absorbed doses.
| Organ | Absorbed Dose (mGy/MBq) |
| Spleen | 0.235 |
| Kidneys | 0.147 |
| Liver | 0.125 |
| Adrenals | 0.052 |
| Small Intestine | 0.046 |
| Red Marrow | 0.030 |
| Effective Dose (mSv/MBq) | 0.0395 |
Data derived from a study on 64Cu-SARTATE in patients with meningioma, providing normal organ dosimetry.[6][8]
Comparison with 68Ga-DOTATATE
64Cu-SARTATE demonstrates several advantages over the more commonly used 68Ga-DOTATATE, particularly in lesion detection and logistical flexibility.
| Feature | 64Cu-SARTATE | 68Ga-DOTATATE / 68Ga-DOTATOC |
| Radionuclide Half-life | 12.7 hours[5] | 68 minutes[5] |
| Optimal Imaging Time | 1-4 hours, with high contrast at 24h[2][5][7] | ~1 hour post-injection |
| Lesion Detection | Comparable or superior, especially in the liver at later time points.[2][5][7] A study comparing 64Cu-DOTATATE to 68Ga-DOTATOC found 64Cu-DOTATATE detected significantly more true positive lesions (33 vs. 7 additional lesions).[9] | High sensitivity, but may be limited by rapid decay. |
| Logistics | Centralized production and distribution feasible. | Requires on-site or nearby 68Ge/68Ga generator.[5] |
| Effective Dose | ~0.04 mSv/MBq[6] | ~0.021 mSv/MBq |
Note: Direct head-to-head comparisons of 64Cu-SARTATE and 68Ga-DOTATATE are limited. The lesion detection data cited compares 64Cu-DOTATATE with 68Ga-DOTATOC.
Conclusion
64Cu-SARTATE is a promising theranostic agent for the management of neuroendocrine tumors. Its favorable physical and imaging characteristics, including a longer half-life and high tumor retention, provide logistical advantages and the potential for improved diagnostic accuracy. The ability to perform delayed imaging enhances lesion contrast, particularly in the liver, a common site of metastasis. Furthermore, as a diagnostic partner to 67Cu-SARTATE, it paves the way for personalized peptide receptor radionuclide therapy through prospective dosimetry. The detailed protocols and data presented in these application notes provide a framework for the implementation and further investigation of 64Cu-SARTATE PET/CT in research and clinical settings.
References
- 1. Differences in Tumor-To-Normal Organ SUV Ratios Measured with 68Ga-DOTATATE PET Compared with 177Lu-DOTATATE SPECT in Patients with Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. 64Cu-SARTATE PET Imaging of Patients with Neuroendocrine Tumors Demonstrates High Tumor Uptake and Retention, Potentially Allowing Prospective Dosimetry for Peptide Receptor Radionuclide Therapy | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. [PDF] Head-to-Head Comparison of 64Cu-DOTATATE and 68Ga-DOTATOC PET/CT: A Prospective Study of 59 Patients with Neuroendocrine Tumors | Semantic Scholar [semanticscholar.org]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Standardized uptake values and ratios on 68Ga-DOTATATE PET-computed tomography for normal organs and malignant lesions and their correlation with Krenning score in patients with metastatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 64Cu-SARTATE PET Imaging of Patients with Neuroendocrine Tumors Demonstrates High Tumor Uptake and Retention, Potentially Allowing Prospective Dosimetry for Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Application of 67Cu-SARTATE in peptide receptor radionuclide therapy (PRRT).
Application of ⁶⁷Cu-SARTATE in Peptide Receptor Radionuclide Therapy (PRRT)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Receptor Radionuclide Therapy (PRRT) represents a significant advancement in the targeted treatment of neuroendocrine tumors (NETs) and other cancers expressing somatostatin receptors (SSTRs).[1][2][3][4] ⁶⁷Cu-SARTATE is a next-generation theranostic agent developed for the diagnosis and treatment of cancers that overexpress the somatostatin receptor 2 (SSTR2), such as neuroblastoma and neuroendocrine tumors.[5][6] This document provides a comprehensive overview of the application of ⁶⁷Cu-SARTATE in PRRT, including its mechanism of action, preclinical efficacy, and detailed protocols for its use in research and development settings.
SARTATE is a conjugate of the SSTR2-targeting peptide octreotate and the bifunctional chelator MeCOSar, which exhibits high affinity for copper isotopes.[7][8] The theranostic pair consists of ⁶⁴Cu-SARTATE for diagnostic imaging using Positron Emission Tomography (PET) and ⁶⁷Cu-SARTATE for therapy.[9][10][11] The β⁻ emissions of ⁶⁷Cu deliver a cytotoxic radiation dose directly to the tumor cells, minimizing damage to surrounding healthy tissues.[12]
Mechanism of Action
The therapeutic efficacy of ⁶⁷Cu-SARTATE is predicated on its high-affinity binding to SSTR2, which is overexpressed on the surface of many neuroendocrine tumor cells. Upon intravenous administration, ⁶⁷Cu-SARTATE circulates in the bloodstream and selectively binds to these receptors. The radiolabeled peptide is then internalized by the tumor cells, leading to the intracellular accumulation of the cytotoxic ⁶⁷Cu radionuclide. The beta particles emitted by ⁶⁷Cu induce DNA damage and cell death in the targeted cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy and biodistribution of ⁶⁷Cu-SARTATE.
Table 1: Preclinical Therapeutic Efficacy of ⁶⁷Cu-SARTATE in Neuroendocrine Tumor Models
| Animal Model | Treatment Group | Dose | Tumor Growth Inhibition | Median Survival | Reference |
| AR42J Tumor-Bearing Mice | ⁶⁷Cu-SARTATE | 5 MBq | 75% | 21 days | [9][10][13] |
| AR42J Tumor-Bearing Mice | ¹⁷⁷Lu-LuTATE | 5 MBq | 89% | 21 days | [9][10][13] |
| AR42J Tumor-Bearing Mice | ⁶⁷Cu-SARTATE | 20 MBq | 78% | 26 days | [14] |
| AR42J Tumor-Bearing Mice | ¹⁷⁷Lu-LuTATE | 25 MBq | 100% | 29 days | [14] |
| AR42J Tumor-Bearing Mice | ⁶⁷Cu-SARTATE (fractionated) | 2 x 15 MBq | Not Reported | 47 days | [9][10] |
| AR42J Tumor-Bearing Mice | ¹⁷⁷Lu-LuTATE (fractionated) | 2 x 15 MBq | Not Reported | 46 days | [9][10] |
Table 2: Preclinical Therapeutic Efficacy of ⁶⁷Cu-SARTATE in a Neuroblastoma Model
| Animal Model | Treatment Group | Dose | Treatment Start | Mean Survival Extension | Reference |
| IMR32 Hepatic Metastases | ⁶⁷Cu-SARTATE | 18.5 MBq (500 µCi) | 2 weeks post-inoculation | 13 days (30%) | [7][8][15] |
| IMR32 Hepatic Metastases | ⁶⁷Cu-SARTATE | 9.25 or 18.5 MBq | 4 weeks post-inoculation | No significant effect | [7][8][15] |
Table 3: Biodistribution of ⁶⁴Cu-SARTATE in a Neuroblastoma Model (IMR32)
| Tissue | % Injected Activity/gram (%IA/g) at 24h | % Injected Activity/gram (%IA/g) at 48h | Reference |
| Tumor | 14.1 - 25.0 | Not Reported | [7][8] |
| Kidneys | 15.6 ± 5.8 | 11.5 ± 2.8 | [7][8][15] |
Experimental Protocols
The following are detailed protocols for the radiolabeling of this compound with ⁶⁷Cu and for preclinical evaluation studies.
Protocol 1: Radiolabeling of this compound with ⁶⁷Cu
This protocol is based on previously described methods for the preparation of ⁶⁷Cu-SARTATE.[7][9]
Materials:
-
This compound peptide (Auspep)
-
⁶⁷CuCl₂ in 0.05-0.1 M HCl (Idaho Accelerator Center)
-
Ammonium acetate buffer (0.1 M, pH 5.0)
-
Ethanol (10% solution in ammonium acetate buffer)
-
Gentisic acid, sodium salt
-
Strata-X 33-μm polymeric reverse-phase cartridge
-
Saline for injection
-
Ethanol for elution
-
0.22-μm filter
Procedure:
-
Reconstitute lyophilized this compound to a concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7).
-
In a reaction vial, combine 60 µg (41.2 nmol) of this compound with 5 mL of a solution of 10% ethanol in 0.1 M ammonium acetate containing 38 mg of gentisic acid, sodium salt.
-
Add approximately 4 GBq of ⁶⁷CuCl₂ in 0.05-0.1 M HCl to the reaction mixture.
-
Incubate the reaction mixture for 30 minutes at room temperature.
-
Pass the reaction mixture through a Strata-X 33-μm polymeric reverse-phase cartridge.
-
Rinse the cartridge with saline for injection to remove unreacted ⁶⁷Cu.
-
Elute the ⁶⁷Cu-SARTATE from the cartridge with ethanol into a vial containing saline for injection.
-
Pass the final product through a 0.22-μm filter for sterilization.
-
Determine the radiochemical yield and purity using radio-TLC. A radiochemical purity of over 95% is expected.
Protocol 2: In Vivo Therapeutic Efficacy Study in a Neuroendocrine Tumor Xenograft Model
This protocol is adapted from studies using AR42J tumor-bearing mice.[9][10][14]
Materials and Methods:
-
AR42J rat pancreatic exocrine tumor cells
-
BALB/c nude mice
-
⁶⁷Cu-SARTATE (prepared as in Protocol 1)
-
Saline (vehicle control)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant AR42J cells into the flanks of BALB/c nude mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a volume of approximately 150 mm³, randomize the mice into treatment and control groups.
-
Administer a single intravenous injection of ⁶⁷Cu-SARTATE (e.g., 5 MBq) or saline to the respective groups.
-
For fractionated dose studies, administer two intravenous injections of ⁶⁷Cu-SARTATE (e.g., 15 MBq each) two weeks apart.
-
Measure tumor volumes twice weekly.
-
Monitor animal body weight as a measure of toxicity.
-
Define survival as the time for the tumor volume to reach a predetermined endpoint (e.g., >1200 mm³).
-
Euthanize animals when the tumor volume endpoint is reached.
-
Analyze tumor growth inhibition and survival data statistically.
Protocol 3: In Vivo Therapeutic Efficacy Study in a Neuroblastoma Minimal Residual Disease Model
This protocol is based on a study using an intrahepatic model of metastatic neuroblastoma.[7][8][15]
Materials and Methods:
-
IMR32 human neuroblastoma cells
-
Nude mice
-
⁶⁷Cu-SARTATE (prepared as in Protocol 1)
-
Saline (vehicle control)
Procedure:
-
Establish an intrahepatic model of metastatic neuroblastoma by inoculating IMR32 cells into the liver of nude mice.
-
At a specified time post-inoculation (e.g., 2 or 4 weeks), randomize mice into treatment and control groups.
-
Administer a single dose of ⁶⁷Cu-SARTATE (e.g., 9.25 or 18.5 MBq) or saline via tail vein injection.
-
Monitor the survival of the mice.
-
Analyze survival data using Kaplan-Meier survival curves and log-rank tests.
Clinical Applications and Future Directions
⁶⁷Cu-SARTATE is currently being investigated in clinical trials for the treatment of high-risk neuroblastoma in pediatric patients and for other SSTR2-positive tumors like meningioma.[5][6][12][16][17] The theranostic approach, using ⁶⁴Cu-SARTATE for PET imaging to select patients and for dosimetry calculations, followed by therapy with ⁶⁷Cu-SARTATE, holds great promise for personalized medicine in PRRT.[11][18][19]
The ability to perform pre-therapeutic imaging with ⁶⁴Cu-SARTATE allows for the confirmation of SSTR2 expression in tumors and the assessment of potential uptake in normal organs, thereby enabling better patient selection and treatment planning.[12] Ongoing and future clinical studies will further define the safety, efficacy, and optimal dosing of ⁶⁷Cu-SARTATE in various cancer indications.[17][20]
References
- 1. Fact Sheet: What is Peptide Receptor Radionuclide Therapy (PRRT)? | SNMMI Annual Meeting [snmmi.org]
- 2. oncolink.org [oncolink.org]
- 3. A Clinical Guide to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets-au-01.kc-usercontent.com [assets-au-01.kc-usercontent.com]
- 5. northstarnm.com [northstarnm.com]
- 6. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]
- 7. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Receptor Radionuclide Therapy with 67Cu-Cuthis compound Is Highly Efficacious Against a Somatostatin-Positive Neuroendocrine Tumor Model | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Peptide Receptor Radionuclide Therapy with 67Cu-Cuthis compound Is Highly Efficacious Against a Somatostatin-Positive Neuroendocrine Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An abbreviated therapy-dosimetric equation for the companion diagnostic/therapeutic [64/67Cu]Cu-SARTATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Receptor Radionuclide Therapy for Neuroblastoma · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparing the therapeutic efficacy of 67Cu-SARTATE and 177Lu-DOTA-octreotate in a neuroendocrine tumor model | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. Cu-67-SARTATE significantly extends survival in a hepatic model of neuroblastoma minimal residual disease | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. Clarity Pharmaceuticals Submits Theranostic Investigational New Drug (IND) Application for Cu-64 this compound™ and Cu-67 this compound™ to the US FDA - Clarity Pharmaceuticals - Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. 64Cu Treatment Planning and 67Cu Therapy with Radiolabelled this compound ([64Cu/67Cu]MeCOSAR-Octreotate) in Subjects with Unresectable Multifocal Meningioma – Initial Results for Human Imaging, Safety, Biodistribution and Radiation Dosimetry | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 19. Cu-64/67 this compound Dosimetry in Adults and Children: A New Theranostic Approach for Personalised Medicine in Peptide Receptor Radionuclide Therapy (PRRT) | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 20. Development of 67Cu quantitative SPECT for clinical dosimetry | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes and Protocols: In Vivo Biodistribution of SarTATE in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SarTATE is a next-generation theranostic agent that shows high specificity for somatostatin receptor 2 (SSTR2), a key biomarker overexpressed in neuroendocrine tumors (NETs) such as neuroblastoma.[1][2][3] It combines the SSTR2-targeting peptide octreotate with a chelator, allowing for the stable incorporation of diagnostic (e.g., ⁶⁴Cu, ⁶⁸Ga) or therapeutic (e.g., ⁶⁷Cu) radioisotopes.[1][2] Understanding the in vivo biodistribution of this compound is critical for assessing its efficacy, determining dosimetry, and predicting potential off-target effects. These application notes provide a detailed overview of the biodistribution of ⁶⁴Cu-SarTATE in a murine model of neuroblastoma and a comprehensive protocol for conducting such studies.
Quantitative Biodistribution Data
The biodistribution of radiolabeled this compound is quantified by measuring the percentage of the injected dose per gram of tissue (%ID/g) in various organs and the tumor at different time points post-injection.
Table 1: Ex Vivo Biodistribution of ⁶⁴Cu-SarTATE in IMR32 Neuroblastoma Tumor-Bearing Mice
The following table summarizes the quantitative data from an ex vivo biodistribution study of ⁶⁴Cu-SarTATE in nude mice bearing intrahepatic IMR32 neuroblastoma tumors.[1] Data are presented as the mean percentage of injected activity per gram of tissue (%IA/g) ± standard deviation.
| Tissue | 24 hours post-injection (%IA/g ± SD) | 48 hours post-injection (%IA/g ± SD) |
| Blood | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Heart | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Lungs | 1.1 ± 0.2 | 0.7 ± 0.2 |
| Liver | 5.3 ± 1.0 | 3.5 ± 0.7 |
| Spleen | 0.9 ± 0.2 | 0.5 ± 0.1 |
| Kidneys | 15.6 ± 5.8 | 11.5 ± 2.8 |
| Stomach | 0.4 ± 0.1 | 0.2 ± 0.1 |
| Intestines | 1.2 ± 0.4 | 0.7 ± 0.2 |
| Muscle | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Bone | 0.8 ± 0.2 | 0.6 ± 0.1 |
| Tumor | 14.1 - 25.0 | Not Reported |
Data extracted from Dearling et al., 2021.[1][2][4]
Key Observations:
-
High tumor uptake of ⁶⁴Cu-SarTATE was confirmed, with values ranging from 14.1 to 25.0 %IA/g at 24 hours post-injection.[1][4]
-
The kidneys were the major clearance organs, showing the highest uptake among non-target tissues.[1][4]
-
Rapid clearance from the blood and most other tissues was observed, leading to high tumor-to-background ratios.[1][2]
Signaling Pathway
This compound's biological effect is initiated by its binding to the Somatostatin Receptor 2 (SSTR2), a G-protein coupled receptor. This interaction triggers a cascade of intracellular signaling events that can modulate hormone secretion, cell growth, and apoptosis.[5][6][7]
References
- 1. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SSTR2-Targeted Theranostics in Hepatocellular Carcinoma | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Autoradiography using SarTATE on Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
SarTATE is a next-generation, high-affinity peptide analogue targeting the somatostatin receptor subtype 2 (SSTR2).[1] SSTR2 is overexpressed in a variety of neuroendocrine tumors (NETs), making it a prime target for diagnostic imaging and peptide receptor radionuclide therapy (PRRT).[1] Autoradiography on tissue sections provides a powerful methodology to visualize and quantify the distribution of SSTR2 receptors at a microscopic level. This application note details the protocols for performing quantitative autoradiography using radiolabeled this compound or similar SSTR2-targeting radioligands on frozen tissue sections to assess receptor density and distribution.
These protocols are designed to guide researchers in the preclinical evaluation of this compound and other SSTR2-targeted compounds, aiding in drug development and the characterization of SSTR2 expression in various tumor types.
SSTR2 Signaling Pathway
This compound, as an SSTR2 agonist, initiates a cascade of intracellular events upon binding to its receptor. The activation of SSTR2, a G-protein coupled receptor (GPCR), primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This, in turn, modulates various downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, ultimately leading to anti-proliferative effects and cell cycle arrest.[2][3]
Caption: SSTR2 Signaling Pathway initiated by this compound.
Quantitative Data Summary
The following tables summarize quantitative binding data for SSTR2-targeting radioligands. While specific autoradiography data for this compound on tissue sections is not yet widely published, the data for structurally and functionally similar compounds like DOTATATE provide a strong reference.
Table 1: Quantitative Autoradiography Data for SSTR2 Ligands on Tissue Sections
| Radioligand | Tissue Type | Dissociation Constant (Kd) (nmol/L) | Maximum Binding Sites (Bmax) (fmol/mm³) | Reference |
| [64Cu]Cu-DOTATATE | Mouse Pheochromocytoma (MPC-Cherry) Tumor Sections | 6.2 | 71 | [4] |
Table 2: Comparative Binding Affinity Data for SSTR2 Ligands (Cell-Based Assays)
| Radioligand | Cell Line | Dissociation Constant (Kd) (nM) | Maximum Binding Sites (Bmax) (nM) | Reference |
| [177Lu]Lu-OPS201 (Antagonist) | HEK-SST2 Cell Membranes | 0.15 ± 0.003 | 0.37 ± 0.02 | [5] |
| [177Lu]Lu-DOTA-TATE (Agonist) | HEK-SST2 Cell Membranes | 0.08 ± 0.02 | 0.09 ± 0.001 | [5] |
| [67Cu]Cu-NODAGA-TATE | Mouse Pheochromocytoma (MPC) cells | 1.8 - 2.9 | Not Specified | [6] |
| [67Cu]Cu-NODAGA-cLAB4-TATE | Mouse Pheochromocytoma (MPC) cells | 1.8 - 2.9 | Not Specified | [6] |
Experimental Protocols
Experimental Workflow for Quantitative Autoradiography
The overall workflow for quantitative autoradiography using this compound on tissue sections involves several key steps, from tissue preparation to data analysis.
Caption: General workflow for quantitative autoradiography.
Detailed Methodologies
1. Tissue Preparation
-
Tissue Harvesting: Immediately following excision, tissues of interest (e.g., tumor xenografts, patient-derived tissues) should be carefully dissected and trimmed.
-
Freezing: Rapidly freeze the tissue blocks in isopentane cooled with liquid nitrogen to minimize ice crystal formation and preserve tissue morphology. Store frozen blocks at -80°C until sectioning.
-
Cryosectioning: Using a cryostat, cut tissue sections at a thickness of 10-20 µm.[7]
-
Thaw-Mounting: Thaw-mount the tissue sections onto gelatin-coated or commercially available adhesive microscope slides (e.g., Superfrost Plus). Allow the sections to air dry briefly before storing them at -80°C in a desiccated slide box.[7]
2. In Vitro Receptor Autoradiography
-
Slide Preparation: Prior to the assay, allow the slides with tissue sections to warm to room temperature inside a desiccated container to prevent condensation.
-
Pre-incubation: To remove endogenous ligands, pre-incubate the slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature.[7]
-
Incubation with Radiolabeled this compound:
-
Prepare a solution of radiolabeled this compound (e.g., 64Cu-SarTATE or 177Lu-SarTATE) in an appropriate assay buffer (e.g., 50 mM Tris-HCl with 5 mM MgCl₂, 0.1% BSA, and protease inhibitors, pH 7.4).
-
For saturation binding experiments, incubate serial sections with increasing concentrations of the radioligand (e.g., 0.1 to 50 nM).[4]
-
To determine non-specific binding, incubate an adjacent set of sections with the radioligand in the presence of a high concentration (e.g., 1-10 µM) of a non-radiolabeled SSTR2-specific ligand, such as unlabeled this compound or octreotide.[4]
-
Incubate the slides in a humidified chamber for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) at room temperature.[4]
-
-
Washing: Following incubation, rapidly wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. Perform multiple washes (e.g., 3 washes of 2-5 minutes each).[7] A final quick dip in ice-cold deionized water can help remove buffer salts.[7]
-
Drying: Dry the slides rapidly under a stream of cool, dry air.
3. Imaging and Data Analysis
-
Exposure: Appose the dried slides to a phosphor imaging screen in a light-tight cassette. Include calibrated radioactive standards alongside the slides to create a standard curve for quantification. The exposure time will depend on the specific activity of the radioligand and the density of receptors, typically ranging from several hours to several days.[7]
-
Phosphor Imaging: Scan the exposed phosphor screen using a phosphor imager to generate a digital image of the radioactivity distribution.
-
Densitometric Analysis:
-
Using appropriate image analysis software, define regions of interest (ROIs) on the autoradiograms corresponding to specific anatomical structures or tumor regions.
-
Measure the optical density within each ROI.
-
Convert the optical density values to units of radioactivity per unit area (e.g., nCi/mg or fmol/mg tissue equivalent) by interpolating from the standard curve generated from the co-exposed radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.
-
For saturation binding experiments, plot the specific binding against the radioligand concentration. Use non-linear regression analysis (e.g., one-site binding model) to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[4]
-
Conclusion
Quantitative autoradiography with this compound is a valuable technique for the detailed characterization of SSTR2 expression in tissues. The protocols outlined in this application note provide a robust framework for researchers to visualize and quantify SSTR2 distribution, which is crucial for the preclinical and clinical development of this compound and other SSTR2-targeted theranostics. The provided quantitative data for similar SSTR2 ligands serve as a useful benchmark for these studies. Careful adherence to these methodologies will ensure high-quality, reproducible data for advancing research in neuroendocrine tumors and other SSTR2-expressing malignancies.
References
- 1. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]
- 2. cusabio.com [cusabio.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. thno.org [thno.org]
- 5. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The heterobivalent (SSTR2/albumin) radioligand [67Cu]Cu-NODAGA-cLAB4-TATE enables efficient somatostatin receptor radionuclide theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Dosimetry Calculations in 67Cu-SARTATE Therapy
Introduction
67Cu-SARTATE is a next-generation, highly targeted theranostic radiopharmaceutical developed for the diagnosis and treatment of cancers that express somatostatin receptor 2 (SSTR2), such as neuroblastoma and neuroendocrine tumors (NETs).[1] The SARTATE component is a peptide conjugate that targets the SSTR2 receptor, while the radioisotope Copper-67 (67Cu) is a beta-emitter that delivers a therapeutic dose of radiation directly to cancer cells, minimizing damage to surrounding healthy tissue.[2]
The theranostic "perfect pairing" utilizes 64Cu-SARTATE for diagnostic imaging with Positron Emission Tomography (PET) and 67Cu-SARTATE for Peptide Receptor Radionuclide Therapy (PRRT).[1] This approach allows for pre-therapeutic imaging and dosimetry calculations using 64Cu-SARTATE to predict the biodistribution and absorbed radiation dose of the therapeutic agent, enabling personalized treatment planning.[3][4][5] Accurate dosimetry is critical to ensure that a sufficient radiation dose is delivered to the tumor while minimizing toxicity to healthy organs, particularly the kidneys and bone marrow.[6]
These application notes provide a detailed overview of the dosimetry calculations for 67Cu-SARTATE therapy, including quantitative data from clinical studies and a comprehensive experimental protocol for researchers and drug development professionals.
Quantitative Dosimetry Data
Dosimetry estimates for 67Cu-SARTATE and its diagnostic counterpart, 64Cu-SARTATE, have been established in human clinical trials. The following tables summarize the mean effective dose and the absorbed doses for major organs, derived from studies involving patients with unresectable multifocal meningioma.[3][4][7] The calculations were performed using the Medical Internal Radiation Dose (MIRD) formalism with the OLINDA/EXM software.[3][4][8]
Table 1: Mean Effective Dose
| Radiopharmaceutical | Mean Effective Dose (mSv/MBq) |
| [64Cu]Cu-SARTATE | 3.95 x 10-2 |
| [67Cu]Cu-SARTATE | 7.62 x 10-2 |
| Data sourced from Bailey et al., 2022.[3][4][7] |
Table 2: Mean Organ Absorbed Doses
| Organ | [64Cu]Cu-SARTATE (mGy/MBq) | [67Cu]Cu-SARTATE (mGy/MBq) |
| Adrenals | 1.11 x 10-1 | 2.50 x 10-1 |
| Gallbladder Wall | 5.56 x 10-2 | 1.13 x 10-1 |
| Heart Wall | 3.73 x 10-2 | 8.12 x 10-2 |
| Kidneys | 1.58 x 10-1 | 4.14 x 10-1 |
| Liver | 1.22 x 10-1 | 3.01 x 10-1 |
| Lungs | 3.25 x 10-2 | 7.29 x 10-2 |
| Pancreas | 6.53 x 10-2 | 1.41 x 10-1 |
| Red Marrow | 2.92 x 10-2 | 6.50 x 10-2 |
| Small Intestine | 1.05 x 10-1 | 2.05 x 10-1 |
| Spleen | 1.70 x 10-1 | 4.41 x 10-1 |
| Stomach Wall | 4.34 x 10-2 | 9.08 x 10-2 |
| Thyroid | 2.59 x 10-2 | 5.64 x 10-2 |
| Urinary Bladder Wall | 8.84 x 10-2 | 1.15 x 10-1 |
| Data represents the mean of 3 subjects. Sourced from Bailey et al., 2022.[7] |
The highest organ absorbed doses were consistently observed in the spleen, followed by the kidneys, liver, adrenals, and small intestine for both radiopharmaceuticals.[3][4][7][9]
Experimental Protocols for Clinical Dosimetry
This section outlines a detailed protocol for performing patient-specific dosimetry for 67Cu-SARTATE therapy, based on methodologies from clinical trials.[3][8][9][10] The protocol follows the MIRD schema, which is the standard framework for calculating absorbed radiation doses from internally administered radionuclides.[11][12][13]
Pre-therapeutic Imaging and Dosimetry with 64Cu-SARTATE
The long half-life of 64Cu (12.7 hours) allows for imaging at multiple timepoints, enabling robust pre-therapeutic dosimetry estimates.[7][10]
Methodology:
-
Patient Preparation: Ensure the patient is well-hydrated. No amino acid infusion is typically required for the diagnostic scan.[10]
-
Radiopharmaceutical Administration: Administer a diagnostic dose of [64Cu]Cu-SARTATE (e.g., ~150-200 MBq) via intravenous bolus injection.[10]
-
PET/CT Image Acquisition:
-
Image Analysis and Quantification:
-
On the co-registered PET/CT images, define volumes of interest (VOIs) for critical organs (e.g., liver, spleen, kidneys, lungs, bone marrow) and any visible tumors.[7][8]
-
Calculate the total radioactivity uptake in each VOI at each time point and express it as a percentage of the injected dose (%ID).
-
Generate time-activity curves (TACs) for each source organ by plotting the %ID against time.
-
-
Absorbed Dose Calculation:
-
Import the TAC data into a dosimetry software package like OLINDA/EXM.[3][4][5]
-
The software uses the MIRD formalism to calculate the time-integrated activity (also known as cumulated activity) in each source organ.[12]
-
Using the calculated time-integrated activity and pre-calculated S-values (mean absorbed dose per unit cumulated activity), the software estimates the absorbed dose to each target organ from 64Cu-SARTATE.
-
Extrapolate the data to estimate the projected absorbed doses for 67Cu-SARTATE.[10]
-
Therapeutic Administration and Post-therapy Dosimetry with 67Cu-SARTATE
Following pre-therapeutic assessment, the therapeutic dose is administered, and follow-up imaging is performed to confirm the dosimetry.
Methodology:
-
Patient Preparation:
-
Radiopharmaceutical Administration:
-
Administer the therapeutic dose of [67Cu]Cu-SARTATE (e.g., 5-6 GBq) via an infusion pump over 30 minutes.[10]
-
-
SPECT/CT Image Acquisition:
-
Quantitative SPECT/CT imaging is essential for 67Cu dosimetry.[14]
-
Perform whole-body SPECT/CT scans at multiple time points post-therapy. A recommended schedule is 1 hour, 4 hours, 24 hours, and 96 hours.[10]
-
Image the 185 keV photopeak of 67Cu using medium-energy collimators.[14]
-
Implement corrections for attenuation, scatter, and dead time to ensure quantitative accuracy.[14]
-
-
Image Analysis and Dosimetry Calculation:
-
The process is analogous to the 64Cu-SARTATE protocol.
-
Define VOIs on the SPECT/CT images for source organs and tumors.[8]
-
Generate TACs from the decay-corrected quantitative data at each time point.[7]
-
Use OLINDA/EXM or similar software to calculate the final absorbed doses to all target organs based on the 67Cu biodistribution data.[7][8]
-
Visualizations: Workflows and Mechanisms
Targeting Mechanism
The this compound molecule is an analogue of somatostatin, which specifically binds to SSTR2 receptors that are overexpressed on the surface of neuroendocrine tumor cells. This specific binding allows for the targeted delivery of the attached 67Cu radionuclide.
Caption: SSTR2 receptor targeting mechanism of 67Cu-SARTATE.
Theranostic Workflow
The use of 64Cu and 67Cu as a theranostic pair allows for a personalized medicine approach, where the diagnostic agent informs the therapeutic plan.
Caption: Theranostic workflow for 64Cu/67Cu-SARTATE.
Dosimetry Calculation Workflow
This diagram details the key steps involved in calculating the absorbed radiation dose from image data, following the MIRD methodology.
Caption: Workflow for patient-specific dosimetry calculation.
References
- 1. northstarnm.com [northstarnm.com]
- 2. Peptide Receptor Radionuclide Therapy for Neuroblastoma · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. 64Cu Treatment Planning and 67Cu Therapy with Radiolabelled this compound ([64Cu/67Cu]MeCOSAR-Octreotate) in Subjects with Unresectable Multifocal Meningioma – Initial Results for Human Imaging, Safety, Biodistribution and Radiation Dosimetry | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. 64Cu Treatment Planning and 67Cu Therapy with Radiolabeled [64Cu/67Cu]MeCOSar-Octreotate in Subjects with Unresectable Multifocal Meningioma: Initial Results for Human Imaging, Safety, Biodistribution, and Radiation Dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 64Cu Treatment Planning and 67Cu Therapy with Radiolabeled [64Cu/67Cu]MeCOSar-Octreotate in Subjects with Unresectable Multifocal Meningioma: Initial Results for Human Imaging, Safety, Biodistribution, and Radiation Dosimetry | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Dosimetry for treatment with radiolabelled somatostatin analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. 64Cu Treatment Planning and 67Cu Therapy with Radiolabeled [64Cu/67Cu]MeCOSar-Octreotate in Subjects with Unresectable Multifocal Meningioma: Initial Results for Human Imaging, Safety, Biodistribution, and Radiation Dosimetry | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. (Open Access) A Novel Theranostic Trial Design Using 64Cu/67Cu with Fully 3D Pre-Treatment Dosimetry (2019) | Dale L. Bailey | 9 Citations [scispace.com]
- 11. oncologymedicalphysics.com [oncologymedicalphysics.com]
- 12. unm.lf1.cuni.cz [unm.lf1.cuni.cz]
- 13. The MIRD Schema for Radiopharmaceutical Dosimetry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of 67Cu quantitative SPECT for clinical dosimetry | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes & Protocols: Small Animal PET Imaging with 64Cu-SARTATE
Audience: Researchers, scientists, and drug development professionals.
Introduction
64Cu-SARTATE is a next-generation, highly targeted radiopharmaceutical for Positron Emission Tomography (PET) imaging of cancers expressing somatostatin receptor 2 (SSTR2).[1] It comprises the SSTR2-targeting peptide octreotate conjugated to the MeCOSar chelator, which securely holds the positron-emitting radionuclide Copper-64 (64Cu).[2][3]
The physical half-life of 64Cu (12.7 hours) offers significant advantages over the more commonly used Gallium-68 (68Ga, T½ = 68 min), allowing for flexible production and distribution, and enabling delayed imaging (up to 24-48 hours post-injection).[4][5] This extended imaging window can improve tumor-to-background contrast, especially in organs with initial high uptake like the liver, potentially allowing for superior lesion detection.[4][6]
Furthermore, 64Cu forms a true theranostic pair with the therapeutic radionuclide 67Cu. Since both are isotopes of copper, 64Cu-SARTATE has nearly identical biochemistry to its therapeutic counterpart, 67Cu-SARTATE.[7][8] This allows 64Cu-SARTATE PET imaging to be used for diagnosis, staging, and precisely predicting the radiation dose that will be delivered by 67Cu-SARTATE therapy, facilitating personalized treatment planning for peptide receptor radionuclide therapy (PRRT).[8][9]
Mechanism of Action: SSTR2 Targeting
SARTATE is an analogue of the natural hormone somatostatin and binds with high affinity to the somatostatin receptor subtype 2 (SSTR2), a G-protein coupled receptor (GPCR) that is overexpressed in many neuroendocrine neoplasms (NENs), neuroblastoma, and other tumors.[1][2][10] Upon binding of 64Cu-SARTATE to SSTR2, the receptor-ligand complex is internalized by the cancer cell. This process traps the 64Cu radionuclide inside the cell, allowing for PET imaging.
The activation of SSTR2 by this compound also triggers downstream signaling cascades that inhibit cell proliferation.[10] Key pathways include the activation of phosphotyrosine phosphatases (e.g., SHP-1) which leads to the modulation of the MAPK/ERK pathway and the induction of cell cycle inhibitors like p21 and p27, ultimately resulting in G1 cell cycle arrest.[11]
Quantitative Data: Preclinical Biodistribution
Biodistribution studies in preclinical tumor models are critical for evaluating tumor uptake and off-target accumulation. The following tables summarize ex vivo biodistribution data for 64Cu-SARTATE in a preclinical model of neuroblastoma.
Table 1: 64Cu-SARTATE Biodistribution in an IMR32 Neuroblastoma Intrahepatic Metastases Mouse Model.[2]
| Tissue | % Injected Dose / Gram (Mean ± SD) at 24h p.i. | % Injected Dose / Gram (Mean ± SD) at 48h p.i. |
| Tumor | 14.1 - 25.0 | Not Reported |
| Blood | Not Reported | Not Reported |
| Liver | Not Reported | Not Reported |
| Kidneys | 15.6 ± 5.8 | 11.5 ± 2.8 |
| Spleen | Not Reported | Not Reported |
| Lungs | Not Reported | Not Reported |
Data presented is from an ex vivo analysis following PET imaging.[2] Note the high tumor uptake and significant renal clearance.
Table 2: 64Cu-SARTATE Tumor Uptake in a Murine Xenograft Model.[9]
| Time Point | Tumor Uptake (% Injected Dose / Gram, Mean ± SD) |
| 2h p.i. | 63.0 ± 15.0 |
| 24h p.i. | 105.0 ± 27.1 |
This study highlights the high retention of 64Cu-SARTATE in SSTR2-expressing tumors at later time points.[9]
Experimental Protocols
The following are generalized protocols for performing small animal PET imaging with 64Cu-SARTATE. Specific parameters should be optimized for the particular animal model and imaging system used.
Protocol 1: Radiolabeling of this compound with 64Cu
This protocol is adapted from previously described methods.[6][9]
Materials:
-
This compound peptide conjugate
-
64CuCl2 in dilute HCl (e.g., 0.04 M HCl)[2]
-
Ammonium acetate buffer (0.1 M, pH adjusted)
-
Gentisic acid solution (e.g., 1mg/mL)
-
Ethanol
-
Sterile, metal-free reaction vial
-
Heating block or water bath
-
Syringe filter (0.22 µm)
-
Radio-TLC system for quality control
Procedure:
-
In a sterile, metal-free reaction vial, combine this compound peptide (e.g., 20 µg) with a solution of 4% ethanol in 0.1M ammonium acetate and 1mg/mL gentisic acid.[6]
-
Add the 64CuCl2 solution (e.g., 500-800 MBq) to the peptide mixture.[6] The final volume should be kept minimal.
-
Gently mix the contents and incubate at an elevated temperature (e.g., 85-95°C) for 10-15 minutes.
-
Allow the vial to cool to room temperature.
-
Perform radiochemical purity (RCP) analysis using a suitable radio-TLC system to ensure >95% purity.
-
Prior to injection, filter the final product through a 0.22 µm sterile filter to ensure sterility.[9]
-
The final product should be a clear, colorless solution ready for intravenous administration.
Protocol 2: Small Animal PET/CT Imaging
This protocol is based on a preclinical study in tumor-bearing mice.[2]
Animal Model:
-
Use immunocompromised mice (e.g., nude mice) bearing SSTR2-positive tumor xenografts (e.g., IMR32 neuroblastoma cells).[2] Tumors can be established subcutaneously or orthotopically depending on the research question.
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane (1-4% in oxygen) for the duration of the injection and imaging procedures.[2] Monitor the animal's vital signs throughout.
-
Radiotracer Administration: Administer a defined activity of 64Cu-SARTATE (e.g., 3-4 MBq in 100 µL saline) via intravenous tail vein injection.[2] Record the precise injected dose.
-
PET/CT Acquisition:
-
Secure the anesthetized animal on the scanner bed. Use heating pads to maintain body temperature.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Perform dynamic or static PET scans at desired time points. Typical time points for 64Cu-SARTATE are 1, 4-5, 24, and 48 hours post-injection (p.i.).[2]
-
Acquisition duration may vary (e.g., 15-30 minutes per time point) depending on the scanner sensitivity and injected dose.[2]
-
-
Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., OSEM), applying corrections for attenuation, scatter, and radioactive decay.[12]
-
Image Analysis: Co-register PET and CT images. Draw regions of interest (ROIs) over tumors and major organs to quantify radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
Protocol 3: Ex Vivo Biodistribution Study
This protocol is performed after the final imaging time point to validate PET data.[2][13]
Procedure:
-
Euthanasia: Immediately following the final PET scan (e.g., at 24h or 48h p.i.), euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Blood Sampling: Collect a blood sample via cardiac puncture.
-
Tissue Dissection: Carefully dissect tumors and key organs (e.g., liver, kidneys, spleen, lungs, heart, muscle, bone).
-
Sample Processing:
-
Rinse tissues to remove excess blood, gently blot dry, and place them in pre-weighed tubes.
-
Weigh each tissue sample to obtain the wet weight.
-
-
Radioactivity Measurement: Measure the radioactivity in each sample, along with standards of the injectate, using a calibrated automatic gamma counter.
-
Data Calculation: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Experimental Workflow
The following diagram illustrates the typical workflow for a small animal imaging study with 64Cu-SARTATE.
References
- 1. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]
- 2. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Receptor Radionuclide Therapy with 67Cu-Cuthis compound Is Highly Efficacious Against a Somatostatin-Positive Neuroendocrine Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-64 Radiopharmaceuticals for PET Imaging of Cancer: Advances in Preclinical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. 64Cu-SARTATE PET Imaging of Patients with Neuroendocrine Tumors Demonstrates High Tumor Uptake and Retention, Potentially Allowing Prospective Dosimetry for Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 64Cu-SARTATE PET Imaging of Patients with Neuroendocrine Tumors Demonstrates High Tumor Uptake and Retention, Potentially Allowing Prospective Dosimetry for Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. 64Cu-SARTATE PET Imaging of Patients with Neuroendocrine Tumors Demonstrates High Tumor Uptake and Retention, Potentially Allowing Prospective Dosimetry for Peptide Receptor Radionuclide Therapy | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. Data on biodistribution and radiation absorbed dose profile of a novel 64Cu-labeled high affinity cell-specific peptide for positron emission tomography imaging of tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Manufacturing and Quality Control of SarTATE
For Researchers, Scientists, and Drug Development Professionals
Introduction
SarTATE is a next-generation theranostic agent targeting somatostatin receptor type 2 (SSTR2), which is overexpressed in many neuroendocrine tumors (NETs). It comprises the SSTR2-targeting peptide, [Tyr³]-octreotate, conjugated to the sarcophagine chelator, MeCOSar. This bifunctional chelator allows for the stable coordination of radiometals such as Gallium-68 (⁶⁸Ga) for positron emission tomography (PET) imaging and therapeutic radionuclides. This document provides detailed protocols for the manufacturing and quality control of ⁶⁸Ga-SarTATE.
Manufacturing of ⁶⁸Ga-SarTATE
The manufacturing process of ⁶⁸Ga-SarTATE involves two main stages: the synthesis of the this compound precursor and its subsequent radiolabeling with ⁶⁸Ga.
Synthesis of this compound Precursor
The synthesis of the this compound precursor is a multi-step process involving the synthesis of a functionalized sarcophagine chelator and its conjugation to the [Tyr³]-octreotate peptide.
Experimental Protocol: Synthesis of a Functionalized Sarcophagine Chelator (AmBaSar as an example)
This protocol describes the synthesis of a sarcophagine derivative with a carboxylic acid functional group for peptide conjugation.
-
Synthesis of DiAmSar: The synthesis of 1,8-diamino-3,6,10,13,16,19-hexaazabicyclo[6.6.6]eicosane (DiAmSar) is typically performed via a template synthesis involving the reaction of tris(ethylenediamine)cobalt(III) chloride, formaldehyde, and nitromethane, followed by reduction of the nitro groups.
-
Functionalization of DiAmSar:
-
Dissolve DiAmSar in a suitable organic solvent such as acetonitrile.
-
Add a protected bromo- or iodo-functionalized benzoic acid derivative (e.g., methyl 4-(bromomethyl)benzoate) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the product by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified, protected chelator in a suitable solvent (e.g., dichloromethane).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for Boc protecting groups, or a base for ester hydrolysis).
-
Stir the reaction at room temperature for the appropriate time.
-
Remove the solvent and deprotecting agent under reduced pressure to yield the functionalized sarcophagine chelator.
-
Experimental Protocol: Conjugation of MeCOSar to [Tyr³]-octreotate
This protocol outlines the formation of a stable amide bond between the functionalized MeCOSar chelator and the N-terminus of the [Tyr³]-octreotate peptide.
-
Activation of the Chelator:
-
Dissolve the functionalized MeCOSar chelator in an anhydrous organic solvent (e.g., dimethylformamide).
-
Add an activating agent such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the mixture at room temperature for 15-30 minutes to form the active ester.
-
-
Conjugation to the Peptide:
-
Dissolve the [Tyr³]-octreotate peptide in an anhydrous organic solvent.
-
Add the activated chelator solution to the peptide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Purification of this compound Precursor:
-
Upon completion of the reaction, acidify the mixture with a dilute acid (e.g., 0.1% trifluoroacetic acid in water).
-
Purify the this compound precursor by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Radiolabeling of this compound with Gallium-68
The radiolabeling of the this compound precursor with ⁶⁸Ga is a rapid and efficient process.
Experimental Protocol: ⁶⁸Ga-SarTATE Radiolabeling
-
Elution of ⁶⁸Ga: Elute a ⁶⁸Ge/⁶⁸Ga generator with sterile, ultrapure 0.1 M HCl to obtain a solution of ⁶⁸GaCl₃.
-
Buffering: In a sterile reaction vial, add a suitable buffer to adjust the pH of the ⁶⁸GaCl₃ eluate to the optimal range for labeling (typically pH 3.5-4.5). Sodium acetate or HEPES buffers are commonly used.
-
Addition of Precursor: Add a solution of the this compound precursor (typically 10-50 µg) in sterile water or a suitable buffer to the buffered ⁶⁸Ga solution.
-
Incubation: Heat the reaction mixture at 90-95°C for 5-10 minutes.
-
Purification: After incubation, the reaction mixture can be purified using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga and hydrophilic impurities.
-
Elute the ⁶⁸Ga-SarTATE with a small volume of ethanol/water mixture.
-
-
Formulation: Dilute the eluted ⁶⁸Ga-SarTATE with sterile saline to the desired final concentration and pass it through a 0.22 µm sterile filter into a sterile vial.
Manufacturing and Quality Control Workflow for ⁶⁸Ga-SarTATE
Caption: Workflow for the manufacturing and quality control of ⁶⁸Ga-SarTATE.
Quality Control of ⁶⁸Ga-SarTATE
A comprehensive quality control program is essential to ensure the safety and efficacy of the final ⁶⁸Ga-SarTATE product. The following tests should be performed on each batch.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free of particulate matter |
| pH | pH paper or pH meter | 4.5 - 7.5 |
| Radiochemical Purity (RCP) | HPLC, TLC | ≥ 95% |
| Radionuclidic Identity | Gamma-ray spectroscopy | Principal photopeak at 511 keV |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.9% (⁶⁸Ge breakthrough < 0.001%) |
| Sterility | USP <71> | No microbial growth |
| Bacterial Endotoxins | USP <85> (LAL test) | < 175 EU/V (where V is the maximum recommended dose in mL) |
Experimental Protocols for Quality Control
1. Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the radiochemical purity of ⁶⁸Ga-SarTATE, as it can separate the radiolabeled product from unlabeled precursor and other radiochemical impurities.[1][2]
-
Instrumentation: HPLC system with a radioactivity detector (e.g., NaI scintillation detector).
-
Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient: A typical gradient would be a linear increase from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Procedure:
-
Inject a small aliquot (10-20 µL) of the final ⁶⁸Ga-SarTATE solution onto the HPLC system.
-
Run the gradient program and record the chromatogram from the radioactivity detector.
-
Identify the peaks corresponding to ⁶⁸Ga-SarTATE and any impurities (e.g., free ⁶⁸Ga).
-
Calculate the radiochemical purity by integrating the peak areas: RCP (%) = (Area of ⁶⁸Ga-SarTATE peak / Total area of all radioactive peaks) x 100
-
2. Radiochemical Purity by Thin-Layer Chromatography (TLC)
TLC is a rapid method for assessing radiochemical purity, particularly for identifying free ⁶⁸Ga.[3][4]
-
Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.
-
Mobile Phase: A common mobile phase is a mixture of 1 M ammonium acetate and methanol (1:1 v/v).
-
Procedure:
-
Spot a small drop of the ⁶⁸Ga-SarTATE solution onto the origin of an ITLC-SG strip.
-
Develop the chromatogram by placing the strip in a chamber containing the mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
Remove the strip and determine the distribution of radioactivity using a radio-TLC scanner or by cutting the strip into segments and counting them in a gamma counter.
-
In this system, ⁶⁸Ga-SarTATE remains at the origin (Rf = 0), while free ⁶⁸Ga migrates with the solvent front (Rf ≈ 1).
-
Calculate the percentage of free ⁶⁸Ga.
-
3. Sterility Testing
Sterility testing is performed to ensure the absence of viable microorganisms.
-
Method: As per USP <71>, direct inoculation or membrane filtration methods can be used.
-
Procedure (Direct Inoculation):
-
Aseptically transfer a specified volume of the ⁶⁸Ga-SarTATE solution into two types of sterile culture media: Fluid Thioglycollate Medium (for anaerobic bacteria) and Tryptic Soy Broth (for aerobic bacteria and fungi).
-
Incubate the media at appropriate temperatures (30-35°C for Fluid Thioglycollate Medium and 20-25°C for Tryptic Soy Broth) for 14 days.
-
Visually inspect the media for any signs of microbial growth (turbidity).
-
4. Bacterial Endotoxin Testing
This test is performed to detect the presence of bacterial endotoxins, which can cause pyrogenic reactions.
-
Method: The Limulus Amebocyte Lysate (LAL) test as described in USP <85>.[5][6]
-
Procedure (Gel-Clot Method):
-
Reconstitute the LAL reagent with LAL Reagent Water.
-
In depyrogenated test tubes, mix the ⁶⁸Ga-SarTATE solution (appropriately diluted) with the LAL reagent.
-
Include positive and negative controls.
-
Incubate the tubes at 37°C for 60 minutes.
-
After incubation, invert the tubes 180°. A firm gel that remains intact indicates a positive result (presence of endotoxins above the detection limit).
-
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
This compound exerts its effects by binding to SSTR2, a G-protein coupled receptor. The activation of SSTR2 initiates a cascade of intracellular signaling events that ultimately lead to the desired therapeutic or diagnostic outcome.
SSTR2 Signaling Cascade
Caption: Simplified signaling pathway upon this compound binding to SSTR2.
References
- 1. Validation of HPLC method for the determination of chemical andradiochemical purity of a 68Ga-labelled EuK-Sub-kf-(3-iodo-y-) DOTAGA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 3. Synthesis of a novel bifunctional chelator AmBaSar based on sarcophagine for peptide conjugation and 64Cu radiolabelling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of multi-functional chelators based on sarcophagine cages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Automated Radiosynthesis of Gallium-68-Labeled PSMA11 with Two [68Ge]Ge/[68Ga]Ga Generators: Fractional Elution or Prepurification? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Patient Selection for SarTATE Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SarTATE is a next-generation, highly targeted theranostic agent designed for the diagnosis and treatment of cancers that overexpress the somatostatin receptor 2 (SSTR2).[1] This peptide receptor radionuclide therapy (PRRT) combines a somatostatin analogue, octreotate, with a chelator and a therapeutic radioisotope. The efficacy of this compound therapy is contingent upon the high expression of SSTR2 on tumor cells, making accurate patient selection a critical determinant of treatment success. These application notes provide a comprehensive overview of the patient selection criteria, relevant experimental protocols, and the underlying molecular pathways for this compound therapy.
Patient Selection Criteria
Patient eligibility for this compound therapy is determined through a rigorous assessment of clinical and molecular characteristics. The following tables summarize the key inclusion and exclusion criteria based on clinical trial protocols.
Inclusion Criteria
| Category | Criteria | Quantitative Value/Specification |
| Diagnosis | Histologically confirmed high-risk neuroblastoma or other SSTR2-expressing neuroendocrine tumors (NETs).[2] | N/A |
| SSTR2 Expression | Evidence of SSTR2-positive disease on diagnostic imaging. | 64Cu-SARTATE uptake on a 4-hour PET scan with a maximum standardized uptake value (SUVmax) of any lesion equal to or higher than that of the liver.[2] |
| Performance Status | Karnofsky or Lansky performance status. | ≥50.[2] |
| Life Expectancy | Estimated survival. | ≥ 12 weeks for dose escalation phase; ≥ 4 months for cohort expansion phase.[2] |
| Hematopoietic Function | Absolute Neutrophil Count (ANC). | > 1.0 x 10⁹/L.[2] |
| Platelet Count. | > 50 x 10⁹/L.[2] | |
| Hepatic Function | Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT). | < 3.0 x Upper Limit of Normal (ULN).[2] |
| Total Bilirubin. | < 1.5 x ULN.[2] | |
| Other | Availability of hematopoietic stem cell product. | Minimum CD34+ cell dose of ≥2 x 10⁶ cells/kg.[2] |
| Contraception. | Sexually active participants of reproductive potential must use an effective method of birth control.[2] |
Exclusion Criteria
| Category | Criteria | Quantitative Value/Specification |
| Prior Therapy | Previous peptide receptor radionuclide therapy (PRRT). | Not permitted.[2] |
| Long-acting somatostatin analogues. | Must be discontinued at least 28 days prior to 64Cu-SARTATE administration.[2] | |
| Short-acting somatostatin analogues. | Must be discontinued at least 24 hours prior to 64Cu-SARTATE administration.[2] | |
| Organ Function | Compromised function of any major organ system that would hinder therapy tolerance. | As deemed by the Investigator.[2] |
| Cardiac Function | History of cardiac failure. | Evidenced by dyspnea at rest, exercise intolerance, or clinically significant cardiac dysfunction.[2] |
| Corrected QT interval (QTcF). | ≥ 0.45 seconds.[2] | |
| Other Malignancies | Any other active malignancy. | Within the past 3 years.[2] |
| Neurological | Untreated intracranial tumor affecting the brain parenchyma. | Not permitted.[2] |
| Other | Pregnancy or lactation. | Not permitted.[2] |
| Hemodialysis. | Not permitted.[2] | |
| Known sensitivity or allergy to somatostatin analogues. | Not permitted.[2] | |
| Uncontrolled infections. | Not permitted.[2] |
Signaling Pathway and Mechanism of Action
This compound's therapeutic effect is mediated through its high-affinity binding to SSTR2, a G-protein coupled receptor (GPCR) overexpressed on the surface of many neuroendocrine tumor cells.[1] Upon binding, the this compound-SSTR2 complex is internalized, delivering a cytotoxic dose of radiation from the chelated radioisotope directly to the tumor cell. This targeted radiation delivery leads to DNA damage and subsequent cell death.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Radiolabeling Efficiency of SarTATE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the radiolabeling efficiency of SarTATE with copper-64 (⁶⁴Cu) and copper-67 (⁶⁷Cu).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a next-generation theranostic radiopharmaceutical designed for diagnosing, staging, and treating cancers that express somatostatin receptor 2 (SSTR2), such as neuroendocrine tumors (NETs) and neuroblastoma.[1][2] It consists of the peptide octreotate, which targets SSTR2, conjugated to the novel bifunctional chelator MeCOSar.[2][3] This chelator securely holds copper isotopes, allowing this compound to be used for PET imaging with ⁶⁴Cu or for therapy with ⁶⁷Cu.[2]
Q2: What are the typical radiochemical purity (RCP) and radiochemical yield (RCY) for ⁶⁴Cu-SarTATE?
A2: With optimized protocols, a radiochemical purity of over 95% is consistently achievable.[3][4] Radiochemical yields are typically reported in the range of 60% to 80% after purification.[4]
Q3: What is the optimal temperature and time for the radiolabeling reaction?
A3: A key advantage of the MeCOSar chelator is its ability to efficiently complex copper at room temperature.[2] Optimal labeling is typically achieved after 15 to 30 minutes of incubation at room temperature.[2][3][4][5]
Q4: Which buffer should I use for the labeling reaction?
A4: Ammonium acetate buffer (e.g., 0.1 M) is often recommended.[4][5] In some developmental studies, phosphate buffer was found to cause the precipitation of insoluble copper phosphate, which reduced the radiolabeling yield.[5] Therefore, ammonium acetate is generally the preferred choice to avoid this issue.
Q5: How can I purify the final ⁶⁴Cu-SarTATE product?
A5: Solid-phase extraction (SPE) using a C18 cartridge is the standard method for purifying ⁶⁴Cu-SarTATE.[2][5] This technique effectively separates the radiolabeled peptide from unreacted free ⁶⁴Cu and other hydrophilic impurities.
Troubleshooting Guides
Issue 1: Low Radiochemical Purity (<95%) or Yield
Low radiochemical purity or yield is a common issue that can often be traced back to several key experimental parameters.
| Potential Cause | Recommended Action & Explanation |
| Suboptimal pH | The pH of the reaction mixture is critical. For this compound labeling with copper, a slightly acidic to neutral pH is generally effective (e.g., pH 5.0). For other peptides, like DOTA-conjugates labeled with ⁶⁸Ga, the optimal range is often more acidic (pH 3.5-4.5).[6] Action: Verify the pH of your final reaction mixture using a calibrated pH meter or pH strips. Adjust if necessary with a suitable buffer (e.g., 0.1 M ammonium acetate). |
| Metal Ion Impurities | Trace metal contaminants (e.g., Fe³⁺, Zn²⁺, non-radioactive Cu²⁺) in the radionuclide solution or reagents can compete with ⁶⁴Cu for the MeCOSar chelator, reducing labeling efficiency.[7] Action: Use high-purity grade radionuclide and reagents. Employ metal-free labware (e.g., polypropylene tubes, metal-naive pipette tips) for all radiolabeling steps.[3] |
| Inadequate Precursor Amount | An insufficient amount of the this compound precursor can lead to incomplete incorporation of the radionuclide, resulting in excess free ⁶⁴Cu. Action: Ensure the correct amount of precursor is used. A typical starting point for clinical-grade productions is 20 µg of this compound for 500-800 MBq of ⁶⁴Cu.[4] For preclinical studies, as little as 2.5 µg has been used successfully for ~72 MBq of ⁶⁴Cu.[3] |
| Precursor Degradation | Improper storage or handling of the this compound peptide can lead to degradation, rendering it ineffective for labeling. Action: Store lyophilized this compound according to the manufacturer's instructions (typically frozen at -20°C or below). Avoid repeated freeze-thaw cycles. |
| Inefficient Purification | Breakthrough of unreacted ⁶⁴Cu during the solid-phase extraction (SPE) step can artificially lower the radiochemical purity of the final product. Action: Ensure the C18 cartridge is properly conditioned before loading the reaction mixture. Optimize the wash and elution steps of your SPE protocol. |
Issue 2: Presence of Radiolytic Impurities
Radiolysis is the degradation of the radiolabeled compound due to the formation of free radicals from the high radioactivity in the solution. This is a significant issue, especially when working with high activities of ⁶⁴Cu required for human imaging.[2][5]
| Quenching Agent | Typical Concentration | Notes | Reference |
| Ethanol | 4% - 10% (v/v) | Helps to reduce radiolysis without significantly affecting the retention of ⁶⁴Cu-SarTATE on the C18 SPE cartridge. | [4][5] |
| Gentisic Acid | ~1 mg/mL | Often used in combination with ethanol for a synergistic protective effect. | [4] |
| Ascorbic Acid | Varies | While a good quenching agent, ascorbic acid is not recommended for use with Cu²⁺ as it can reduce it to Cu⁺, which may affect chelation. | [5] |
Experimental Protocols
Protocol 1: Preclinical Radiolabeling of ⁶⁴Cu-SarTATE
This protocol is adapted from a method used for biodistribution studies.[3]
Materials:
-
Lyophilized this compound
-
Phosphate buffer (0.1 M, pH 7.0) for reconstitution
-
Phosphate buffer (0.1 M, pH 5.0) for reaction
-
⁶⁴CuCl₂ in 0.04 M HCl
-
Sterile saline for injection
-
0.2 µm sterile filter
Procedure:
-
Reconstitute a vial of lyophilized this compound with 0.1 M phosphate buffer (pH 7.0) to achieve a final concentration of 1 mg/mL.
-
In a metal-free microcentrifuge tube, add 16.5 µL of 0.1 M phosphate buffer (pH 5.0).
-
Add 71.78 MBq (1.94 mCi) of ⁶⁴CuCl₂ solution to the tube.
-
Add a 2.5 µL aliquot of the reconstituted this compound solution (containing 2.5 µg of peptide) to the reaction tube.
-
Mix gently by vortexing and briefly centrifuge to ensure all liquid is at the bottom of the tube.
-
Incubate the reaction mixture at room temperature for 15 minutes.
-
Perform quality control via Radio-TLC to confirm radiochemical purity (>95%).
-
Dilute the final product with sterile saline and pass it through a 0.2 µm sterile filter before use.
Protocol 2: Clinical-Grade Radiolabeling of ⁶⁴Cu-SarTATE
This protocol is adapted from a method developed for a human clinical trial and incorporates measures to mitigate radiolysis.[4]
Materials:
-
This compound (20 µg)
-
⁶⁴Cu(II) in 0.02 M HCl (500–800 MBq)
-
Reaction Solution: 4% ethanol in 0.1 M ammonium acetate, containing 1 mg/mL gentisic acid, sodium salt (Total volume: 5 mL).
-
Strata-X (or equivalent C18) SPE cartridge (30 mg)
-
Sterile saline for injection
-
Ethanol for elution
-
0.22 µm sterile filter
Procedure:
-
Prepare 5 mL of the reaction solution in a sterile vial.
-
Add 20 µg of this compound to the solution.
-
Add 500–800 MBq of ⁶⁴Cu(II) to the vial.
-
Incubate the reaction mixture for 30 minutes at room temperature.
-
Purification: a. Condition the C18 SPE cartridge with ethanol, followed by sterile water. b. Pass the reaction mixture through the conditioned C18 cartridge. The ⁶⁴Cu-SarTATE will be retained. c. Wash the cartridge with sterile saline to remove any unreacted ⁶⁴Cu and hydrophilic impurities. d. Elute the purified ⁶⁴Cu-SarTATE from the cartridge with a small volume of ethanol into a sterile vial containing a known volume of saline for injection.
-
Perform quality control via Radio-HPLC to determine radiochemical purity.
-
The final product is passed through a 0.22 µm sterile filter into a sterile final product vial.
Protocol 3: Quality Control (QC)
Accurate determination of radiochemical purity is essential. A combination of Radio-TLC and Radio-HPLC is recommended.
| Parameter | Radio-TLC | Radio-HPLC |
| Stationary Phase | iTLC-SG (Silica Gel) | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Example: Citrate Buffer (0.1 M) | Gradient of Solvent A (0.1% TFA in Water) and Solvent B (0.1% TFA in Acetonitrile) |
| Expected Results | ⁶⁴Cu-SarTATE: Remains at the origin (Rf < 0.1)[3]Free ⁶⁴Cu: Migrates with the solvent front (Rf > 0.9)[3] | ⁶⁴Cu-SarTATE: Single main peak with a specific retention time.Free ⁶⁴Cu: Elutes near the void volume.Radiolytic Impurities: Small, separate peaks, often near the main product peak. |
| Primary Use | Rapid confirmation of labeling and detection of free ⁶⁴Cu. | Accurate quantification of radiochemical purity and detection of radiolytic byproducts.[2][5] |
References
- 1. Chelation of Theranostic Copper Radioisotopes with S-Rich Macrocycles: From Radiolabelling of Copper-64 to In Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 64Cu-SARTATE PET Imaging of Patients with Neuroendocrine Tumors Demonstrates High Tumor Uptake and Retention, Potentially Allowing Prospective Dosimetry for Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Reducing renal uptake of 67Cu-SARTATE during therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 67Cu-SARTATE. The focus is on addressing challenges related to reducing the renal uptake of this therapeutic radiopharmaceutical during experimental studies.
Troubleshooting Guides
Issue: High Renal Uptake of 67Cu-SARTATE Observed in Preclinical Models
Possible Cause 1: Inadequate Renal Protection Strategy
-
Question: Are you employing a strategy to mitigate renal reabsorption of the radiolabeled peptide?
-
Recommendation: Co-infusion of basic amino acids or gelatin-based plasma expanders is a standard approach to reduce kidney uptake of radiolabeled somatostatin analogues.[1][2][3] High doses of basic amino acids can, however, induce side effects.[1][3]
Possible Cause 2: Suboptimal Administration of Protective Agents
-
Question: Is the timing and dosage of the renal protective agent optimized?
-
Recommendation: The protective agent should be administered prior to or concurrently with the 67Cu-SARTATE injection to ensure it is present to competitively inhibit tubular reabsorption. Refer to the experimental protocols for recommended dosages and administration schedules.
Possible Cause 3: Issues with the Radiopharmaceutical Formulation
-
Question: Have you ruled out formulation issues that could lead to altered biodistribution?
-
Recommendation: Ensure the radiochemical purity and stability of your 67Cu-SARTATE preparation. Impurities or degradation products may exhibit different pharmacokinetic properties, potentially leading to increased kidney accumulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind the high renal uptake of radiolabeled somatostatin analogues like 67Cu-SARTATE?
A1: Radiolabeled peptides, such as 67Cu-SARTATE, are small molecules that undergo glomerular filtration in the kidneys.[2] They are then reabsorbed in the proximal tubules through receptor-mediated endocytosis, primarily by the megalin and cubilin receptors.[4][5] This reabsorption and subsequent retention of the radiopharmaceutical in the kidney cells lead to a high radiation dose to the kidneys, which can be a limiting factor in therapy.[1][3]
Q2: What are the most common strategies to reduce the renal uptake of 67Cu-SARTATE?
A2: The most common and well-established strategies to reduce renal uptake of radiolabeled somatostatin analogues include:
-
Co-infusion of Basic Amino Acids: Positively charged amino acids like lysine and arginine are co-infused to competitively inhibit the tubular reabsorption of the radiolabeled peptide.[2][6][7] The combination of lysine and arginine has been shown to be more effective than lysine alone in some cases.[2]
-
Use of Gelatin-Based Plasma Expanders: Gelatin-based plasma expanders, such as Gelofusine, have been demonstrated to be as effective as amino acid infusions in reducing renal uptake.[1][3][8] They are considered safe and may have fewer side effects than high doses of amino acids.[3][8]
-
Albumin-Derived Peptides: Certain peptides derived from albumin have shown potential as potent inhibitors of renal reabsorption.[9]
-
Structural Modification of the Radiopharmaceutical: Introducing cleavable linkers between the radionuclide and the targeting peptide is a promising strategy. These linkers can be cleaved by enzymes in the kidneys, releasing the radioactive component in a form that is more readily excreted.[4]
Q3: Are there any side effects associated with the agents used for renal protection?
A3: Yes, high doses of basic amino acids can cause side effects such as nausea, vomiting, and hyperkalemia.[3][9] Gelatin-based plasma expanders are generally well-tolerated, with mild hypersensitivity reactions being very rare.[3]
Q4: How do gelatin-based plasma expanders work to reduce renal uptake?
A4: Gelatin-based plasma expanders are thought to interfere with the tubular reabsorption of peptides and proteins.[1][10] While the exact mechanism is not fully understood, it is believed that components of the plasma expander interact with the endocytic receptors in the proximal tubules, thereby reducing the uptake of the radiolabeled peptide.[4]
Q5: Can modifying the chelator or linker in 67Cu-SARTATE affect renal uptake?
A5: Yes, modifications to the chelator and linker can significantly impact the biodistribution and renal uptake of radiopharmaceuticals. For instance, introducing anionic linkers has been shown to reduce kidney uptake in some cases.[11][12] The choice of chelator can also influence the overall charge and stability of the complex, which in turn affects its interaction with the kidneys.[4]
Data Presentation
Table 1: Effect of Renal Protective Agents on Kidney Uptake of Radiolabeled Somatostatin Analogues in Preclinical Models
| Radiopharmaceutical | Animal Model | Protective Agent | Dose of Protective Agent | % Reduction in Renal Uptake | Reference |
| 111In-octreotide | Rats | Gelofusine | 20 mg | 46% | [3][8] |
| 111In-octreotide | Rats | Lysine | 80 mg | Comparable to 20 mg Gelofusine | [1][3] |
| 111In-octreotide | Mice | Gelofusine | 4 mg | Comparable to 20 mg Lysine | [1][10] |
| 111In-octreotide | Mice | Lysine | 20 mg | Not specified | [1] |
| 111In-minigastrin | Rats | Albumin-derived peptide #6 | 5 mg | 88% | [9] |
| 111In-exendin | Rats | Albumin-derived peptide #6 | 5 mg | 26% | [9] |
| 111In-octreotide | Rats | Albumin-derived peptide #6 | 5 mg | 33% | [9] |
Table 2: Biodistribution of 64Cu-SARTATE in a Preclinical Model of Neuroblastoma with Hepatic Metastases
| Organ | % Injected Activity per Gram (%IA/g) at 24h | % Injected Activity per Gram (%IA/g) at 48h | Reference |
| Kidneys | 15.6 ± 5.8 | 11.5 ± 2.8 | [13] |
| Tumor | 14.1 - 25.0 (mean) | Not specified | [13] |
Experimental Protocols
Protocol 1: Co-infusion of Amino Acids for Renal Protection (Based on clinical practice for similar agents)
-
Prepare the Amino Acid Solution: A common solution consists of a mixture of L-lysine and L-arginine. A combination of 25g of lysine and 25g of arginine has been reported to be effective with relatively few side effects.[2]
-
Administration: The amino acid solution is typically administered as an intravenous infusion starting 30-60 minutes before the injection of the radiopharmaceutical.
-
Infusion Duration: The infusion is continued for a total of 4 hours.
-
67Cu-SARTATE Injection: The therapeutic dose of 67Cu-SARTATE is administered intravenously at the appropriate time point during the amino acid infusion.
-
Monitoring: Monitor the subject for any adverse effects, such as nausea or vomiting, during and after the infusion.
Protocol 2: Administration of Gelatin-Based Plasma Expander for Renal Protection (Adapted from preclinical studies)
-
Prepare the Gelofusine Solution: Use a commercially available succinylated gelatin solution (e.g., Gelofusine).
-
Dosage Calculation: The dosage will depend on the animal model. For instance, in rats, a dose of 20 mg (0.5 mL) has been shown to be effective.[1][3] For mice, a dose of 4 mg (0.1 mL) has been used.[1][10]
-
Administration: Inject the Gelofusine solution intravenously as a bolus shortly before the administration of 67Cu-SARTATE.
-
67Cu-SARTATE Injection: Administer the 67Cu-SARTATE intravenously.
-
Biodistribution Study: At predetermined time points post-injection, euthanize the animals, dissect the organs of interest (including kidneys), and measure the radioactivity using a gamma counter to determine the % injected activity per gram (%IA/g).
Visualizations
Caption: Renal uptake and inhibition pathway.
Caption: Workflow for renal protection studies.
Caption: Troubleshooting logic for high renal uptake.
References
- 1. Gelatin-based plasma expander effectively reduces renal uptake of 111In-octreotide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal Toxicity of Radiolabeled Peptides and Antibody Fragments: Mechanisms, Impact on Radionuclide Therapy, and Strategies for Prevention | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Gelatin-Based Plasma Expander Effectively Reduces Renal Uptake of 111In-Octreotide in Mice and Rats | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular-targeted approaches to reduce renal accumulation of nephrotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Albumin-derived peptides efficiently reduce renal uptake of radiolabelled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. Reducing the Kidney Uptake of High Contrast CXCR4 PET Imaging Agents via Linker Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low tumor-to-background ratio in SarTATE imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SarTATE imaging. Our goal is to help you address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a low tumor-to-background ratio (TBR) in 68Ga-DOTATATE PET/CT imaging?
A low tumor-to-background ratio (TBR) can be attributed to several factors, ranging from patient preparation and physiology to the characteristics of the tumor itself. Key causes include:
-
Suboptimal Patient Preparation: Inadequate hydration can lead to decreased clearance of the radiotracer, resulting in higher background activity.[1][2]
-
Interference from Medications: The presence of somatostatin analogs (e.g., octreotide, lanreotide) can saturate somatostatin receptors (SSTRs), leading to reduced tracer uptake in the tumor.[3][4]
-
Low SSTR Expression by the Tumor: The tumor may have a low density of somatostatin receptor subtype 2 (SSTR2), which is the primary target of 68Ga-DOTATATE.[5][6] Well-differentiated neuroendocrine tumors (NETs) typically show higher uptake than poorly differentiated ones.[7][8]
-
High Physiological Uptake in Surrounding Tissues: Organs with high physiological uptake, such as the spleen, kidneys, adrenal glands, and pituitary gland, can obscure adjacent tumors.[7][8][9] The liver and salivary glands also show moderate uptake.[7][8]
-
"Sink Effect": In cases of a high tumor burden, the large number of tumor cells can lead to a widespread distribution of the radiotracer, potentially resulting in lower uptake per lesion and decreased physiological uptake in normal organs.[7][8]
-
Impaired Renal Function: Since 68Ga-DOTATATE is excreted by the kidneys, impaired renal function can lead to slower clearance of the tracer from the blood pool and soft tissues, increasing background signal.[10][11]
-
Suboptimal Imaging Parameters: Incorrect uptake times or scan durations can impact image quality and the resulting TBR.[12][13]
Q2: How can I optimize patient preparation to improve the TBR?
Proper patient preparation is a critical first step for achieving a high TBR. Here are key recommendations:
-
Hydration: Patients should be well-hydrated to promote the clearance of unbound radiotracer. It is often recommended to have the patient drink at least 1 liter of water prior to the appointment.[1][14]
-
Management of Somatostatin Analogs:
-
Short-acting analogs: These should ideally be withheld for 24 hours before imaging.[4]
-
Long-acting analogs: For patients on long-acting formulations like Sandostatin LAR or Somatuline, it is recommended to schedule the scan just before their next dose.[3][4] However, some studies suggest that treatment with long-acting octreotide may not significantly decrease tumor uptake but can improve the TBR by reducing uptake in the liver and spleen.[8]
-
-
Diet: A light meal before the appointment is generally permissible, as fasting is not typically required for 68Ga-DOTATATE imaging.[1]
Q3: What is the recommended imaging protocol for 68Ga-DOTATATE PET/CT?
While protocols can vary between institutions, a general and effective protocol is outlined below.
Recommended 68Ga-DOTATATE PET/CT Protocol
| Parameter | Recommendation | Rationale |
| Injected Activity | ~1 MBq/kg to 1.85 MBq/kg | To provide a sufficient signal for imaging while minimizing radiation exposure.[12][13] |
| Uptake Phase | 45-60 minutes | This allows for optimal tumor uptake and clearance from the background tissues.[1][3] |
| Patient Position | Supine, with arms raised above the head if possible | To minimize artifacts and provide a clear field of view.[3] |
| Scan Duration | Approximately 1-3 minutes per bed position | Shorter scan times may be possible with high-sensitivity scanners without compromising image quality.[12][13] |
| Post-Scan | Encourage continued hydration | To facilitate the clearance of the remaining radiotracer.[2][15] |
Troubleshooting Guide
Problem: High Background Signal in the Abdomen
| Possible Cause | Troubleshooting Step | Underlying Principle |
| High Physiological Uptake | The spleen, liver, and kidneys normally show high uptake of 68Ga-DOTATATE.[7][8] | This is due to a high density of SSTRs in these organs and the renal excretion pathway of the tracer.[7][8] |
| Impaired Renal Function | Review the patient's renal function (e.g., eGFR). | Poor renal function leads to slower clearance of the radiotracer from the blood and soft tissues, increasing the background signal.[11] |
| Suboptimal Hydration | Ensure the patient was well-hydrated before the scan. | Adequate hydration promotes faster clearance of unbound tracer through the urinary system.[1][14] |
Problem: Low or No Tracer Uptake in a Known Tumor
| Possible Cause | Troubleshooting Step | Underlying Principle |
| Low SSTR Expression | Correlate with tumor histology (Ki-67 index). Consider FDG-PET for poorly differentiated tumors.[7][9] | The "flip-flop" phenomenon describes how poorly differentiated tumors with low SSTR expression may show high glucose metabolism (FDG-avidity).[7] |
| Interference from Somatostatin Analogs | Verify the timing of the last administration of somatostatin analogs.[3][4] | Exogenous somatostatin analogs can compete with 68Ga-DOTATATE for binding to SSTRs on the tumor.[3][4] |
| Small Lesion Size | The detectability of small lesions can be challenging due to the physical properties of 68Ga.[16][17] | High target uptake and a high tumor-to-background ratio are crucial for the detection of small lesions.[16][17] |
Experimental Protocols
Protocol 1: Standard 68Ga-DOTATATE PET/CT Imaging
-
Patient Preparation:
-
Radiotracer Administration:
-
Uptake Phase:
-
Imaging:
-
Position the patient on the PET/CT scanner.
-
Perform a CT scan for attenuation correction and anatomical localization.
-
Acquire the PET scan, typically from the base of the skull to the mid-thigh.[3]
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using standard algorithms.
-
Analyze the images for areas of abnormal uptake, and quantify using Standardized Uptake Values (SUVs) if required.
-
Visualizations
Caption: A flowchart for troubleshooting low tumor-to-background ratio in this compound imaging.
Caption: A diagram illustrating the key steps in the this compound imaging experimental workflow.
Caption: A simplified diagram of the this compound signaling and clearance pathway in vivo.
References
- 1. 68Ga Dotatate PET-CT Scan | I-MED Radiology Network [i-med.com.au]
- 2. oncolink.org [oncolink.org]
- 3. uwmedicine.org [uwmedicine.org]
- 4. radiology.unm.edu [radiology.unm.edu]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging [frontiersin.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Current Concepts in 68Ga-DOTATATE Imaging of Neuroendocrine Neoplasms: Interpretation, Biodistribution, Dosimetry, and Molecular Strategies | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Nuklearmedizin - NuclearMedicine / Abstract [thieme-connect.de]
- 14. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
- 15. 68Ga DOTATATE PET-CT scan | CUH [cuh.nhs.uk]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. e-century.us [e-century.us]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Welcome to the Technical Support Center for SarTATE Conjugates. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the in vivo stability and experimental outcomes of this compound conjugates.
This section addresses common issues encountered during the preparation and in vivo evaluation of this compound conjugates.
Q1: What are this compound conjugates and what contributes to their inherent in vivo stability?
A: this compound is a next-generation theranostic radiopharmaceutical used for diagnosing and treating cancers that express somatostatin receptor 2 (SSTR2), such as neuroendocrine tumors (NETs) and neuroblastoma.[1][2] It consists of the SSTR2-targeting peptide, octreotate, conjugated to a specialized chelator called MeCOSar.[3][4] This chelator securely binds copper isotopes, such as 64Cu for PET imaging and 67Cu for therapy.[3][5] The key to its stability lies in the MeCOSar chelator, which is superior for copper over a wide pH range and at room temperature, and the use of D-amino acids (phenylalanine and tryptophan) in the peptide structure to increase stability.[3][6]
Q2: I'm observing low radiochemical purity in my 64Cu-SARTATE preparation. What could be the cause and how can I fix it?
A: Low radiochemical purity in 64Cu-SARTATE preparations, especially at the high activity levels required for human imaging, is often due to radiolysis—damage to the conjugate caused by the radioactive emissions.[3]
Troubleshooting Steps:
-
Introduce Quench Agents: The susceptibility to radiolysis can be overcome by adding quench agents to the preparation.[3] These agents, such as ethanol or ascorbic acid, act as radical scavengers.
-
Optimize Reaction Conditions: Ensure optimal radiolabeling conditions. Pre-clinical methods have been adapted for human use by optimizing reaction time, temperature, and the amount of ligand used.[3] A typical preparation involves radiolabeling for 30 minutes at room temperature.[3]
-
Purification Method: Use solid-phase extraction (SPE) with a C18 cartridge for purification after radiolabeling.[3]
-
Quality Control: Use High-Performance Liquid Chromatography (HPLC) to accurately assess and quantify radiochemical purity and separate radiolysis products, as Thin-Layer Chromatography (TLC) may not be sufficient.[3]
Q3: My biodistribution results show very high kidney uptake. Is this expected?
A: Yes, high uptake in the kidneys is a normal and expected part of the biodistribution profile for 64Cu-SARTATE. Peptides like octreotate are cleared from the body primarily through the kidneys. In preclinical mouse models, the kidneys were major clearance tissues, with uptake measured at 28.5 ± 15.9% of the injected activity per gram (% IA/g) at 1 hour post-injection, decreasing to 15.6 ± 5.8% IA/g at 24 hours.[2][4] In human studies, the highest estimated organ doses were observed in the spleen, followed by the kidneys and liver.[7] While expected, researchers should always compare their results to established data to ensure they are within a typical range.
Q4: What are the key factors that can negatively impact the in vivo stability of peptide-drug conjugates like this compound?
A: While this compound is designed for high stability, several factors common to all peptide and antibody-drug conjugates can influence their performance in vivo.
-
Linker Instability: The chemical linker connecting the peptide (octreotate) to the chelator (MeCOSar) is critical. Instability can lead to premature release of the radioisotope, reducing therapeutic efficacy and increasing off-target toxicity.[8]
-
Conjugation Process: The chemical processes involved in conjugation can sometimes require harsh conditions or buffers that may destabilize the peptide.[9] It's important to monitor the stability of the peptide throughout the conjugation process.[9]
-
Formulation Issues: The final formulation is crucial. Factors like pH, the use of stabilizers, and buffer composition must be optimized to prevent aggregation and degradation during storage and administration.[10][]
-
In Vivo Environment: Once injected, the conjugate is exposed to plasma proteins and enzymes. Maleimide-based linkers, for instance, can undergo an exchange reaction with reactive thiols in albumin, leading to drug deconjugation.[12] The design of the MeCOSar chelator in this compound helps mitigate issues related to metal dissociation.
Below is a troubleshooting flowchart for a common experimental issue: low tumor uptake.
Quantitative Data Summary
Understanding the expected biodistribution of this compound is crucial for interpreting experimental results. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Preclinical Biodistribution of [64Cu]Cu-SARTATE in a Neuroblastoma Mouse Model
| Organ/Tissue | Mean Uptake at 1h (% IA/g ± ESD) | Mean Uptake at 5h (% IA/g ± ESD) | Mean Uptake at 24h (% IA/g ± ESD) | Mean Uptake at 48h (% IA/g ± ESD) |
| Blood | 3.6 ± 1.2 | 2.1 ± 1.9 | 0.16 ± 0.06 | 0.1 ± 0.04 |
| Kidneys | 28.5 ± 15.9 | N/A | 15.6 ± 5.8 | 11.5 ± 2.8 |
| Tumor | N/A | N/A | 14.1 - 25.0 | N/A |
Data sourced from a preclinical study in nude mice with IMR32 cell-induced intrahepatic neuroblastoma metastases.[2][4] ESD = Estimated Standard Deviation.
Table 2: Estimated Human Organ Dosimetry for 64Cu-SARTATE and 67Cu-SARTATE
| Organ | Mean Effective Dose (64Cu-SARTATE) (mSv/MBq) | Mean Effective Dose (67Cu-SARTATE) (mSv/MBq) |
| Whole Body | 3.95 x 10-2 | 7.62 x 10-2 |
| Spleen | Highest | Highest |
| Kidneys | Second Highest | Second Highest |
| Liver | Third Highest | Third Highest |
| Adrenals | Fourth Highest | Fourth Highest |
| Small Intestine | Fifth Highest | Fifth Highest |
Data sourced from a first-in-human diagnostic trial.[7]
Key Experimental Protocols
Detailed and consistent protocols are essential for reproducible results. The following sections provide methodologies for key experiments.
1. Protocol for Radiolabeling of this compound with 64Cu
This protocol is adapted from a method used for preclinical biodistribution studies.[2]
-
Reagents and Materials:
-
Lyophilized this compound conjugate
-
Phosphate buffer (0.1 M, pH 7.0) for reconstitution
-
Phosphate buffer (0.1 M, pH 5.0) for reaction
-
64CuCl2 in 0.04 M HCl
-
Metal-naive pipette tips
-
Vortex mixer and microcentrifuge
-
-
Procedure:
-
Reconstitution: Reconstitute a vial of lyophilized this compound with 0.1 M, pH 7.0 phosphate buffer to achieve a final concentration of 1 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine 2.5 µL of the this compound solution (2.5 µg) with 16.5 µL of 0.1 M, pH 5.0 phosphate buffer.
-
Add Radiometal: Add the desired activity of 64Cu (e.g., ~72 MBq) to the this compound buffer mixture.
-
Incubation: Vortex the solution gently and then centrifuge briefly (e.g., 2000 rpm for 10 seconds) to collect the material at the bottom of the tube.
-
Reaction Time: Allow the reaction to proceed at room temperature for 15 minutes.
-
Quality Control: After incubation, assess the radiochemical purity using HPLC to ensure successful labeling before proceeding with in vivo studies.
-
2. Protocol for In Vivo Biodistribution Study in a Mouse Model
This protocol outlines the steps for assessing the biodistribution of 64Cu-SARTATE in tumor-bearing mice.[2]
-
Animal Model: Nude mice bearing SSTR2-expressing tumors (e.g., neuroblastoma).
-
Dose Preparation: Dilute the final radiolabeled 64Cu-SARTATE product in sterile saline for injection. The final injected mass of peptide should be minimized (e.g., ~0.13 µg per mouse).
-
Administration:
-
Anesthetize mice using isoflurane (1-4% in oxygen).
-
Administer a defined activity of 64Cu-SARTATE (e.g., ~3.6 MBq in 100 µL saline) via tail vein injection.
-
-
Imaging and Sample Collection:
-
Perform PET/CT imaging at desired time points post-injection (p.i.), such as 1, 5, 24, and 48 hours.
-
Immediately after imaging, blood can be sampled via a tail nick.
-
Excise, weigh, and count the radioactivity in selected tissues and organs (e.g., tumor, blood, kidneys, liver, spleen, muscle, bone) using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of injected activity per gram of tissue (% IA/g) for each organ.
-
Decay-correct all counts to the time of injection.
-
Compare uptake across different organs and time points to determine the pharmacokinetic profile.
-
Diagrams and Workflows
Visual aids can clarify complex processes. The following diagrams illustrate the this compound mechanism and a general experimental workflow.
References
- 1. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]
- 2. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. researchgate.net [researchgate.net]
- 5. DISCO topline results: Cu-64 this compound is highly effective in detecting tumours in NET patients compared to SOC imaging. Phase III planning underway. - Clarity Pharmaceuticals - Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. A Review on the Stability Challenges of Advanced Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. bioprocessintl.com [bioprocessintl.com]
- 12. Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
SarTATE PRRT Side Effect Management: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential side effects associated with SarTATE Peptide Receptor Radionuclide Therapy (PRRT).
Frequently Asked Questions (FAQs)
Q1: What are the most common potential side effects observed during this compound PRRT experiments?
A1: Based on clinical studies with similar radiolabeled somatostatin analogues like 177Lu-DOTATATE, the most frequently observed side effects are hematological toxicity and nephrotoxicity. Other common adverse events include fatigue, nausea, vomiting, and abdominal pain.[1][2][3]
Q2: What are the key risk factors for developing hematological and renal toxicity?
A2: Key risk factors for hematological toxicity include poor renal function, low baseline white blood cell count, age over 70, and extensive tumor mass.[4] For renal toxicity, pre-existing conditions like diabetes and hypertension are significant risk factors.[5]
Q3: How can renal toxicity be minimized during this compound PRRT?
A3: Co-infusion of a solution containing positively charged amino acids, such as lysine and arginine, is a standard practice to protect the kidneys.[6] These amino acids competitively inhibit the reabsorption of the radiopharmaceutical in the proximal tubules, thus reducing the radiation dose to the kidneys.[7][8]
Q4: What is a "flare reaction" and how should it be managed?
A4: A flare reaction can manifest as a temporary and painful swelling of tumor tissue, which may be accompanied by fever. This is thought to be an inflammatory response to the initial tumor cell kill. In a study of 12 patients, 5 experienced a tumor flare reaction.[2] Management can include a short course of corticosteroids.[2]
Troubleshooting Guides
Managing Hematological Toxicity
Issue: A significant decrease in blood cell counts (thrombocytopenia, neutropenia, anemia) is observed post-administration of this compound PRRT.
Troubleshooting Steps:
-
Confirm Baseline and Monitor: Ensure that baseline blood counts were within acceptable limits before administration (e.g., Hemoglobin ≥6 mmol/l, WBC count ≥2 × 10^9/l, Platelet count ≥75 × 10^9/l).[4]
-
Nadir and Recovery: Be aware that the nadir for hematological toxicity typically occurs 4-6 weeks after each treatment cycle, followed by a recovery phase.[4]
-
Dose Adjustment/Delay: If grade 3 or 4 hematological toxicity occurs, consider delaying the next cycle or reducing the administered activity.[9]
-
Supportive Care: In cases of severe myelosuppression, supportive care such as blood transfusions may be necessary.
Managing Nephrotoxicity
Issue: An increase in serum creatinine or a decrease in estimated Glomerular Filtration Rate (eGFR) is observed following this compound PRRT.
Troubleshooting Steps:
-
Verify Renal Protection Protocol: Confirm that the amino acid infusion was administered correctly, starting before the this compound PRRT infusion and continuing for the recommended duration.[9]
-
Assess Risk Factors: Evaluate the subject for pre-existing risk factors such as diabetes, hypertension, or prior nephrotoxic treatments.[5]
-
Monitor Renal Function: Continue to monitor serum creatinine and eGFR regularly.
-
Hydration: Ensure the subject is well-hydrated before and after the administration of this compound PRRT.
-
Dose Limitation: For subjects with pre-existing renal impairment, consider a lower administered activity or extended intervals between cycles.
Quantitative Data Summary
The following tables summarize the incidence of common adverse events based on a phase 2 study of 177Lu-DOTATATE, a closely related PRRT agent. This data can serve as a reference for potential side effects with this compound PRRT.
Table 1: Incidence of Common Symptoms
| Symptom | Incidence (%) |
| Fatigue | 62% |
| Shortness of Breath | 50% |
| Nausea | 44% |
| Abdominal Pain | 38% |
| Musculoskeletal Pain | 37% |
Data from a study of 52 patients receiving 177Lu-DOTATATE.[1]
Table 2: Incidence of Common Biochemical Abnormalities
| Abnormality | Incidence (%) |
| Anemia | 81% |
| Reduced eGFR | 58% |
| Increased Alkaline Phosphatase | 50% |
| Leukopenia | 37% |
Data from a study of 52 patients receiving 177Lu-DOTATATE. Importantly, no grade 3 or 4 adverse events related to 177Lu-DOTATATE were observed in this study.[1]
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity
Objective: To prospectively monitor and grade hematological toxicity in subjects receiving this compound PRRT.
Methodology:
-
Baseline Assessment: Collect a complete blood count (CBC) with differential within two weeks prior to the first this compound PRRT administration.
-
Pre-treatment Monitoring: For each subsequent cycle, a CBC with differential should be performed to ensure blood counts have recovered to acceptable levels.
-
Post-treatment Monitoring:
-
Perform a CBC with differential every two weeks for the first two months after each administration to identify the nadir.
-
Continue monthly monitoring thereafter until the next cycle or for at least three months after the final administration.
-
-
Toxicity Grading: Grade adverse events according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
-
Actionable Thresholds: If Grade 3 or 4 neutropenia or thrombocytopenia occurs, consider delaying the next treatment cycle until recovery to Grade 2 or lower.[9]
Protocol 2: Monitoring Renal Function
Objective: To prospectively monitor and assess changes in renal function in subjects receiving this compound PRRT.
Methodology:
-
Baseline Assessment:
-
Measure serum creatinine and calculate the estimated Glomerular Filtration Rate (eGFR) within two weeks prior to the first this compound PRRT administration.
-
A baseline creatinine clearance of ≥40 ml/min is often required.[4]
-
-
Pre-treatment Monitoring: Before each subsequent cycle, measure serum creatinine and calculate eGFR to ensure renal function remains stable.
-
Post-treatment Monitoring:
-
Measure serum creatinine and calculate eGFR at 1, 3, and 6 months after completion of the full this compound PRRT course.[10]
-
For subjects with pre-existing renal risk factors, more frequent monitoring may be warranted.
-
-
Data Analysis: Analyze the change in eGFR from baseline over time to identify any trends of renal function decline.
Visualizations
Caption: A schematic workflow for the delivery and monitoring of this compound PRRT.
Caption: Signaling pathway of radionuclide-induced renal toxicity.
References
- 1. Toxicity and Tolerability of 177Lu-DOTA-TATE PRRT with a Modified Administered Activity Protocol in NETs of Variable Origin - A Phase 2 Registry Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lutetium Lu-177 Dotatate Flare Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-Term Biological Toxicity Prediction of [177Lu]Lutetium-Oxodotreotide: An Original Retrospective Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subacute haematotoxicity after PRRT with 177Lu-DOTA-octreotate: prognostic factors, incidence and course - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanets.net [nanets.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchportal.sckcen.be [researchportal.sckcen.be]
- 8. RePub, Erasmus University Repository: Overcoming nephrotoxicity in peptide receptor radionuclide therapy using [<sup>177</sup>Lu]Lu-DOTA-TATE for the treatment of neuroendocrine tumours [repub.eur.nl]
- 9. mdpi.com [mdpi.com]
- 10. NANETS/SNMMI Procedure Standard for Somatostatin Receptor–Based Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE | Journal of Nuclear Medicine [jnm.snmjournals.org]
Technical Support Center: 64Cu-SARTATE Imaging Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 64Cu-SARTATE for PET imaging. The information is designed to address specific issues that may be encountered during experimental procedures and to aid in the optimization of imaging time points.
Frequently Asked Questions (FAQs)
Q1: What is the optimal imaging time point for 64Cu-SARTATE PET imaging?
A1: For achieving the highest lesion-to-liver contrast, the optimal imaging time point is 24 hours post-injection.[1][2][3][4] While high lesion uptake is observable at earlier time points (e.g., 30 minutes, 1 hour, and 4 hours), there is progressive clearance of the radiotracer from the liver over time.[1][2][3][4] This delayed imaging significantly improves the detection of lesions, particularly in the liver.[1][2][4][5]
Q2: Why is there high uptake of 64Cu-SARTATE in the kidneys, liver, and spleen at early time points?
A2: High physiologic uptake in the kidneys, liver, and spleen is expected during the early phases of imaging.[1][2][3] This is due to the biological clearance pathways of the radiotracer. The 12.7-hour half-life of 64Cu allows for imaging at later time points when clearance from these organs has occurred, leading to improved image contrast.[3][4]
Q3: How does 64Cu-SARTATE imaging at 4 hours compare to 68Ga-DOTATATE imaging at 1 hour?
A3: Studies have shown that 64Cu-SARTATE PET/CT imaging at 4 hours post-injection provides comparable or even superior lesion detection compared to 68Ga-DOTATATE PET/CT at 1 hour.[1][2][3][4] This is particularly evident for lesions located in the liver.[1][2][3][4]
Q4: Can 64Cu-SARTATE be used for prospective dosimetry for peptide receptor radionuclide therapy (PRRT)?
A4: Yes, the high tumor uptake and retention of 64Cu-SARTATE at late imaging time points suggest its suitability for diagnostic studies and for performing prospective dosimetry for 67Cu-SARTATE PRRT.[1][2][5] The longer half-life of 64Cu is advantageous for assessing clearance kinetics, which is important for accurate dosimetry estimations.[3][4]
Q5: What are the advantages of using 64Cu over 68Ga for SSTR-targeted imaging?
A5: 64Cu offers several advantages over 68Ga. Its longer half-life (12.7 hours vs. 68 minutes) allows for more flexible imaging schedules and imaging at later time points, which can improve image contrast.[3][4][6] This extended half-life also facilitates centralized manufacturing and distribution to imaging sites that may not have access to a 68Ge/68Ga generator.[4][6] Additionally, the lower positron energy of 64Cu may lead to higher resolution images.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Liver Background at Early Time Points | This is a normal physiological process due to the clearance pathway of 64Cu-SARTATE. | Perform imaging at a later time point, ideally 24 hours post-injection, to allow for hepatic clearance and improve lesion-to-liver contrast.[1][2][3][4] |
| Poor Tumor-to-Background Ratio at Early Scans | Substantial uptake in normal organs like the kidneys, liver, and spleen can mask tumor uptake at early time points. | Delay imaging to 4 hours or preferably 24 hours post-injection to allow for clearance from non-target organs.[1][2][3][4] |
| Difficulty in Detecting Liver Metastases | High physiological liver uptake can obscure liver lesions, especially at early imaging times. | A 24-hour delayed scan is strongly recommended for the optimal detection of hepatic lesions.[1][2][3][4] |
| Logistical Challenges with Short-Lived Isotopes | The rapid decay of isotopes like 68Ga can present logistical and regulatory hurdles. | The longer half-life of 64Cu allows for more flexible scheduling and transportation from a central production facility.[4][6] |
Quantitative Data Summary
Table 1: Lesion and Normal Organ Uptake of 64Cu-SARTATE Over Time
| Time Point | Tumor Uptake (SUVmax) | Liver Uptake (SUVmean) | Kidney Uptake (SUVmean) | Spleen Uptake (SUVmean) |
| 1 Hour | High | High | High | High |
| 4 Hours | Sustained High | Decreasing | Decreasing | Decreasing |
| 24 Hours | High Retention | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Note: This table provides a qualitative summary based on described trends. For specific quantitative values, refer to the original publications.
Table 2: Lesion-to-Liver Contrast Ratios
| Time Point | Lesion-to-Liver Ratio |
| 1 Hour | Moderate |
| 4 Hours | Improved |
| 24 Hours | Highest |
Note: The progressive increase in the lesion-to-liver ratio up to 24 hours indicates that this is the optimal time for lesion detection in the liver.[4]
Experimental Protocols
Human PET/CT Imaging Protocol with 64Cu-SARTATE
This protocol is based on the methodology described in the first-in-human trial of 64Cu-SARTATE.[1][2][4]
-
Patient Preparation: No specific patient preparation such as fasting is required.
-
Radiotracer Administration: Administer approximately 200 MBq of 64Cu-SARTATE intravenously.
-
Imaging Time Points: Acquire PET/CT scans at multiple time points post-injection:
-
30 minutes
-
1 hour
-
4 hours
-
24 hours
-
-
PET Acquisition Parameters:
-
Perform 3D acquisition.
-
Adjust acquisition time per bed position based on the imaging time point to account for radioactive decay (e.g., 1.5 min/bed at 30/60 min, 2.0 min/bed at 4 hours, and 3.0 min/bed at 24 hours).[4]
-
-
Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., 2 iterations, 18 subsets) and apply a Gaussian smoothing kernel (e.g., 7 mm) to reduce image noise.[4]
-
Image Analysis:
-
Draw regions of interest (ROIs) over tumors and normal organs (liver, kidneys, spleen, etc.) on the PET images.
-
Calculate the maximum and mean standardized uptake values (SUVmax and SUVmean) for these regions.
-
Determine lesion-to-background ratios (e.g., lesion-to-liver ratio) by dividing the tumor SUV by the mean SUV of the background tissue.
-
Visualizations
Caption: SSTR2 signaling pathway upon 64Cu-SARTATE binding.
Caption: Experimental workflow for 64Cu-SARTATE PET imaging.
References
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. 64Cu-SARTATE PET Imaging of Patients with Neuroendocrine Tumors Demonstrates High Tumor Uptake and Retention, Potentially Allowing Prospective Dosimetry for Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. 64Cu-SARTATE PET Imaging of Patients with Neuroendocrine Tumors Demonstrates High Tumor Uptake and Retention, Potentially Allowing Prospective Dosimetry for Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in large-scale production of SarTATE
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the large-scale production of SarTATE. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly 64Cu-SARTATE.
Issue 1: Low Radiochemical Purity Detected by HPLC
-
Question: My final 64Cu-SARTATE product shows low radiochemical purity with multiple unexpected peaks on the HPLC chromatogram. What could be the cause and how can I fix it?
-
Answer: Low radiochemical purity in 64Cu-SARTATE is often due to radiolysis, the decomposition of the radiolabeled compound by the radiation it emits. This is particularly prevalent at the high activity levels required for clinical applications[1]. The additional peaks observed are likely radiolytic by-products[2].
Troubleshooting Steps:
-
Introduce Quench Agents: The most effective way to combat radiolysis is by adding quench agents (radical scavengers) to the reaction mixture. Ascorbic acid and ethanol are commonly used for this purpose[1][2]. These agents will help to minimize the formation of oxidative by-products.
-
Optimize Reaction Conditions: Ensure that the radiolabeling reaction is performed under optimal conditions. For 64Cu-SARTATE, this typically involves a 30-minute incubation at room temperature[1].
-
Efficient Purification: Use Solid Phase Extraction (SPE) with a C18 cartridge for purification immediately following the radiolabeling step. This method is effective in separating the desired product from unreacted components[1].
-
Analytical Method Verification: Confirm that your HPLC method is optimized to separate and quantify radiolysis products. Thin Layer Chromatography (TLC) is not sufficient for accurately assessing the radiochemical purity of 64Cu-SARTATE due to its susceptibility to radiolysis[1].
-
Issue 2: Inconsistent Radiochemical Yield
-
Question: I am experiencing significant variability in the radiochemical yield of my 64Cu-SARTATE productions. What factors could be contributing to this inconsistency?
-
Answer: Inconsistent radiochemical yields can stem from several factors related to the starting materials, reaction conditions, and purification process. A consistent and reliable production method is crucial for clinical applications[1].
Troubleshooting Steps:
-
Quality of Copper-64: Ensure the cyclotron-generated 64Cu-chloride is of high quality and purity. Impurities in the radionuclide solution can interfere with the labeling reaction.
-
Ligand Amount: Precisely control the amount of the this compound ligand used in each reaction. Variations in the ligand-to-metal ratio can impact the efficiency of the radiolabeling.
-
Reaction Time and Temperature: Strictly adhere to the optimized reaction time and temperature. Deviations from the established protocol can lead to incomplete reactions or increased degradation[1].
-
Purification Cartridge Performance: Ensure the C18 SPE cartridges are of good quality and are not expired. Inconsistent performance of the purification cartridges can lead to variable product recovery.
-
Issue 3: Product Stability Issues Post-Purification
-
Question: The radiochemical purity of my purified 64Cu-SARTATE decreases over time, even during short-term storage. How can I improve the stability of the final product?
-
Answer: The post-purification instability is also likely due to ongoing radiolysis[1]. The high radioactivity of the purified product continues to generate radicals that degrade the 64Cu-SARTATE complex.
Troubleshooting Steps:
-
Formulation with Quench Agents: Formulate the final product with a suitable quench agent, such as ascorbic acid, to maintain its stability[2].
-
Storage Conditions: Store the final product at low temperatures to slow down the degradation process[2].
-
Dilution: If feasible for the intended application, diluting the final product can reduce the radiation dose to the surrounding molecules and thereby limit radiolysis[2].
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a next-generation, highly targeted theranostic radiopharmaceutical. It consists of the novel bifunctional chelator, MeCOSar, conjugated to (Tyr3)-octreotate, a somatostatin analogue[1][3]. The MeCOSar chelator securely holds copper isotopes, such as 64Cu for PET imaging and 67Cu for therapy[1][3]. This compound targets and binds to somatostatin receptor 2 (SSTR2), which is overexpressed in many neuroendocrine tumors (NETs) and neuroblastomas[3].
Q2: What are the advantages of using 64Cu for PET imaging with this compound compared to 68Ga?
A2: 64Cu has a longer physical half-life (12.7 hours) compared to 68Ga (68 minutes). This allows for imaging at later time points (e.g., 4 and 24 hours post-injection), which can lead to superior lesion detection, especially in the liver, due to progressive hepatic clearance of the radiopharmaceutical[4][5]. The longer half-life also improves logistical flexibility for production and distribution[4].
Q3: What quality control tests are essential for releasing a batch of 64Cu-SARTATE?
A3: A comprehensive quality control process is essential. Key tests include:
-
Radiochemical Purity: Assessed by HPLC to separate and quantify the intact 64Cu-SARTATE from impurities and radiolysis products[1]. A radiochemical purity of >95% is typically required[4].
-
Sterility Testing: To ensure the absence of microbial contamination[6].
-
Endotoxin Testing: To ensure that pyrogen levels are within acceptable limits.
-
pH Measurement: To confirm the final product formulation is within the specified range.
-
Visual Inspection: For clarity and absence of particulate matter.
Q4: Can the this compound production process be automated?
A4: While a consistent and reliable non-automated method has been developed and used in clinical trials, work is ongoing to automate the manufacturing process on a radiosynthesizer[7]. Automation can improve reproducibility and operator safety for large-scale production.
Data Presentation
Table 1: 64Cu-SARTATE Production Parameters
| Parameter | Value/Range | Reference |
|---|---|---|
| Radiochemical Yield | 60% - 80% | [4] |
| Radiochemical Purity | > 95% | [4] |
| Administered Activity (PET) | ~200 MBq | [4][5] |
| Peptide Mass Administered | 3.6 - 19.5 µg |[4] |
Experimental Protocols
Protocol 1: Manual Radiolabeling of 64Cu-SARTATE
Objective: To prepare 64Cu-SARTATE for preclinical or clinical use.
Materials:
-
This compound peptide
-
Cyclotron-generated 64Cu-chloride in dilute HCl
-
Sodium acetate buffer
-
Ascorbic acid (or other suitable quench agent)
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile water for injection
-
Sterile vials
-
0.22 µm sterile filter
Procedure:
-
Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
-
In a sterile reaction vial, combine the this compound peptide solution with the sodium acetate buffer.
-
Add the 64Cu-chloride solution to the vial containing the this compound peptide.
-
Add the quench agent (e.g., ascorbic acid) to the reaction mixture.
-
Allow the reaction to proceed for 30 minutes at room temperature[1].
-
After incubation, load the reaction mixture onto the pre-conditioned C18 cartridge.
-
Wash the cartridge with sterile water to remove unreacted 64Cu and other hydrophilic impurities.
-
Elute the 64Cu-SARTATE from the cartridge using ethanol.
-
Dilute the ethanolic solution with sterile water or saline to the desired final concentration.
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial[4].
-
Perform quality control testing (HPLC, pH, sterility, etc.) before release.
Visualizations
Caption: Workflow for the production of 64Cu-SARTATE.
Caption: Troubleshooting logic for this compound production.
Caption: this compound mechanism of action at the cellular level.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Identifying and Measuring Critical Quality Attributes - Navigating the Manufacturing Process and Ensuring the Quality of Regenerative Medicine Therapies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Radiation Exposure During SarTATE Handling
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of SarTATE, a next-generation theranostic radiopharmaceutical. The following troubleshooting guides and frequently asked questions (FAQs) are designed to minimize radiation exposure and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles for minimizing radiation exposure when working with Gallium-68 (Ga-68) this compound?
A1: The guiding principle for radiation safety is ALARA (As Low As Reasonably Achievable).[1][2][3][4][5][6] This principle is upheld by three core practices:
-
Time: Minimize the duration of exposure to the radiation source.[1][2][3][4][6][7][8] Efficiently plan and execute your procedures to reduce the time spent in proximity to Ga-68 this compound.
-
Distance: Maximize the distance from the radiation source.[1][2][3][4][6][7][8] The intensity of radiation decreases significantly as the distance from the source increases, following the inverse square law.[7][8][9]
-
Shielding: Use appropriate physical barriers between yourself and the radioactive source to absorb or reduce the radiation.[1][2][3][4][6][7][8]
Q2: What type of radiation does Gallium-68 emit, and why is this important for safety?
A2: Gallium-68 is a positron emitter.[10] It decays by emitting positrons (beta+ particles) and is also associated with the emission of high-energy gamma photons (511 keV) from positron-electron annihilation.[10][11] Understanding these emissions is critical for selecting the appropriate shielding. While the positrons have a short range, the gamma rays are highly penetrating and are the primary source of external radiation exposure to personnel.
Q3: What are the essential personal protective equipment (PPE) requirements for handling Ga-68 this compound?
A3: At a minimum, personnel handling Ga-68 this compound should wear:
-
Whole-body and ring dosimeters to monitor radiation exposure are required when handling specified quantities of Ga-68.[3][13][14][15]
Q4: How should I properly store and transport Ga-68 this compound within the facility?
A4: Ga-68 this compound should be stored in a designated, locked, and shielded container in a controlled area.[16] When transporting the material, always use a shielded container to minimize exposure to yourself and others in the facility.[17]
Troubleshooting Guides
Issue 1: Higher-than-expected personal dosimetry readings.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Shielding | Verify that the lead or tungsten shielding being used is of the appropriate thickness for Ga-68. Review the shielding data tables below and ensure your shielding meets or exceeds the recommended values. |
| Incorrect Handling Techniques | Always use tongs or forceps to handle vials and other radioactive materials to increase your distance.[3] Avoid direct hand contact. |
| Extended Exposure Time | Practice and dry-run procedures to improve efficiency and reduce the time spent near the radioactive source. |
| Improper Dosimeter Placement | Ensure your whole-body dosimeter is worn on the torso and your ring dosimeter is worn on the hand most likely to receive the highest exposure, with the label facing the source. |
| Workstation Contamination | Perform regular wipe tests of your work area to check for and decontaminate any spills promptly. |
Issue 2: Suspected contamination of work surfaces or equipment.
Immediate Actions:
-
Alert Others: Immediately notify colleagues in the vicinity of the potential contamination.[18]
-
Contain the Spill: If there is a liquid spill, cover it with absorbent paper to prevent it from spreading.[18][19]
-
Cordon Off the Area: Restrict access to the contaminated area to prevent further spread.[18]
-
Decontaminate:
-
Survey: After decontamination, perform a wipe test and use a survey meter to confirm that the area is clean.
-
Report: Report the incident to your institution's Radiation Safety Officer (RSO).
Issue 3: Difficulties in the radiolabeling process leading to increased handling time.
Potential Solutions:
-
Optimize Reaction Conditions: Ensure the pH of the reaction mixture is within the optimal range for Ga-68 labeling (typically pH 3.5-4.5).
-
Use an Automated System: Automated synthesis modules can significantly reduce manual handling time and, consequently, radiation exposure.[20][21][22]
-
Review the Protocol: Meticulously follow a validated experimental protocol. A detailed protocol for manual radiolabeling is provided below.
Quantitative Data Summary
Table 1: Shielding for Gallium-68
| Material | Half-Value Layer (HVL) | Tenth-Value Layer (TVL) | Notes |
| Lead (Pb) | 6 mm[10][23] | 17 mm[10][23] | Most effective common shielding material for gamma radiation. |
| Tungsten (W) | ~5 mm | ~16 mm | Offers higher density and better shielding than lead for the same thickness. |
| Steel | 27 mm[10] | 65 mm[10] | Can be used for structural shielding. |
| Plastic | 7.2 mm | N/A | Primarily for beta particle absorption; not effective for gamma rays.[2] |
| Glass | 3.9 mm | N/A | Primarily for beta particle absorption.[10] |
HVL is the thickness of material required to reduce the radiation intensity by half. TVL is the thickness required to reduce it to one-tenth.
Table 2: Estimated Radiation Dose Rates from a Ga-68 Source
| Source Configuration | Distance | Dose Rate (mSv/h per MBq) | Radiation Type |
| Point Source | 30 cm | 0.0014833[10] | Gamma / Photon |
| Point Source | 30 cm | 0.103[10] | Beta Emissions |
| Infinite Plane Source | 10 cm | 0.0065[10] | Photon (Skin Dose) |
| Infinite Plane Source | 10 cm | 0.12[10] | Beta / Electrons (Skin Dose) |
Table 3: Typical Personnel Dosimetry Readings During Ga-68 Handling
| Task | Hand Monitored | Mean Dose per Procedure (mSv) | Notes |
| Synthesis (Semi-automated) | Left Ring Finger | 3.02 ± 1.01[15] | Doses can be higher during manual synthesis steps. |
| Synthesis (Semi-automated) | Right Ring Finger | 1.96 ± 0.86[15] | |
| Injection | Left Ring Finger | 1.26 ± 0.35[15] | |
| Injection | Right Ring Finger | 1.03 ± 0.13[15] |
These values are indicative and can vary significantly based on the specific procedures, shielding, and handling techniques employed.
Detailed Experimental Protocols
Manual Radiolabeling of this compound with Gallium-68
Objective: To safely and efficiently label this compound peptide with Ga-68 from a 68Ge/68Ga generator.
Materials:
-
68Ge/68Ga generator
-
This compound peptide vial
-
Sterile, pyrogen-free reaction vial
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Hydrochloric acid (0.1 N)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile filters (0.22 µm)
-
Lead and/or tungsten shielding (vial shields, syringe shields, L-block)
-
Remote handling tools (tongs, forceps)
-
Dose calibrator
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Preparation:
-
Set up the work area within a lead-shielded hot cell or behind an L-block.
-
Cover the work surface with absorbent paper.
-
Assemble all necessary materials.
-
Perform a pre-elution of the 68Ge/68Ga generator as per the manufacturer's instructions.
-
-
Elution and Labeling:
-
Elute the 68GaCl3 from the generator directly into a sterile collection vial using 0.1 N HCl.
-
In a separate shielded reaction vial, dissolve the lyophilized this compound peptide with the sodium acetate buffer.
-
Transfer a precise volume of the 68GaCl3 eluate to the reaction vial containing the this compound solution.
-
Gently mix the solution and incubate at 95-100°C for 10-15 minutes in a shielded heating block.
-
-
Purification:
-
After incubation, allow the reaction vial to cool.
-
Condition a C18 Sep-Pak cartridge according to the manufacturer's protocol.
-
Load the reaction mixture onto the C18 cartridge. Free 68Ga will pass through to a waste vial.
-
Wash the cartridge with sterile water.
-
Elute the 68Ga-SarTATE from the cartridge using a small volume of 50:50 ethanol:water into a sterile product vial.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC or HPLC. The purity should be >95%.
-
Measure the total activity of the final product in a dose calibrator.
-
Perform a filter integrity test on the sterile filter used.
-
-
Final Preparation:
-
If required, dilute the final product with sterile saline for injection to the desired concentration.
-
Draw the final dose into a shielded syringe.
-
Mandatory Visualizations
Caption: The core principles of ALARA for radiation safety.
Caption: Workflow for manual radiolabeling of Ga-68 this compound.
Caption: Logical flow for responding to a radioactive spill.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. case.edu [case.edu]
- 4. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Semantic Scholar [semanticscholar.org]
- 5. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimating external exposure from patients after treatment with Cu-67 this compound. | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. bag.admin.ch [bag.admin.ch]
- 10. ionactive.co.uk [ionactive.co.uk]
- 11. Radiation exposure to nuclear medicine personnel handling positron emitters from Ge-68/Ga-68 generator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Personal dosimetry for positron emitters, and occupational exposures from clinical use of gallium-68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. Radiation exposure to nuclear medicine personnel handling positron emitters from Ge-68/Ga-68 generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 17. Pardon Our Interruption [rltinstitute.novartis.com]
- 18. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 19. Radiation Spill Cleanup | Compliance and Risk Management [kent.edu]
- 20. researchgate.net [researchgate.net]
- 21. Manual vs automated 68 Ga-radiolabelling-A comparison of optimized processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. repository.up.ac.za [repository.up.ac.za]
- 23. hpschapters.org [hpschapters.org]
Technical Support Center: Overcoming Resistance to SarTATE Therapy in Neuroendocrine Tumors (NETs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Somatostatin Receptor-Targeted Radiopharmaceutical Therapy (SarTATE), such as ¹⁷⁷Lu-DOTATATE, in their neuroendocrine tumor (NET) models.
Frequently Asked Questions (FAQs)
Q1: My NET cell line/xenograft model shows reduced response to ¹⁷⁷Lu-DOTATATE therapy over time. What are the potential mechanisms?
A1: Acquired resistance to this compound therapy is a significant challenge. While the loss of the target, Somatostatin Receptor 2 (SSTR2), can occur, research suggests that other mechanisms are more common.[1] Key potential mechanisms include:
-
Enhanced DNA Damage Repair (DDR): Tumor cells may upregulate pathways that repair the DNA double-strand breaks (DSBs) induced by the radionuclide.[2][3][4] Key players in this process include DNA-dependent protein kinase catalytic subunit (DNA-PKcs) and Poly (ADP-ribose) polymerase (PARP).[1][2][5][6]
-
Altered SSTR2 Trafficking: Resistance can emerge from changes in the internal processing of the SSTR2 receptor. For instance, the loss of Beta-Arrestin 2, a protein involved in SSTR2 trafficking and recycling, has been shown to reduce the retention of ¹⁷⁷Lu-DOTATATE within the cell, thereby diminishing its therapeutic effect, without altering the overall SSTR2 expression on the cell surface.[1]
-
Activation of Hypoxia Pathways: Hypoxia-inducible factor 2 alpha (HIF-2α) expression has been associated with increased resistance to ¹⁷⁷Lu-DOTATATE in preclinical models.[7]
-
Tumor Heterogeneity: Both inter- and intra-tumoral heterogeneity in SSTR2 expression can lead to a varied and often incomplete response to treatment.[8]
-
Epigenetic Modifications: Changes in DNA methylation and histone acetylation can alter gene expression profiles, contributing to a resistant phenotype.[7][9]
Q2: I am not observing the expected level of cell death in my SSTR2-positive NET cell line after ¹⁷⁷Lu-DOTATATE treatment. How can I troubleshoot this?
A2: If your SSTR2-positive NET cells are not responding to ¹⁷⁷Lu-DOTATATE, consider the following troubleshooting steps:
-
Confirm SSTR2 Expression and Function:
-
Verify SSTR2 surface expression: Use techniques like flow cytometry or immunohistochemistry (IHC) to confirm that SSTR2 is present on the cell surface.
-
Assess receptor functionality: Perform a radioligand binding assay with a non-therapeutic SSTR2 agonist (e.g., ⁶⁸Ga-DOTATATE) to ensure the receptor can bind its ligand effectively.
-
Check for SSTR2 internalization: A lack of response could be due to impaired receptor internalization. The loss of proteins like Beta-Arrestin 2 can reduce radiopharmaceutical retention.[1]
-
-
Investigate DNA Damage Repair (DDR) Pathways:
-
Assess DDR protein levels: Use western blotting to check for the upregulation of key DDR proteins like DNA-PKcs or PARP post-treatment.
-
Inhibit DDR pathways: Treat cells with known DDR inhibitors in combination with ¹⁷⁷Lu-DOTATATE to see if this restores sensitivity. This is a common strategy to enhance therapeutic efficacy.[1][2]
-
-
Evaluate Cell Culture Conditions:
-
Hypoxia: Ensure your cell culture conditions are not hypoxic, as this can induce resistance pathways.[7]
-
Q3: What are the most promising combination strategies to overcome this compound resistance in preclinical models?
A3: Several combination strategies have shown promise in preclinical studies for enhancing the efficacy of ¹⁷⁷Lu-DOTATATE:
-
DNA Damage Response (DDR) Inhibitors:
-
PARP Inhibitors (e.g., Fluzoparib, Olaparib): These agents block the repair of single-strand DNA breaks, leading to an accumulation of double-strand breaks when combined with radiation from ¹⁷⁷Lu-DOTATATE, thereby increasing cell death.[1][5][6]
-
DNA-PKcs Inhibitors (e.g., AZD7648, Nedisertib): These inhibitors block a key protein in the non-homologous end-joining pathway, a major route for repairing double-strand breaks.[1][2][3][4]
-
-
Chemotherapeutics:
-
Ribonucleotide Reductase Inhibitors (RRIs) (e.g., Triapine, Gemcitabine, Hydroxyurea): These drugs inhibit DNA synthesis and repair, sensitizing tumor cells to radiation.[10][11][12][13] Some studies also suggest they can increase the uptake of ¹⁷⁷Lu-DOTATATE.[11]
-
Platinum-Based Chemotherapy: Has shown promise in combination with ¹⁷⁷Lu-DOTATATE in high-grade neuroendocrine carcinomas.[14]
-
-
Epigenetic Modulators:
Troubleshooting Guides
Guide 1: Low Therapeutic Efficacy in an In Vitro Model
| Observed Issue | Potential Cause | Suggested Action |
| Reduced cell killing despite confirmed SSTR2 expression. | Enhanced DNA Damage Repair (DDR). | Co-treat with a PARP inhibitor (e.g., Fluzoparib) or a DNA-PKcs inhibitor (e.g., AZD7648). Assess for synergistic effects on cell viability.[2][5] |
| Decreased ¹⁷⁷Lu-DOTATATE uptake/retention over time. | Altered SSTR2 trafficking (e.g., Beta-Arrestin 2 loss). | Investigate the expression of key receptor trafficking proteins. Currently, there are no direct therapeutic interventions for this, but it is a key area of research.[1] |
| Heterogeneous response within the cell population. | Intra-tumor heterogeneity of SSTR2 expression. | Use single-cell cloning to isolate subpopulations and characterize their SSTR2 expression and response to therapy.[8] |
| Poor response under standard culture conditions. | Hypoxia-induced resistance. | Measure hypoxia markers (e.g., HIF-1α/HIF-2α). If present, test the efficacy of HIF-2α inhibitors in combination with ¹⁷⁷Lu-DOTATATE.[7] |
Guide 2: Tumor Regrowth in a Xenograft Model Post-Treatment
| Observed Issue | Potential Cause | Suggested Action |
| Initial tumor shrinkage followed by rapid regrowth. | Development of acquired resistance via DDR upregulation. | Re-challenge the relapsed tumor with ¹⁷⁷Lu-DOTATATE in combination with a DDR inhibitor (e.g., Nedisertib).[1] Monitor tumor volume and survival. |
| Suboptimal tumor response in the initial treatment. | Insufficient radiation dose delivered to the tumor. | Consider a combination approach with a radiosensitizer, such as a ribonucleotide reductase inhibitor (e.g., Triapine), to enhance the effect of the existing ¹⁷⁷Lu-DOTATATE dose.[10][12] |
| No significant difference in survival between treated and control groups. | Primary resistance. | Analyze the tumor tissue for baseline expression of SSTR2 and key DDR proteins. Consider exploring alternative therapeutic targets. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Combination Therapies with ¹⁷⁷Lu-DOTATATE
| Cell Line | Combination Agent | ¹⁷⁷Lu-DOTATATE Concentration | Combination Agent Concentration | Outcome Measure | Result | Citation |
| NCI-H727 | Fluzoparib (PARPi) | 22.20 MBq/mL | 50 µM | Cell Proliferation Inhibition | 73.2% (combination) vs 16.6% (¹⁷⁷Lu-DOTATATE alone) & 35.6% (Fluzoparib alone) | [5] |
| U2OS + SSTR2A | Hydroxyurea (RRI) | Not specified | Not specified | Cell Viability | 18.8 ± 5.2% (combination) vs 59.5 ± 22.3% (¹⁷⁷Lu-DOTATATE alone) | [11] |
| BON1-SSTR2, GOT1, NCI-H69 | AZD7648 (DNA-PKcsi) | Not specified | Not specified | Cell Viability | Significantly decreased with combination therapy. | [2] |
Table 2: In Vivo Efficacy of Combination Therapies with ¹⁷⁷Lu-DOTATATE
| Animal Model | Combination Agent | ¹⁷⁷Lu-DOTATATE Dose | Combination Agent Dose | Outcome Measure | Result | Citation |
| NCI-H727 Xenografts | Fluzoparib (PARPi) | Not specified | Not specified | Tumor Volume Reduction | 18.6% (combination) vs 4.9% (¹⁷⁷Lu-DOTATATE alone) & 11.4% (Fluzoparib alone) | [5] |
| H1299-7 Xenografts | Nedisertib (DNA-PKcsi) | Not specified | Not specified | Survival | Significantly increased survival over either treatment alone. | [1] |
| BON1-SSTR2 & NCI-H69 Xenografts | AZD7648 (DNA-PKcsi) | Not specified | Not specified | Tumor Growth | Significantly sensitized xenografts to PRRT. | [2] |
| CA20948 Xenografts | CDK4/6 inhibitors | 7.2±1.2 MBq | 25 mg/kg or 50 mg/kg | Tumor Doubling Time | Synergy observed with the combination. | [16] |
Experimental Protocols
Protocol 1: In Vitro Combination Therapy with a DNA Damage Response Inhibitor
-
Cell Culture: Culture SSTR2-expressing NET cells (e.g., BON1-SSTR2, NCI-H69) in appropriate media and conditions.[2]
-
Seeding: Plate cells in 96-well plates for viability assays or larger flasks for protein analysis.
-
Treatment:
-
Pre-treat cells with the DDR inhibitor (e.g., DNA-PKcs inhibitor AZD7648) for a specified period (e.g., 2-4 hours) before adding the radiopharmaceutical.[2]
-
Add increasing doses of ¹⁷⁷Lu-DOTATATE to the media.
-
Include control groups: untreated, ¹⁷⁷Lu-DOTATATE alone, and DDR inhibitor alone.
-
-
Incubation: Incubate cells for a relevant period (e.g., 72-120 hours).
-
Assessment:
-
Cell Viability: Use a standard viability assay (e.g., MTT, CellTiter-Glo).
-
Clonogenic Survival: Perform a clonogenic assay to assess long-term survival.[2]
-
DNA Damage: Fix cells and perform immunofluorescence for DNA damage markers like γH2AX to quantify double-strand breaks.[2]
-
Cell Cycle Analysis: Use flow cytometry to analyze the effects on the cell cycle.[2][5]
-
Protocol 2: In Vivo Xenograft Study of Combination Therapy
-
Animal Model: Use immunodeficient mice (e.g., athymic nude).
-
Tumor Implantation: Subcutaneously inject SSTR2-expressing NET cells (e.g., CA20948, BON1-SSTR2) to establish xenografts.[2][16]
-
Tumor Growth: Allow tumors to reach a specified average size (e.g., 200 mm³).[16]
-
Randomization: Randomize mice into treatment groups (n=10 per group):
-
Untreated control
-
¹⁷⁷Lu-DOTATATE alone
-
Combination agent alone (e.g., a PARP inhibitor or RRI)
-
¹⁷⁷Lu-DOTATATE + combination agent[16]
-
-
Treatment Administration:
-
Administer ¹⁷⁷Lu-DOTATATE via intravenous or intraperitoneal injection.
-
Administer the combination agent according to its established preclinical dosing schedule and route.
-
-
Monitoring:
Visualizations
Caption: Signaling pathway of ¹⁷⁷Lu-DOTATATE action and resistance.
Caption: Preclinical experimental workflow for testing combination therapies.
References
- 1. netrf.org [netrf.org]
- 2. DNA-PKcs inhibitors sensitize neuroendocrine tumor cells to peptide receptor radionuclide therapy in vitro and in vivo [thno.org]
- 3. DNA-PKcs inhibitors sensitize neuroendocrine tumor cells to peptide receptor radionuclide therapy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined use of 177 Lu-DOTATATE peptide receptor radionuclide therapy and fluzoparib for treatment of well-differentiated neuroendocrine tumors: A preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Therapy Resistant Gastroenteropancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Epigenetic approaches to overcoming chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Enhancing [177Lu]Lu-DOTA-TATE therapeutic efficacy in vitro by combining it with metronomic chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioengineer.org [bioengineer.org]
- 13. oncodaily.com [oncodaily.com]
- 14. Combined 177Lu-DOTATATE Peptide Receptor Radionuclide Therapy and Platinum-Based Chemotherapy in Recurrent, Metastatic Sinonasal Neuroendocrine Carcinoma: A Promising Therapeutic Option | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 15. consensus.app [consensus.app]
- 16. A screen of 350 combination therapies with 177Lu-DOTATATE reveal distinct differences to EBRT and novel action of CDK4/6 inhibitors | Journal of Nuclear Medicine [jnm.snmjournals.org]
Technical Support Center: Enhancing the Therapeutic Efficacy of ⁶⁷Cu-SARTATE
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the therapeutic efficacy of ⁶⁷Cu-SARTATE in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is ⁶⁷Cu-SARTATE and what is its mechanism of action?
A1: ⁶⁷Cu-SARTATE is a next-generation, highly targeted theranostic radiopharmaceutical.[1] It is being developed to diagnose, stage, and treat cancers that express somatostatin receptor 2 (SSTR2).[1] The agent combines the well-characterized peptide octreotate, which targets SSTR2, with a proprietary chelator technology for the copper-67 (⁶⁷Cu) radioisotope.[1] Upon intravenous administration, ⁶⁷Cu-SARTATE binds with high affinity to SSTR2 on tumor cells. Following binding and internalization, the cytotoxic beta radiation emitted by ⁶⁷Cu induces cellular damage and tumor cell death. The theranostic pairing with ⁶⁴Cu-SARTATE allows for pre-treatment imaging to identify patients who are likely to respond to the therapy.[2]
Q2: What are the primary therapeutic applications for ⁶⁷Cu-SARTATE?
A2: ⁶⁷Cu-SARTATE is primarily being investigated for the treatment of neuroendocrine tumors (NETs) and high-risk neuroblastoma, both of which often overexpress SSTR2.[1] Clinical trials are actively recruiting for pediatric patients with high-risk neuroblastoma.[1]
Q3: What are the main advantages of a copper-based theranostic pair like ⁶⁴Cu/⁶⁷Cu-SARTATE?
A3: The use of a true theranostic pair with copper-64 for PET imaging and copper-67 for therapy offers significant advantages. Since the targeting molecule and chelator are identical, the diagnostic agent (⁶⁴Cu-SARTATE) provides a highly accurate prediction of the therapeutic agent's (⁶⁷Cu-SARTATE) biodistribution and tumor uptake.[3][4] This allows for precise patient selection and dosimetry calculations, potentially leading to more effective and personalized treatment plans.[5][6]
Q4: How does ⁶⁷Cu-SARTATE compare to ¹⁷⁷Lu-based somatostatin analogs?
A4: Preclinical studies have shown that ⁶⁷Cu-SARTATE is highly efficacious against SSTR2-positive neuroendocrine tumor models.[7] In one study, a single administration of 5 MBq of ⁶⁷Cu-SARTATE inhibited tumor growth by 75%, compared to 89% for ¹⁷⁷Lu-LuTATE.[7] Both agents significantly extended survival in these models.[7] Fractionated dosing schedules of ⁶⁷Cu-SARTATE have been shown to be more efficacious than a single fraction, a finding also observed with ¹⁷⁷Lu-LuTATE.[7]
Q5: What is the impact of long-acting somatostatin analog (SSA) therapy on ⁶⁷Cu-SARTATE uptake?
A5: Studies on ⁶⁸Ga-labeled somatostatin analogs suggest that concurrent SSA therapy does not significantly decrease tumor uptake.[8][9][10][11] In fact, some evidence indicates that SSA treatment may increase the tumor-to-liver uptake ratio by decreasing physiological liver uptake.[8][9][10] While direct studies on ⁶⁷Cu-SARTATE are ongoing, these findings suggest that withdrawal of SSA therapy before ⁶⁷Cu-SARTATE administration may not be necessary.
Troubleshooting Guides
Radiolabeling and Quality Control
Problem 1: Low Radiolabeling Efficiency
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | Ensure the pH of the reaction buffer is within the optimal range for ⁶⁷Cu chelation, typically between 4.0 and 5.0 for DOTA-analogues.[12] Verify the pH of the final reaction mixture after adding all components. |
| Metal Ion Contamination | Use metal-free labware and high-purity reagents. Analyze the ⁶⁷CuCl₂ solution for trace metal impurities (e.g., Fe, Zn, non-radioactive Cu) using ICP-MS. If necessary, purify the ⁶⁷CuCl₂ solution using ion-exchange chromatography. |
| Suboptimal Temperature/Time | Optimize the incubation temperature and time. While some copper radiolabeling can occur at room temperature, heating (e.g., 40-95°C) for a specific duration (e.g., 15-30 minutes) may be required to achieve high efficiency.[12][13][14] |
| Precursor Quality | Ensure the SARTATE precursor is properly stored and has not degraded. Verify the concentration and purity of the precursor solution. |
| Low Specific Activity of ⁶⁷Cu | Use ⁶⁷Cu with high specific activity to avoid saturation of the chelator with non-radioactive copper. |
Problem 2: Poor In Vitro/In Vivo Stability
| Potential Cause | Troubleshooting Steps |
| Radiolytic Degradation | Minimize the time between radiolabeling and use. Store the radiolabeled product at the recommended temperature (typically 2-8°C) and protect it from light. Consider the addition of radical scavengers like ethanol or ascorbic acid if radiolytic degradation is suspected. |
| Instability of the Copper-Chelate Complex | This compound utilizes a sarcophagine (Sar) chelator designed for high in vivo stability with copper isotopes.[1] If instability is suspected, verify the integrity of the precursor and the absence of competing metal ions during labeling. |
| Enzymatic Degradation in Serum | Perform a serum stability assay to assess the integrity of the radiolabeled peptide over time. If degradation is observed, consider modifications to the peptide sequence to enhance enzymatic stability, although this would constitute a new chemical entity. |
In Vitro Cell-Based Assays
Problem 3: Low or Inconsistent Binding in SSTR2 Competition Assays
| Potential Cause | Troubleshooting Steps |
| Low SSTR2 Expression on Cells | Use a cell line with confirmed high SSTR2 expression (e.g., AR42J). Verify receptor expression using methods like flow cytometry or western blotting. |
| Suboptimal Assay Conditions | Optimize incubation time and temperature to reach binding equilibrium. Ensure the binding buffer composition is appropriate (e.g., contains protease inhibitors and BSA).[12] |
| Issues with Radiolabeled Ligand | Confirm the radiochemical purity and specific activity of the ⁶⁷Cu-SARTATE. Use a fixed, non-saturating concentration of the radioligand in the assay. |
| Competitor (Unlabeled this compound) Issues | Verify the concentration and purity of the unlabeled this compound stock solution. Prepare fresh serial dilutions for each experiment. |
| High Non-Specific Binding | Include a control with a large excess of unlabeled ligand to accurately determine non-specific binding.[12] Consider pre-treating plates with a blocking agent. Ensure washing steps are rapid and use ice-cold buffer to minimize dissociation of specifically bound ligand.[12] |
In Vivo Preclinical Studies
Problem 4: Low Tumor Uptake in Animal Models
| Potential Cause | Troubleshooting Steps |
| Low SSTR2 Expression in Tumor Model | Confirm high SSTR2 expression in the xenograft or allograft tumor model using immunohistochemistry or other methods. |
| Poor Bioavailability/Stability | Ensure the radiochemical purity of the injected dose is >95%. If in vivo instability is suspected, perform biodistribution studies at early time points to assess clearance patterns. |
| Suboptimal Imaging/Biodistribution Time Point | Conduct a time-course biodistribution study to determine the time of peak tumor uptake and optimal tumor-to-background ratios. For ⁶⁴Cu-SARTATE, high tumor uptake is observed at 2 hours and persists at 24 hours.[5] |
| Competition from Endogenous Somatostatin | While generally low, high levels of endogenous somatostatin could potentially compete for receptor binding. This is typically not a major factor in preclinical models. |
Problem 5: Unexpected Biodistribution (e.g., High Liver or Kidney Uptake)
| Potential Cause | Troubleshooting Steps |
| High Liver Uptake | High liver uptake can be a characteristic of some radiolabeled peptides.[15] For ⁶⁴Cu-SARTATE, there is progressive hepatic clearance over time, leading to high lesion-to-liver contrast at 24 hours.[5] If liver uptake is unexpectedly high, it could indicate the presence of radiocolloids or dissociation of ⁶⁷Cu. Perform quality control to rule out impurities. |
| High Kidney Uptake | Renal excretion is a common clearance pathway for peptides, leading to kidney accumulation.[2] Strategies to reduce renal uptake, such as co-injection of amino acid solutions (e.g., lysine, arginine), can be explored. |
| Dissociation of ⁶⁷Cu in vivo | The sarcophagine chelator in this compound is designed for high in vivo stability.[1] However, if dissociation is suspected (e.g., high uptake in non-target organs known to accumulate free copper), re-evaluate the radiolabeling procedure and precursor integrity. |
| Faulty Injection Technique | Ensure accurate intravenous injection. Interstitial injection can lead to altered biodistribution and localized retention of the radiopharmaceutical at the injection site. |
Data Presentation
Table 1: Preclinical Efficacy of ⁶⁷Cu-SARTATE vs. ¹⁷⁷Lu-LuTATE in a Neuroendocrine Tumor Model
| Treatment Group (Single Dose) | Tumor Growth Inhibition (Day 7) | Median Survival |
| Vehicle Control | 0% | 12 days |
| ⁶⁷Cu-SARTATE (5 MBq) | 75% | 21 days |
| ¹⁷⁷Lu-LuTATE (5 MBq) | 89% | 21 days |
Data from a preclinical study in AR42J tumor-bearing mice.[7]
Table 2: Preclinical Biodistribution of ⁶⁴Cu-SARTATE in a Neuroblastoma Model (%ID/g)
| Organ | 1 hour p.i. | 5 hours p.i. | 24 hours p.i. | 48 hours p.i. |
| Blood | 3.6 ± 1.2 | 2.1 ± 1.9 | 0.16 ± 0.06 | 0.1 ± 0.04 |
| Kidneys | 28.5 ± 15.9 | - | 15.6 ± 5.8 | 11.5 ± 2.8 |
| Liver | - | - | - | - |
| Tumor | - | - | 14.1 - 25.0 | - |
Data are presented as mean ± standard deviation.[2] p.i. = post-injection. %ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol 1: In Vitro SSTR2 Competition Binding Assay
-
Cell Culture: Seed SSTR2-expressing cells (e.g., AR42J) in 24-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with binding buffer (e.g., 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.8 mM CaCl₂, 0.5% BSA, pH 7.4).
-
Ligand and Competitor Preparation:
-
Prepare a stock solution of ⁶⁷Cu-SARTATE of known molar activity and dilute it in binding buffer to a final concentration of ~0.1 nM.
-
Prepare serial dilutions of unlabeled this compound in binding buffer (e.g., from 10⁻¹² M to 10⁻⁶ M).
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 250 µL of binding buffer and 250 µL of ⁶⁷Cu-SARTATE solution to designated wells.
-
Non-specific Binding: Add 250 µL of a high concentration of unlabeled this compound (e.g., 1 µM) and 250 µL of ⁶⁷Cu-SARTATE solution.
-
Competition: Add 250 µL of each unlabeled this compound dilution and 250 µL of ⁶⁷Cu-SARTATE solution.
-
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow binding to reach equilibrium.
-
Washing: Rapidly aspirate the buffer from the wells and wash the cells three times with 1 mL of ice-cold binding buffer to remove unbound radioactivity.
-
Cell Lysis and Counting: Add 500 µL of lysis buffer (e.g., 1 M NaOH) to each well and incubate for 20 minutes. Transfer the lysate to counting tubes and measure the radioactivity in a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding as a function of the log concentration of the unlabeled competitor. Determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vivo Biodistribution Study in Tumor-Bearing Mice
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous SSTR2-positive tumors (e.g., AR42J or IMR32 xenografts). Studies should commence when tumors reach a size of approximately 100-200 mm³.
-
Dose Preparation: Dilute the ⁶⁷Cu-SARTATE in sterile saline to the desired activity concentration. The typical injected dose for biodistribution studies is 0.37-1.0 MBq per animal, administered in a volume of 100-150 µL.
-
Administration: Anesthetize the mice and administer the ⁶⁷Cu-SARTATE via intravenous tail vein injection. Record the exact injected dose for each animal by measuring the activity in the syringe before and after injection.
-
Tissue Collection: At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a cohort of mice (n=4-5 per time point).
-
Sample Processing:
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and in standards of the injected dose using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Present the data as mean ± standard deviation for each time point.
Visualizations
References
- 1. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]
- 2. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 64Cu Treatment Planning and 67Cu Therapy with Radiolabeled [64Cu/67Cu]MeCOSar-Octreotate in Subjects with Unresectable Multifocal Meningioma: Initial Results for Human Imaging, Safety, Biodistribution, and Radiation Dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 64Cu-SARTATE PET Imaging of Patients with Neuroendocrine Tumors Demonstrates High Tumor Uptake and Retention, Potentially Allowing Prospective Dosimetry for Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 64Cu-SARTATE PET Imaging of Patients with Neuroendocrine Tumors Demonstrates High Tumor Uptake and Retention, Potentially Allowing Prospective Dosimetry for Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Receptor Radionuclide Therapy with 67Cu-Cuthis compound Is Highly Efficacious Against a Somatostatin-Positive Neuroendocrine Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. studenttheses.uu.nl [studenttheses.uu.nl]
- 9. Effects of somatostatin analogs on uptake of radiolabeled somatostatin analogs on imaging: a systematic review and meta-analysis - Wang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 10. Effects of somatostatin analogs on uptake of radiolabeled somatostatin analogs on imaging: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Prospective Observational Study to Evaluate the Effects of Long-Acting Somatostatin Analogs on 68Ga-DOTATATE Uptake in Patients with Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. oncotarget.com [oncotarget.com]
- 14. mdpi.com [mdpi.com]
- 15. Liver uptake of radiolabeled targeting proteins and peptides: considerations for targeting peptide conjugate design - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of 64Cu-SARTATE and 68Ga-DOTATATE for Neuroendocrine Tumor Imaging
For researchers, scientists, and drug development professionals, the landscape of neuroendocrine tumor (NET) imaging is evolving. While 68Ga-DOTATATE has been the established standard for positron emission tomography (PET) imaging of somatostatin receptor (SSTR)-positive NETs, the emergence of 64Cu-SARTATE presents a compelling alternative with distinct advantages. This guide provides an objective comparison of their performance, supported by experimental data, to inform imaging strategy and future research.
The key difference between the two radiotracers lies in the radioisotope used—64Cu versus 68Ga—which imparts unique physical and logistical characteristics. These differences translate into variations in image acquisition, lesion detection, and potential for therapeutic applications.
Quantitative Performance Metrics: A Tabular Comparison
Recent clinical investigations have provided valuable data on the comparative efficacy of 64Cu-SARTATE and 68Ga-DOTATATE. The following tables summarize key quantitative findings from head-to-head studies.
| Performance Metric | 64Cu-SARTATE | 68Ga-DOTATATE | Study |
| Lesion Detection | |||
| Total Lesions Detected (n=45) | 393 to 488 | 186 to 265 | DISCO Phase II Trial[1][2] |
| Discordant Lesions Detected Only by One Tracer | 93.5% of discordant lesions | 6.5% of discordant lesions | DISCO Phase II Trial[1][2] |
| Sensitivity for Discordant Lesions with Standard of Truth | |||
| Lesion-level Sensitivity | 93.4% to 95.6% | 4.4% to 6.6% | DISCO Phase II Trial[1][2] |
| Image Quality and Timing | |||
| Image Quality at 1 hour | Comparable to 68Ga-DOTATATE | Standard | Hicks et al.[3][4] |
| Image Quality at 4 hours | Equivalent or superior to 68Ga-DOTATATE at 1h | Not applicable | Hicks et al.[3][4] |
| Image Quality at 24 hours | Superior to 68Ga-DOTATATE at 1h, high quality | Not applicable | Hicks et al.[3][5] |
| Tumor-to-Liver Ratio | |||
| Trend over time | Progressive increase up to 24 hours | Not assessed at later time points | Hicks et al.[5] |
Experimental Protocols: A Closer Look
The distinct half-lives of 64Cu (12.7 hours) and 68Ga (68 minutes) necessitate different experimental workflows.[3][4][5]
68Ga-DOTATATE PET/CT Imaging Workflow
64Cu-SARTATE PET/CT Imaging Workflow
Mechanism of Action: Somatostatin Receptor Signaling
Both 64Cu-SARTATE and 68Ga-DOTATATE are somatostatin analogues that target SSTRs, which are overexpressed on the surface of most well-differentiated NETs.[6] Upon binding, the radiotracer is internalized, leading to an accumulation of radioactivity within the tumor cells, enabling their visualization by PET.
The binding of somatostatin or its analogues to SSTRs, which are G-protein coupled receptors, triggers a cascade of intracellular signaling events.[7][8][9] This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8] This reduction in cAMP can inhibit hormone secretion and cell proliferation.[8] Additionally, SSTR activation can modulate various ion channels and activate phosphotyrosine phosphatases and the MAPK pathway.[8][9]
Discussion and Future Outlook
The available data strongly suggests that 64Cu-SARTATE offers significant advantages over 68Ga-DOTATATE in terms of lesion detection.[1][2] The longer half-life of 64Cu allows for more flexible imaging protocols, including delayed imaging at 24 hours, which has been shown to improve lesion-to-liver contrast.[3][5] This is particularly beneficial for detecting liver metastases, a common site of disease in NET patients.[3]
The superior lesion detection of 64Cu-SARTATE may lead to more accurate staging of the disease and could impact patient management by identifying a greater extent of disease. Furthermore, the physical properties of 64Cu make it a theranostic partner for the therapeutic radionuclide 67Cu.[10] This opens the possibility for using 64Cu-SARTATE for dosimetry calculations to plan for personalized peptide receptor radionuclide therapy (PRRT) with 67Cu-SARTATE.[3][11]
While 68Ga-DOTATATE remains a valuable and widely used imaging agent, the evidence suggests that 64Cu-SARTATE has the potential to become a new standard of care in NET imaging, offering improved diagnostic accuracy and a pathway to personalized therapy. Further large-scale, prospective studies will be crucial to fully elucidate the clinical impact of these findings.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. DISCO topline results: 64Cu-SARTATE is highly effective in detecting tumours in NET patients compared to SOC imaging. Phase III planning underway. [prnewswire.com]
- 3. 64Cu-SARTATE PET Imaging of Patients with Neuroendocrine Tumors Demonstrates High Tumor Uptake and Retention, Potentially Allowing Prospective Dosimetry for Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. 64Cu Treatment Planning and 67Cu Therapy with Radiolabelled SARTATE ([64Cu/67Cu]MeCOSAR-Octreotate) in Subjects with Unresectable Multifocal Meningioma – Initial Results for Human Imaging, Safety, Biodistribution and Radiation Dosimetry | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Look at SarTATE vs. Legacy Somatostatin Analogs in Neuroendocrine Neoplasms
In the evolving landscape of diagnostics and therapeutics for neuroendocrine neoplasms (NENs), SarTATE, a next-generation somatostatin analog, is emerging as a promising theranostic agent. This guide provides a comparative analysis of this compound against established somatostatin analogs, namely octreotide and lanreotide, drawing upon data from key clinical trials. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven comparison of these compounds.
Comparative Analysis of Clinical Trials
While direct head-to-head therapeutic trials between this compound and other somatostatin analogs are not yet available, a comparative overview of their respective clinical trials offers valuable insights into their performance and clinical utility. The following tables summarize the key characteristics and outcomes of the DISCO and CL04 trials for this compound, and the PROMID and CLARINET trials for octreotide and lanreotide, respectively.
Table 1: Comparison of Diagnostic Clinical Trials
| Feature | 64Cu-SARTATE (DISCO Trial) | 68Ga-DOTATATE (in DISCO Trial) |
| Trial Name | DISCO (NCT04438304)[1][2] | DISCO (NCT04438304)[1][2] |
| Product | 64Cu-SARTATE[1] | 68Ga-DOTATATE[1] |
| Phase | II[1] | II[1] |
| Indication | Known or suspected Neuroendocrine Tumors (NETs)[1] | Known or suspected Neuroendocrine Tumors (NETs)[1] |
| Number of Patients | 45[1][2] | 45[1][2] |
| Primary Endpoint | Diagnostic Performance[3] | Diagnostic Performance[3] |
| Key Outcomes | Superior lesion detection compared to 68Ga-DOTATATE.[1] Detected 393 to 488 lesions across readers, with an average SUVmax of 37.42 to 43.90.[1] In discordant lesions with a standard of truth, sensitivity was 93.4% to 95.6%.[1] | Detected 186 to 265 lesions across readers.[1] In discordant lesions with a standard of truth, sensitivity was 4.4% to 6.6%.[1] |
| Adverse Events | Generally safe and well-tolerated. 15.6% of participants experienced related adverse events, mostly mild.[1][4] | Not reported separately from the trial's overall safety profile. |
Table 2: Comparison of Therapeutic Clinical Trials
| Feature | 67Cu-SARTATE (CL04 Trial) | Octreotide LAR (PROMID Trial) | Lanreotide (CLARINET Trial) |
| Trial Name | CL04 (NCT04023331)[5][6] | PROMID (NCT00171873)[7][8] | CLARINET (NCT00353496)[9][10] |
| Product | 67Cu-SARTATE[5] | Octreotide LAR[7] | Lanreotide Autogel[9] |
| Phase | I/IIa[5] | IIIB[7][8] | III[9] |
| Indication | High-Risk, Relapsed, Refractory Neuroblastoma (pediatric)[6][11] | Metastatic Neuroendocrine Midgut Tumors[7][8] | Advanced, non-functioning, well-differentiated, metastatic enteropancreatic neuroendocrine tumors[10][12] |
| Number of Patients | Up to 34[5] | 85[7] | 204[13] |
| Primary Endpoint | Safety and Efficacy[14] | Time to Tumor Progression[7][8] | Progression-Free Survival[10] |
| Key Outcomes | Dose escalation ongoing; no dose-limiting toxicities reported in initial cohorts.[5][11] | Median time to tumor progression of 14.3 months vs. 6 months for placebo.[7][8] | Median progression-free survival not reached vs. 18.0 months for placebo.[9] |
| Adverse Events | Not yet fully reported. | Not detailed in provided search results. | Most frequent treatment-related adverse event was diarrhea (26%).[9] |
Experimental Protocols
A detailed understanding of the methodologies employed in these key trials is crucial for a comprehensive comparison.
DISCO Trial (64Cu-SARTATE)
The DISCO trial was a Phase II study designed to evaluate the diagnostic performance of 64Cu-SARTATE PET/CT compared to 68Ga-DOTATATE PET/CT in patients with known or suspected neuroendocrine tumors.[1][3]
-
Patient Population: Adults with known or suspected gastroenteropancreatic neuroendocrine tumors.[2]
-
Intervention: Participants received a single intravenous injection of 200 MBq of 64Cu-SARTATE.[3]
-
Imaging: PET/CT scans were performed at approximately 4 hours and 20 hours post-injection.[1] These were compared to 68Ga-DOTATATE PET/CT scans performed within a specified timeframe.
-
Analysis: The primary outcome was the comparison of diagnostic performance, including sensitivity and specificity, between the two imaging agents on a per-participant and per-lesion basis.[3]
CL04 Trial (67Cu-SARTATE)
The CL04 trial is a Phase I/IIa dose-escalation study to evaluate the safety and efficacy of 67Cu-SARTATE in pediatric patients with high-risk, relapsed, or refractory neuroblastoma.[5][6]
-
Patient Population: Pediatric patients with high-risk neuroblastoma.[6]
-
Study Design: A multi-center, open-label, non-randomized, dose-escalation study.[5]
-
Intervention: Patients receive escalating doses of 67Cu-SARTATE intravenously. The initial cohort received 75MBq/kg body weight, with subsequent cohorts receiving increased doses.[5]
-
Monitoring: Safety is monitored for dose-limiting toxicities. Efficacy is assessed based on tumor response.[14]
PROMID Trial (Octreotide LAR)
The PROMID trial was a placebo-controlled, double-blind, phase IIIB study to assess the effect of octreotide LAR on tumor growth in patients with metastatic neuroendocrine midgut tumors.[7][8]
-
Patient Population: Treatment-naïve patients with well-differentiated metastatic midgut neuroendocrine tumors.[7]
-
Intervention: Patients were randomized to receive either 30 mg of octreotide LAR or a placebo intramuscularly every month until tumor progression or death.[7]
-
Primary Endpoint: The primary efficacy endpoint was the time to tumor progression.[7]
CLARINET Trial (Lanreotide)
The CLARINET trial was a randomized, double-blind, placebo-controlled, phase III study that evaluated the antiproliferative effect of lanreotide in patients with advanced, non-functioning, well-differentiated, metastatic enteropancreatic neuroendocrine tumors.[9][10]
-
Patient Population: Patients with non-functioning, locally advanced or metastatic, well- or moderately-differentiated gastroenteropancreatic neuroendocrine tumors.[13]
-
Intervention: Patients were randomized to receive either 120 mg of lanreotide depot or a placebo every 28 days for 96 weeks.[13]
-
Primary Endpoint: The primary endpoint was progression-free survival.[10]
Signaling Pathways of Somatostatin Analogs
Somatostatin analogs, including this compound, octreotide, and lanreotide, exert their effects by binding to somatostatin receptors (SSTRs) on the surface of neuroendocrine tumor cells. This binding triggers a cascade of intracellular signaling events that ultimately inhibit hormone secretion and cell proliferation.
References
- 1. DISCO topline results: Cu-64 this compound is highly effective in detecting tumours in NET patients compared to SOC imaging. Phase III planning underway. - Clarity Pharmaceuticals - Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]
- 2. Last patient assessment completed for diagnostic this compound trial in NETs - Clarity Pharmaceuticals - Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. DISCO topline results: 64Cu-SARTATE is highly effective in detecting tumours in NET patients compared to SOC imaging. Phase III planning underway. [prnewswire.com]
- 5. Clarity advances to cohort 2 in the this compound™ neuroblastoma trial - Clarity Pharmaceuticals - Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]
- 6. First participant treated in the highest dose cohort of neuroblastoma trial - Clarity Pharmaceuticals - Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]
- 7. Placebo-controlled, double-blind, prospective, randomized study on the effect of octreotide LAR in the control of tumor growth in patients with metastatic neuroendocrine midgut tumors: a report from the PROMID Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Placebo-Controlled , Double-Blind , Prospective , Randomized Study on the Effect of Octreotide LAR in the Control of Tumor Growth in Patients With Metastatic Neuroendocrine Midgut Tumors : A Report From the PROMID Study Group | Semantic Scholar [semanticscholar.org]
- 9. medscape.com [medscape.com]
- 10. Lanreotide autogel/depot in advanced enteropancreatic neuroendocrine tumours: final results of the CLARINET open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clarity advances to cohort 3 of the CL04 trial of this compound™ in paediatric neuroblastoma [prnewswire.com]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Validating SarTATE PET Imaging Findings with Histopathology: A Comparative Guide
This guide provides a comprehensive comparison of Somatostatin Receptor Type 2 (SSTR2)-targeted Positron Emission Tomography (PET) imaging, with a focus on SarTATE and other SSTR2-targeting radiotracers, against the gold standard of histopathology. It is intended for researchers, scientists, and drug development professionals seeking to understand the correlation between in vivo imaging and ex vivo tissue analysis for neuroendocrine tumors (NETs) and other SSTR2-expressing cancers.
Quantitative Correlation between SSTR2 PET Imaging and Histopathology
The validation of SSTR2-targeted PET tracers relies on demonstrating a strong correlation between the tracer uptake in tumors, measured as the Standardized Uptake Value (SUV), and the SSTR2 expression levels determined by immunohistochemistry (IHC) on surgically removed tissue. Several studies have established this crucial link.
A study on [¹⁸F]SITATE, a promising alternative to ⁶⁸Ga-labeled somatostatin analogs, retrospectively analyzed 47 patients with well-differentiated neuroendocrine neoplasms. The results showed a highly significant, strong correlation between [¹⁸F]SITATE PET uptake and SSTR2 expression in tumor specimens[1]. Specifically, the mean SUV (SUVmean) and the tumor-to-liver ratio (TLR) demonstrated a strong positive correlation with the histological H-score, a semi-quantitative measure of SSTR2 expression[1][2][3].
Similarly, studies with ⁶⁸Ga-DOTA compounds, such as ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTATOC, have consistently shown a good agreement between PET findings and SSTR2 IHC scores in various neuroendocrine tumors[4][5][6]. For instance, in lung NETs, a significant correlation was found between SUVmax values and SSTR2-IHC scores, where low SUVmax corresponded to negative IHC and higher SUVmax to positive IHC[4][7]. In gastroenteropancreatic neuroendocrine neoplasms, SSTR2 IHC was found to accurately predict ⁶⁸Ga-DOTATATE PET/CT imaging results, especially in tumors with homogeneous SSTR2 expression[5].
The following tables summarize the quantitative data from key studies, comparing PET imaging metrics with histopathological findings.
| Radiotracer | PET Metric | Histopathology Score | Correlation Coefficient (r) | p-value | Reference |
| [¹⁸F]SITATE | SUVmean | H-score | 0.618 | < 0.0001 | [2][3] |
| [¹⁸F]SITATE | TLR | H-score | 0.622 | < 0.0001 | [2][3] |
| ⁶⁸Ga-DOTATOC | SUV | SSTR2-IHC score (0-3) | Good correlation | Significant | [6] |
| ⁶⁸Ga-DOTA-SSA | SUVmax | SSTR2-IHC scores | Significant correlation | 0.002 | [4][7] |
| ⁶⁸Ga-SSO120 | SUVmax | SSTR2 score (0-3) | 0.86 (Spearman's rho) | < 0.001 | [8] |
| ⁶⁸Ga-SSO120 | TLRpeak | SSTR2 score (0-3) | 0.81 (Spearman's rho) | < 0.001 | [8] |
| Study Population | Radiotracer | Concordance between PET and IHC | Key Findings | Reference |
| Lung NETs (n=32) | ⁶⁸Ga-DOTA-SSA | 75% overall agreement | 100% concordance for positive IHC; 33.3% for negative IHC. | [4][7] |
| Neuroendocrine Neoplasms (n=47) | [¹⁸F]SITATE | PET confirmed as true positive in all 17 cases with positive histology. | PET sensitivity of 73.9% and specificity of 100% for metastatic detection. | [1][2] |
| Neuroblastoma (n=71 lesions) | ¹⁸F-AlF-NOTA-octreotide | 77.9% of PET-positive lesions were SSTR2-positive by IHC. | Significant positive correlation between imaging parameters and IHC scores. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for key experiments involved in correlating this compound PET imaging with histopathology.
Animal Model Experimental Protocol
This protocol outlines a typical workflow for preclinical validation using xenograft mouse models.
-
Cell Line and Mouse Inoculation:
-
Select a human cancer cell line known to express SSTR2 (e.g., ZR-75-1 for breast cancer, or various NET cell lines).
-
Culture the cells under standard conditions.
-
Inoculate nude mice with a suspension of the cells (e.g., 10 million cells) subcutaneously to induce tumor growth[10].
-
-
Radiotracer Administration and PET/CT Imaging:
-
Once tumors reach a suitable size, administer the SSTR2-targeted radiotracer (e.g., ⁶⁸Ga-DOTATATE, [¹⁸F]SITATE) via intravenous injection.
-
The injected dose is typically in the range of 0.5 to 2 mCi for rats, adjusted for mice[11].
-
Perform PET/CT scans at specified time points post-injection (e.g., 60 minutes)[6]. Anesthesia (e.g., isoflurane) is used to immobilize the animals during imaging[12].
-
-
Biodistribution Studies (Optional):
-
Following the final imaging session, euthanize the animals.
-
Excise tumors and major organs.
-
Measure the radioactivity in each sample using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
-
Histopathology:
-
Fix the excised tumors in formalin and embed them in paraffin.
-
Section the paraffin blocks and perform Hematoxylin and Eosin (H&E) staining for morphological assessment.
-
Conduct immunohistochemistry (IHC) for SSTR2 expression.
-
Immunohistochemistry (IHC) Protocol for SSTR2
This protocol describes the steps for detecting SSTR2 protein expression in tissue sections.
-
Tissue Preparation:
-
Cut 4-µm thick sections from formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks.
-
Mount the sections on positively charged glass slides.
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Incubate the sections with a primary antibody specific for SSTR2 (e.g., rabbit anti-SSTR2 antibody) at an optimized dilution and incubation time.
-
Apply a secondary antibody conjugated to a detection system (e.g., a horseradish peroxidase-polymer system).
-
Visualize the antibody binding with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
-
Scoring:
-
Evaluate the stained slides under a microscope.
-
Semi-quantitatively score the SSTR2 expression based on the intensity of the staining (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positive tumor cells.
-
Calculate a final score, such as the H-score (staining intensity × percentage of positive cells) or an immunoreactive score (IRS)[13].
-
Visualizations
The following diagrams illustrate the key processes and pathways discussed in this guide.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Histologic Ex Vivo Validation of the [18F]SITATE Somatostatin Receptor PET Tracer [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 7. Correlation of somatostatin receptor PET/CT imaging features and immunohistochemistry in neuroendocrine tumors of the lung: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thno.org [thno.org]
- 9. researchgate.net [researchgate.net]
- 10. Correlation of Immunohistopathological Expression of Somatostatin Receptor-2 in Breast Cancer and Tumor Detection with 68Ga-DOTATOC and 18F-FDG PET Imaging in an Animal Model | Anticancer Research [ar.iiarjournals.org]
- 11. oatext.com [oatext.com]
- 12. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of somatostatin receptor 2A immunohistochemistry, RT-qPCR, and in vivo PET/CT data in patients with pancreatic neuroendocrine neoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Reliability of SarTATE Imaging in Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 64Cu-SARTATE positron emission tomography (PET) imaging with alternative somatostatin receptor (SSTR)-targeted agents, focusing on the reproducibility and reliability of these imaging studies. The information presented is based on available clinical trial data and scientific literature to support researchers, scientists, and drug development professionals in their evaluation of this novel diagnostic tool for neuroendocrine tumors (NETs).
Executive Summary
64Cu-SARTATE is a next-generation theranostic radiopharmaceutical designed for high-specificity targeting of the somatostatin receptor 2 (SSTR2), which is overexpressed in many neuroendocrine tumors. Clinical studies have demonstrated that 64Cu-SARTATE PET/CT offers comparable or even superior performance to the current standard of care, 68Ga-DOTATATE PET/CT, particularly for lesion detection at later imaging time points. The longer half-life of Copper-64 (64Cu) allows for more flexible imaging protocols and improved tumor-to-background contrast. While direct studies on the inter- and intra-reader reproducibility of 64Cu-SARTATE are emerging, data from studies on other 64Cu-labeled somatostatin analogs suggest a high degree of reliability.
Comparative Performance of 64Cu-SARTATE
The primary comparator for 64Cu-SARTATE is 68Ga-DOTATATE, the most widely used SSTR-targeted PET agent. Key performance metrics from head-to-head clinical trials are summarized below.
Quantitative Data from Clinical Trials
Data from the Phase II DISCO trial and the initial first-in-human study provide a quantitative comparison between 64Cu-SARTATE and 68Ga-DOTATATE.
| Performance Metric | 64Cu-SARTATE | 68Ga-DOTATATE | Study |
| Lesion Detection (Total Lesions) | 393 - 488 | 186 - 265 | DISCO (Phase II)[1] |
| Lesion-Level Sensitivity for Discordant Lesions | 93.4% - 95.6% | 4.4% - 6.6% | DISCO (Phase II)[1] |
| Average Maximum Standardized Uptake Value (SUVmax) | 37.42 - 43.90 | Not Reported in direct comparison | DISCO (Phase II)[1] |
| Lesion-to-Liver Ratio (24h vs 1h) | Increased over time, providing highest contrast at 24h | Not applicable (short half-life) | First-in-human[2] |
| Image Quality at 1h | Comparable in 9/10 patients | Standard of Care | First-in-human[2] |
| Image Quality at 4h and 24h | Equivalent or superior to 68Ga-DOTATATE at 1h | Not applicable | First-in-human[2] |
Comparison with Other SSTR-Targeted Agents
While 68Ga-DOTATATE is the most common comparator, other agents are also used for SSTR imaging.
| Radiotracer | SSTR Subtype Affinity | Key Characteristics |
| 64Cu-SARTATE | High affinity for SSTR2 | Theranostic pair with 67Cu, longer half-life of 64Cu allows for delayed imaging and improved logistics. |
| 68Ga-DOTATATE | High affinity for SSTR2 | Well-established, widely available, but short half-life limits imaging window. |
| 68Ga-DOTATOC | Binds to SSTR2 and SSTR5 | Broader receptor affinity may be advantageous in some NET subtypes.[2] |
| 68Ga-DOTANOC | Binds to SSTR2, SSTR3, and SSTR5 | Broader receptor profile, but lower tumor uptake and slower clearance can result in a reduced tumor-to-background ratio.[2] |
| 18F-labeled Tracers (e.g., 18F-SiTATE) | High affinity for SSTR2 | Longer half-life of 18F offers logistical advantages over 68Ga. |
Reproducibility and Reliability
The consistency of imaging results is paramount for clinical trials and patient management. This involves both the reproducibility of the imaging technique itself and the reliability of image interpretation by different clinicians (inter-reader) and by the same clinician at different times (intra-reader).
While specific studies on the inter- and intra-reader reproducibility of 64Cu-SARTATE are not yet widely published, a prospective, reader-masked clinical trial of 64Cu-DOTATATE, another 64Cu-labeled somatostatin analog, demonstrated excellent inter- and intra-reader reliability.[3] Given the similar molecular target and imaging modality, it is reasonable to expect a high degree of reproducibility for 64Cu-SARTATE imaging, particularly when standardized interpretation frameworks like SSTR-RADS are employed.
Factors that can influence the reproducibility and reliability of SSTR PET imaging studies include:
-
Standardization of Imaging Protocols: Consistent patient preparation, radiotracer administration, and PET/CT acquisition parameters across different sites are crucial.
-
Reader Experience: The expertise of the nuclear medicine physician or radiologist interpreting the scans can impact the consistency of results.
-
Standardized Reporting Systems: The use of structured reporting systems, such as SSTR-RADS, can improve the consistency of image interpretation and reporting.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of study results. Below are summarized protocols from key 64Cu-SARTATE clinical trials.
First-in-Human Trial of 64Cu-SARTATE
-
Patient Population: 10 patients with known neuroendocrine neoplasia and positive uptake on a baseline 68Ga-DOTATATE PET/CT.[2]
-
Radiotracer Administration: A single intravenous injection of approximately 200 MBq of 64Cu-SARTATE.[2]
-
Imaging Protocol: Serial PET/CT imaging at 30 minutes, 1 hour, 4 hours, and 24 hours post-injection.[2]
-
PET/CT Acquisition: 3-dimensional acquisition with varying bed positions and acquisition times depending on the imaging time-point.[2]
-
Image Analysis: Lesion and normal-organ uptake and clearance were analyzed to assess lesion contrast and perform dosimetry estimates.[2]
DISCO Phase II Trial (NCT04438304)
-
Patient Population: Up to 63 participants with known or suspected Gastroenteropancreatic (GEP) Neuroendocrine Tumors (NETs).[4]
-
Radiotracer Administration: A fixed administration dose of 200 MBq (5.4 mCi) of 64Cu-SARTATE given as a single bolus intravenous injection.[4]
-
Imaging Protocol: PET/CT scans at approximately 4 hours and 20 hours post-injection of 64Cu-SARTATE. A baseline 68Ga-DOTATATE PET/CT was performed within 35 days prior to the 64Cu-SARTATE scan.
-
Image Analysis: Comparison of the diagnostic performance of 64Cu-SARTATE to 68Ga-DOTATATE on a per-participant and per-lesion basis, assessing sensitivity and specificity.[4]
Visualizing the Mechanism and Workflow
SSTR2 Signaling Pathway
64Cu-SARTATE targets the somatostatin receptor 2 (SSTR2), a G-protein coupled receptor. Upon binding, the receptor-ligand complex is internalized, leading to the accumulation of the radiotracer within the tumor cells. This process is the basis for the high-contrast images obtained with 64Cu-SARTATE PET.
Caption: Simplified SSTR2 signaling leading to 64Cu-SARTATE internalization.
Experimental Workflow for Comparative Imaging Study
The logical flow of a comparative imaging study, such as the DISCO trial, involves several key steps from patient recruitment to data analysis.
Caption: Workflow of a comparative SSTR PET imaging clinical trial.
Conclusion
64Cu-SARTATE PET/CT represents a significant advancement in the imaging of neuroendocrine tumors. Its favorable characteristics, including superior or comparable lesion detection to 68Ga-DOTATATE, particularly at delayed time points, and the logistical advantages of the longer half-life of 64Cu, position it as a highly reliable and reproducible imaging modality. For researchers and drug development professionals, the enhanced sensitivity and flexible imaging window of 64Cu-SARTATE offer the potential for more accurate staging, better monitoring of therapeutic response, and improved patient selection for SSTR-targeted therapies. Further studies dedicated to quantifying the inter- and intra-reader reproducibility of 64Cu-SARTATE will be valuable in solidifying its role in clinical practice and research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 64Cu-SARTATE PET Imaging of Patients with Neuroendocrine Tumors Demonstrates High Tumor Uptake and Retention, Potentially Allowing Prospective Dosimetry for Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 64Cu-DOTATATE PET/CT for Imaging Patients with Known or Suspected Somatostatin Receptor-Positive Neuroendocrine Tumors: Results of the First U.S. Prospective, Reader-Masked Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Head-to-Head Comparison of 64Cu-DOTATATE and 68Ga-DOTATOC PET/CT: A Prospective Study of 59 Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 67Cu-SARTATE and 177Lu-DOTATATE for Neuroendocrine Tumor Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two leading peptide receptor radionuclide therapies (PRRT) for neuroendocrine tumors (NETs): 67Cu-SARTATE and 177Lu-DOTATATE. This analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, therapeutic efficacy, and biodistribution profiles.
Mechanism of Action: A Shared Pathway
Both 67Cu-SARTATE and 177Lu-DOTATATE leverage the overexpression of somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), on the surface of neuroendocrine tumor cells.[1][2][3] The core of their therapeutic action is a multi-step process:
-
Targeting: The somatostatin analogs, SARTATE (a derivative of octreotate) and DOTATATE, are conjugated to a chelator that securely binds a therapeutic radioisotope.[1][2]
-
Binding: When administered intravenously, these radiopharmaceuticals circulate in the bloodstream and selectively bind to SSTR2 on NET cells with high affinity.[1][2][3]
-
Internalization: Following binding, the receptor-radiopharmaceutical complex is internalized by the tumor cell.[4][5]
-
DNA Damage: The radioisotope then decays, emitting beta particles that deposit energy within the tumor cell.[1][2] This localized radiation induces single and double-stranded DNA breaks, ultimately leading to cancer cell death (apoptosis).[1][6]
The key difference between the two agents lies in the radioisotope used—Copper-67 for this compound and Lutetium-177 for DOTATATE—and the chelating agent. 67Cu-SARTATE utilizes a sarcophagine chelator, MeCOSar, which provides high in-vivo stability for copper isotopes.[7][8] 177Lu-DOTATATE employs the DOTA chelator.
References
- 1. What is the mechanism of Lutetium Dotatate LU-177? [synapse.patsnap.com]
- 2. openmedscience.com [openmedscience.com]
- 3. What is the mechanism of action of Lutetium Dotatate LU-177? [synapse.patsnap.com]
- 4. What diseases does Lutetium Dotatate LU-177 treat? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]
SarTATE Cross-Reactivity Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SarTATE's cross-reactivity with other G-protein coupled receptors (GPCRs), supported by available experimental data. This compound is a next-generation theranostic agent designed for high-specificity targeting of the somatostatin receptor 2 (SSTR2), which is overexpressed in many neuroendocrine tumors.
This compound combines the well-characterized SSTR2-targeting peptide, octreotate, with a sarcophagine chelator for copper isotopes, enabling both PET imaging (with 64Cu) and targeted radionuclide therapy (with 67Cu).[1] Its clinical efficacy is fundamentally linked to its high affinity and selectivity for SSTR2. This guide delves into the specifics of this selectivity and provides the experimental context for these findings.
Quantitative Analysis of this compound's Binding Profile
The binding affinity of this compound and its analogs to the five human somatostatin receptor subtypes (SSTR1-5) is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the binding affinities (IC50 in nM) of SiTATE, a closely related molecule to this compound, across the SSTR subtypes. This data demonstrates a high degree of selectivity for SSTR2.
| Compound | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) | Reference |
| SiTATE | >10,000 | 1.0 | 712 | 364 | >1,000 | [2] |
Note: Lower IC50 values indicate higher binding affinity.
The data clearly indicates that SiTATE, and by extension this compound, binds to SSTR2 with very high affinity, while its affinity for other SSTR subtypes is significantly lower.[2] This selectivity is crucial for minimizing off-target effects and maximizing the therapeutic dose delivered to SSTR2-expressing tumors. While comprehensive screening data for this compound against a broader panel of GPCRs is not publicly available, the well-established selectivity of its core component, octreotate, for SSTR2 suggests a favorable off-target profile.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of this compound binding to SSTR2, it is essential to consider the downstream signaling pathways. Furthermore, the experimental workflows used to determine binding affinity and functional activity are critical for interpreting the data.
SSTR2 Signaling Pathway
Upon binding of an agonist like this compound, SSTR2, a Gi alpha subunit-coupled receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various cellular processes, including hormone secretion and cell proliferation.
Caption: SSTR2 signaling cascade initiated by this compound binding.
Experimental Workflow for GPCR Cross-Reactivity Assessment
A typical workflow to assess the cross-reactivity of a compound like this compound involves a tiered approach, starting with broad screening and followed by more detailed functional assays for any identified off-target interactions.
Caption: Workflow for assessing GPCR cross-reactivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the binding and function of this compound and similar compounds.
Radioligand Binding Assay for SSTR Subtype Selectivity
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Cell Lines and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing one of the five human SSTR subtypes are cultured. Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand: [125I][Tyr3]-octreotide is a commonly used radioligand for SSTR2 binding assays.[3][4]
-
Assay Procedure:
-
Cell membranes (10-20 µg of protein) are incubated in a 96-well plate.
-
A range of concentrations of the unlabeled test compound (e.g., this compound) is added.
-
A fixed concentration of the radioligand (e.g., [125I][Tyr3]-octreotide) is added to initiate the competitive binding.
-
For total binding, only the radioligand and membranes are included. For non-specific binding, a high concentration of unlabeled octreotate is added.
-
The plate is incubated to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filter-bound complex is measured using a gamma counter.
-
-
Data Analysis: The percentage of specific binding is plotted against the log concentration of the test compound to generate a competition curve, from which the IC50 value is determined.
Functional Assay: cAMP Measurement
This assay measures the functional consequence of SSTR2 activation by quantifying the inhibition of intracellular cAMP production.
-
Cell Line: HEK293 cells expressing SSTR2 are commonly used.
-
Assay Principle: SSTR2 activation by an agonist inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels.
-
Assay Procedure:
-
SSTR2-expressing cells are seeded in a 96-well plate.
-
Cells are pre-incubated with various concentrations of the test compound (e.g., this compound).
-
Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA-based kits).[5][6][7]
-
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the log concentration of the test compound to determine the EC50 value.
GPCR Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of the SSTR2 receptor from the cell surface.
-
Cell Line: HCT116-SSTR2 cells or other cell lines stably expressing a fluorescently tagged SSTR2 can be used.[8]
-
Assay Principle: Upon agonist binding, SSTR2 is internalized into the cell. This process can be visualized and quantified using fluorescence microscopy.
-
Assay Procedure (using Confocal Microscopy):
-
Cells expressing fluorescently tagged SSTR2 are seeded on glass coverslips.
-
Cells are incubated with the test compound (e.g., this compound) for various time points at 37°C.
-
At each time point, the cells are washed and fixed with paraformaldehyde.
-
The cell nuclei may be counterstained with DAPI.
-
The subcellular localization of the fluorescently tagged SSTR2 is visualized using a confocal microscope.[8][9]
-
-
Data Analysis: The internalization is quantified by measuring the decrease in fluorescence intensity at the plasma membrane and the corresponding increase in intracellular vesicles over time.
References
- 1. benchchem.com [benchchem.com]
- 2. innoprot.com [innoprot.com]
- 3. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [125I][Tyr3]octreotide labels human somatostatin sst2 and sst5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The rat SSTR2 somatostatin receptor subtype is coupled to inhibition of cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
SarTATE in Neuroendocrine Tumor Treatment: A Comparative Analysis of Long-Term Follow-up Studies
An In-depth Guide for Researchers and Drug Development Professionals on the Evolving Landscape of Peptide Receptor Radionuclide Therapy
The treatment paradigm for neuroendocrine tumors (NETs) is continually advancing, with peptide receptor radionuclide therapy (PRRT) emerging as a cornerstone for patients with somatostatin receptor (SSTR)-positive disease. SarTATE, a next-generation theranostic agent, is currently under investigation, showing promise in early clinical trials. This guide provides a comprehensive comparison of this compound with established treatments for NETs, focusing on available long-term follow-up data, experimental protocols, and underlying signaling pathways.
This compound combines a somatostatin analogue, octreotate, with copper isotopes (⁶⁴Cu for diagnosis and ⁶⁷Cu for therapy) to target SSTR2-expressing tumor cells.[1] While long-term follow-up data from large, randomized trials are still maturing, early-phase studies suggest a favorable safety and efficacy profile. This guide will objectively compare the available data on this compound with that of Lutathera® (¹⁷⁷Lu-dotatate), everolimus, and sunitinib, which are established therapeutic options for NETs.[2][3]
Comparative Efficacy and Safety: A Tabular Overview
The following tables summarize the key efficacy and safety data from clinical trials of this compound and its principal comparators. It is important to note that direct head-to-head comparisons of this compound with other agents are not yet available, and the data presented are from separate clinical trials with potentially different patient populations and study designs.
Table 1: Efficacy of this compound in Pediatric Neuroblastoma (High-Risk, Relapsed/Refractory)
| Clinical Trial | Phase | Treatment | Key Efficacy Outcomes | Follow-up Duration |
| CL04 (NCT04023331)[1][4][5][6] | I/IIa | ⁶⁷Cu-SARTATE | Ongoing; designed to evaluate safety and efficacy. Therapeutic benefit is defined as non-progression. | Up to 36 months[4][6] |
Data from this trial is still emerging as it is currently recruiting participants.
Table 2: Efficacy of Lutathera in Advanced, Progressive, SSTR-Positive Midgut NETs
| Clinical Trial | Phase | Treatment Arms | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| NETTER-1[7] | III | ¹⁷⁷Lu-Dotatate + Octreotide LAR | Not reached | 18% | Not reached |
| High-Dose Octreotide LAR | 8.5 months | 3% | Not reached | ||
| NETTER-2[8][9] | III | ¹⁷⁷Lu-Dotatate + Octreotide | 22.8 months | 43% | Not yet mature |
| High-Dose Octreotide | 8.5 months | 9.3% | Not yet mature |
Table 3: Efficacy of Everolimus and Sunitinib in Advanced, Progressive Pancreatic NETs (pNETs)
| Clinical Trial | Phase | Treatment Arms | Median Progression-Free Survival (PFS) |
| RADIANT-3[3] | III | Everolimus + BSC | 11.0 months |
| Placebo + BSC | 4.6 months | ||
| A6181111[3] | III | Sunitinib + BSC | 11.4 months |
| Placebo + BSC | 5.5 months |
BSC: Best Supportive Care
Table 4: Common Grade 3/4 Adverse Events Associated with PRRT and Targeted Therapies
| Treatment | Common Grade 3/4 Adverse Events |
| Lutathera [7][10] | Lymphopenia, thrombocytopenia, neutropenia, nausea, vomiting. A rare but serious long-term risk is myelodysplastic syndrome (MDS).[8] |
| Everolimus [11] | Stomatitis, anemia, hyperglycemia, fatigue, infections. |
| Sunitinib [11][12] | Fatigue, diarrhea, hypertension, hand-foot syndrome, neutropenia. |
Data on long-term adverse events for this compound are not yet available due to the early stage of clinical development.
Experimental Protocols and Methodologies
A transparent understanding of the methodologies employed in clinical trials is crucial for interpreting and comparing their outcomes.
This compound Clinical Trial Protocol (Exemplified by NCT04023331)
The CL04 trial is a Phase I/IIa, multi-center, open-label, dose-escalation, and cohort expansion study evaluating the safety and efficacy of ⁶⁷Cu-SARTATE in pediatric patients with high-risk, relapsed, or refractory neuroblastoma.[4][5]
-
Patient Population: Pediatric patients with high-risk neuroblastoma who have failed to respond to standard therapies.[5]
-
Study Design: A dose-escalation phase to determine the maximum tolerated dose (MTD) followed by a cohort expansion phase at the MTD.[4][6]
-
Intervention: Intravenous infusion of ⁶⁷Cu-SARTATE. Patients may receive up to four therapy cycles.[4][6]
-
Primary Outcome Measures: Incidence of dose-limiting toxicities (DLTs) in the dose-escalation phase and overall response rate (ORR) in the cohort expansion phase.
-
Imaging: Patients undergo imaging with ⁶⁴Cu-SARTATE to confirm SSTR2 expression and determine eligibility for therapy.[5]
Lutathera (NETTER-1 Trial) Protocol
The NETTER-1 trial was a landmark Phase III study that led to the approval of Lutathera for gastroenteropancreatic neuroendocrine tumors (GEP-NETs).
-
Patient Population: Patients with advanced, progressive, well-differentiated, SSTR-positive midgut NETs.
-
Study Design: Randomized, controlled, open-label trial.
-
Intervention: Patients were randomized to receive either ¹⁷⁷Lu-Dotatate (7.4 GBq every 8 weeks for 4 cycles) plus octreotide LAR (30 mg) or high-dose octreotide LAR (60 mg every 4 weeks).
-
Primary Outcome Measure: Progression-free survival (PFS).
-
Key Secondary Outcome Measures: Overall response rate (ORR), overall survival (OS), and safety.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these therapies is fundamental for developing next-generation treatments and combination strategies.
This compound and Lutathera: Targeting the Somatostatin Receptor 2 (SSTR2) Pathway
Both this compound and Lutathera are forms of PRRT that exploit the overexpression of SSTR2 on the surface of neuroendocrine tumor cells.
Caption: SSTR2-Targeted PRRT Mechanism of Action.
Upon binding to SSTR2, the radiolabeled somatostatin analogue is internalized by the tumor cell. The radioactive isotope (⁶⁷Cu or ¹⁷⁷Lu) then emits beta particles, which cause localized DNA damage, ultimately leading to programmed cell death (apoptosis).
Everolimus: mTOR Pathway Inhibition
Everolimus is a targeted therapy that inhibits the mammalian target of rapamycin (mTOR), a key kinase involved in cell growth, proliferation, and survival.
Caption: Simplified mTOR Signaling Pathway and Everolimus Inhibition.
In many cancers, the PI3K/Akt/mTOR pathway is constitutively active, promoting uncontrolled cell growth. Everolimus blocks the activity of mTORC1, a central component of this pathway, thereby inhibiting downstream signaling that leads to protein synthesis and cell proliferation.
Sunitinib: Multi-Kinase Inhibition
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks signaling pathways involved in tumor angiogenesis and cell proliferation.
Caption: Sunitinib's Mechanism of Multi-Targeted Kinase Inhibition.
By inhibiting key RTKs such as VEGFR and PDGFR, sunitinib disrupts the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen. It also directly inhibits tumor cell growth by blocking other RTKs like c-KIT.
Conclusion and Future Directions
This compound represents a promising advancement in the field of PRRT for neuroendocrine tumors. Early data suggests it is a well-tolerated and effective agent, but long-term follow-up data from larger, comparative trials are needed to fully establish its place in the treatment landscape. In comparison, Lutathera has demonstrated significant improvements in progression-free survival in large Phase III trials and has become a standard of care for many patients with SSTR-positive NETs.[7][8] Targeted therapies like everolimus and sunitinib also remain important treatment options, particularly for pancreatic NETs.[3]
As more data on this compound becomes available, it will be crucial to understand its long-term efficacy and safety profile in comparison to existing therapies. Future research should also focus on identifying predictive biomarkers to optimize patient selection for PRRT and exploring rational combination strategies to further improve outcomes for patients with neuroendocrine tumors. The ongoing clinical trials for this compound are a critical step in this direction, and the research community eagerly awaits their results to better inform clinical practice.
References
- 1. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of clinical effectiveness - Everolimus, lutetium-177 DOTATATE and sunitinib for advanced, unresectable or metastatic neuroendocrine tumours with disease progression: a systematic review and cost-effectiveness analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Facebook [cancer.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lutathera Delays Growth of Advanced Neuroendocrine Tumors - NCI [cancer.gov]
- 9. How LUTATHERA Can Help | Clinical Trial Results [us.lutathera.com]
- 10. novartis.com [novartis.com]
- 11. Phase II Randomized Trial Comparing Sequential First-Line Everolimus and Second-Line Sunitinib Versus First-Line Sunitinib and Second-Line Everolimus in Patients With Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. urologytimes.com [urologytimes.com]
SarTATE: A Comparative Analysis in Neuroendocrine Tumor Imaging and Therapy
A new generation of theranostic agents, SarTATE, is emerging as a promising alternative for the diagnosis and treatment of neuroendocrine tumors (NETs). This guide provides a comprehensive comparison of this compound with established somatostatin analogs, supported by available clinical and preclinical data, to inform researchers, scientists, and drug development professionals.
This compound is a next-generation, highly targeted theranostic radiopharmaceutical being developed for diagnosing, staging, and treating cancers that express somatostatin receptor 2 (SSTR2).[1][2] It combines the well-characterized peptide octreotate with Clarity Pharmaceuticals' proprietary SAR Technology and isotopes of copper.[1][2] This technology allows for a theranostic pair: 64Cu-SARTATE for PET imaging and 67Cu-SARTATE for therapy.[3][4]
Mechanism of Action and Signaling Pathway
This compound, like other somatostatin analogs, targets the SSTR2 receptor, which is overexpressed in many neuroendocrine tumors.[2][4] The binding of the radiolabeled peptide to these receptors allows for targeted delivery of radiation for either diagnostic imaging or therapeutic purposes.
Caption: this compound binds to SSTR2 on NET cells, leading to internalization and targeted effects.
Diagnostic Performance: 64Cu-SARTATE vs. 68Ga-DOTATATE
The primary comparator for 64Cu-SARTATE in diagnostic imaging is 68Ga-DOTATATE, the current standard of care.[3][5] The key distinction lies in the radioisotope used: Copper-64 has a longer half-life (12.7 hours) compared to Gallium-68 (68 minutes), which allows for more flexible imaging protocols and potentially improved lesion detection at later time points.[6][7]
A key clinical trial evaluating this is the DISCO study (NCT04438304), a Phase II trial comparing the diagnostic performance of 64Cu-SARTATE to 68Ga-DOTATATE in patients with known or suspected gastroenteropancreatic NETs (GEP-NETs).[3][6]
Experimental Protocol: DISCO Trial
The DISCO trial is a multi-center Phase II study that enrolled patients with GEP-NETs.[3][5] The study compared the diagnostic performance of 64Cu-SARTATE administered at approximately 4 and 20 hours post-administration to the standard 68Ga-DOTATATE scan performed at 1 hour.[3][6]
Caption: Workflow of the DISCO clinical trial comparing 68Ga-DOTATATE and 64Cu-SARTATE.
Quantitative Data: Lesion Detection
Topline results from the DISCO trial have indicated that 64Cu-SARTATE is highly effective in detecting tumors in NET patients compared to the standard of care imaging. The lesion detection with 64Cu-SARTATE substantially outperformed that of 68Ga-DOTATATE.
| Radiopharmaceutical | Number of Lesions Detected (45 patients) | Imaging Time Point |
| 64Cu-SARTATE | 393 to 488 | 4 and 20 hours |
| 68Ga-DOTATATE | 186 to 265 | 1 hour |
Data from the DISCO trial as reported in June 2025.
A first-in-human trial also demonstrated that 64Cu-SARTATE PET/CT at 4 hours was comparable or superior to 68Ga-DOTATATE PET/CT at 1 hour for lesion detection, especially in the liver.[8]
Therapeutic Performance: 67Cu-SARTATE vs. 177Lu-DOTATATE
For therapeutic applications, 67Cu-SARTATE is being investigated as an alternative to 177Lu-DOTATATE, a widely used agent for peptide receptor radionuclide therapy (PRRT).[9][10]
Preclinical Comparative Efficacy
A preclinical study compared the antitumor efficacy of 67Cu-SARTATE and 177Lu-DOTATATE in a neuroendocrine tumor model (AR42J).[9]
| Treatment Group | Tumor Growth Inhibition (Day 7) | Median Survival (Days) |
| Control (Saline) | - | 12 |
| 5 MBq 67Cu-SARTATE | 75% | 21 |
| 20 MBq 67Cu-SARTATE | 78% | 26 |
| 5 MBq 177Lu-DOTATATE | 89% | 21 |
| 25 MBq 177Lu-DOTATATE | 100% | 29 |
Data from a preclinical study in a rat neuroendocrine tumor model.[9]
The study concluded that the antitumor activity of 67Cu-SARTATE was equivalent to that of 177Lu-DOTATATE, demonstrating its suitability for clinical assessment.[9] All treatments were well-tolerated in the animal model.[9]
Clinical Development of 67Cu-SARTATE
67Cu-SARTATE is currently under investigation in clinical trials for pediatric patients with high-risk neuroblastoma (NCT04023331).[2][11] This Phase I/IIa trial is evaluating the safety and efficacy of 67Cu-SARTATE PRRT.[11]
Comparison with Other Somatostatin Analogs
Besides the direct radiopharmaceutical comparators, it is important to consider the broader landscape of somatostatin analogs used in NET treatment, such as octreotide and lanreotide.[12] These are typically used for symptom control and to inhibit tumor growth.[12][13] The radiolabeled versions like this compound and DOTATATE build upon the targeting ability of these peptides to deliver a radioactive payload.
| Analog Type | Examples | Primary Use | Mechanism |
| Non-radiolabeled | Octreotide, Lanreotide | Symptom control, antiproliferative | SSTR binding, hormone inhibition |
| Radiolabeled (Diagnostic) | 68Ga-DOTATATE, 64Cu-SARTATE | PET Imaging | SSTR-targeted radiation for imaging |
| Radiolabeled (Therapeutic) | 177Lu-DOTATATE, 67Cu-SARTATE | PRRT | SSTR-targeted radiation for therapy |
Conclusion
This compound represents a significant advancement in the theranostic management of neuroendocrine tumors. The diagnostic agent, 64Cu-SARTATE, has demonstrated superior lesion detection compared to the current standard of care, 68Ga-DOTATATE, in a Phase II clinical trial. The therapeutic counterpart, 67Cu-SARTATE, has shown comparable efficacy to 177Lu-DOTATATE in preclinical models and is currently in clinical development.[9][11] The longer half-life of the copper isotopes offers logistical advantages for manufacturing and clinical use.[6][7] As more data from ongoing and future clinical trials become available, the role of this compound in the clinical management of NETs will be further defined.
References
- 1. ronnyallan.net [ronnyallan.net]
- 2. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]
- 3. Last patient assessment completed for this compound trial - Clarity Pharmaceuticals Ltd (ASX:CU6) - Listcorp. [listcorp.com]
- 4. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clarity reaches recruitment milestone for neuroendocrine tumour diagnostic trial - Biotech [biotechdispatch.com.au]
- 6. First patient treated in Clarity Pharmaceuticals’ copper-64 this compound Phase II trial in patients with neuroendocrine tumours (NETs) - Clarity Pharmaceuticals - Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]
- 7. mdpi.com [mdpi.com]
- 8. 64Cu-SARTATE PET Imaging of Patients with Neuroendocrine Tumors Demonstrates High Tumor Uptake and Retention, Potentially Allowing Prospective Dosimetry for Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing the therapeutic efficacy of 67Cu-SARTATE and 177Lu-DOTA-octreotate in a neuroendocrine tumor model | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Somatostatin analogs: is one better than other? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Correlating SarTATE Uptake with SSTR2 Expression Levels: A Comparative Guide
This guide provides a comprehensive comparison of SarTATE uptake with somatostatin receptor 2 (SSTR2) expression levels, supported by experimental data from preclinical and clinical studies. It is designed for researchers, scientists, and drug development professionals working on SSTR2-targeted diagnostics and therapeutics.
Introduction
Somatostatin receptor subtype 2 (SSTR2) is a clinically significant biomarker overexpressed in various tumors, most notably neuroendocrine tumors (NETs).[1][2][3] This overexpression provides a target for molecular imaging and peptide receptor radionuclide therapy (PRRT).[4] this compound is a next-generation, copper-based theranostic agent that targets SSTR2 with high specificity and stability.[5] Like other DOTA-conjugated somatostatin analogs (e.g., DOTATATE, DOTATOC), this compound's utility in diagnosing and treating SSTR2-positive tumors is predicated on a strong correlation between its uptake in tumor tissue and the level of SSTR2 expression. This guide explores the experimental evidence supporting this correlation, compares this compound with other SSTR2-targeting radiotracers, and provides detailed experimental protocols for researchers to conduct similar evaluations.
Experimental Protocols
In Vivo Correlation of this compound Uptake with SSTR2 Expression
This protocol outlines the experimental workflow for correlating the uptake of a radiolabeled SSTR2-targeting agent like this compound with SSTR2 expression in a preclinical tumor xenograft model.
a. Cell Culture and Xenograft Tumor Model Establishment
-
Cell Line Selection: Choose human cancer cell lines with varying known levels of SSTR2 expression (e.g., high-expressing: AR42J, CHLA-15; low-expressing: SK-N-BE(2); negative control: HCT116).[6][7][8]
-
Cell Culture: Culture the selected cell lines in appropriate media and conditions as recommended by the supplier.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of 1-10 million tumor cells in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers. Proceed with imaging studies when tumors reach a suitable size (e.g., 100-500 mm³).
b. Radiolabeling of this compound
-
Reagent Preparation: Prepare solutions of this compound, a copper radioisotope (e.g., 64Cu for PET imaging or 67Cu for therapy), and a suitable buffer (e.g., ammonium acetate or phosphate buffer).[9][10]
-
Radiolabeling Reaction: Combine the copper radioisotope with this compound in the buffer solution and incubate at room temperature for a specified time (e.g., 15-30 minutes).[9][10]
-
Quality Control: Perform quality control using methods like thin-layer chromatography (TLC) to determine the radiochemical purity of the final product.[10]
c. In Vivo PET/CT Imaging
-
Animal Preparation: Anesthetize the tumor-bearing mice.
-
Radiotracer Administration: Intravenously inject a defined dose of radiolabeled this compound (e.g., ~200 MBq of 64Cu-SARTATE) into each mouse via the tail vein.[9]
-
PET/CT Scans: Perform PET/CT scans at various time points post-injection (e.g., 1, 4, and 24 hours) to visualize the biodistribution of the radiotracer.[9]
-
Image Analysis:
-
Reconstruct the PET/CT images.
-
Draw regions of interest (ROIs) around the tumors and other organs on the fused PET/CT images.
-
Calculate the standardized uptake value (SUV) for each ROI to quantify radiotracer accumulation. The SUV is a semi-quantitative measure of tracer uptake.
-
d. Ex Vivo Biodistribution Studies
-
Tissue Harvesting: Following the final imaging session, euthanize the mice and harvest the tumors and other major organs.
-
Radioactivity Measurement: Weigh the harvested tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tumor. This provides a quantitative measure of radiotracer uptake.
e. Immunohistochemical (IHC) Analysis of SSTR2 Expression
-
Tissue Preparation: Fix the harvested tumor tissues in formalin and embed them in paraffin.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tumors and mount them on microscope slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the SSTR2 epitope.
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody specific for SSTR2.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chromogenic substrate to visualize the antibody binding.
-
Counterstain the sections with a nuclear stain like hematoxylin.
-
-
Scoring:
-
Examine the stained slides under a microscope.
-
Score the SSTR2 expression based on the staining intensity (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positively stained cells (e.g., 1 ≤ 10%, 2 = 10-50%, 3 = 51-80%, 4 ≥ 80%).[11]
-
Calculate a combined score (e.g., by multiplying the intensity and percentage scores) to get a semi-quantitative measure of SSTR2 expression.[11]
-
f. Correlation Analysis
-
Data Compilation: Compile the quantitative data for this compound uptake (SUV and/or %ID/g) and the semi-quantitative SSTR2 expression scores for each tumor.
-
Statistical Analysis: Perform a statistical analysis (e.g., Pearson or Spearman correlation) to determine the correlation between this compound uptake and SSTR2 expression levels.
Quantification of SSTR2 Expression by Flow Cytometry
This method provides a quantitative analysis of SSTR2 expression on the surface of single cells.
-
Cell Preparation: Harvest cultured cells and prepare a single-cell suspension.
-
Antibody Staining: Incubate the cells with a fluorescently labeled primary antibody specific for SSTR2. Include an isotype control antibody as a negative control.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Interpretation: The mean fluorescence intensity (MFI) is proportional to the number of SSTR2 receptors on the cell surface.
Data Presentation
Correlation of Radiotracer Uptake with SSTR2 Expression
The following table summarizes data from studies correlating the uptake of SSTR2-targeting radiotracers with SSTR2 expression in various cancer cell line xenografts.
| Cell Line | Cancer Type | SSTR2 Expression Level | Radiotracer | Uptake Metric (e.g., %ID/g, SUV) | Reference |
| CHLA-15 | Neuroblastoma | High | 68Ga-DOTA-TATE | 0.79 ± 0.10 % ID/g | [6] |
| SK-N-BE(2) | Neuroblastoma | Low | 68Ga-DOTA-TATE | 0.13 ± 0.02 % ID/g | [6] |
| Huh7 | Hepatocellular Carcinoma | High | 68Ga-DOTATATE | Higher uptake compared to control | [7] |
| SNU449 | Hepatocellular Carcinoma | Moderate | 68Ga-DOTATATE | Higher uptake compared to control | [7] |
| HCT116 | Colorectal Carcinoma | Negative Control | 68Ga-DOTATATE | Low uptake | [7] |
| EO771 | Breast Cancer | Higher than 4T1 | [52Mn]Mn-DOTATATE | Significantly higher uptake than 4T1 | [12] |
| 4T1 | Breast Cancer | Lower than EO771 | [52Mn]Mn-DOTATATE | Lower uptake than EO771 | [12] |
These studies consistently demonstrate a strong positive correlation between the level of SSTR2 expression and the uptake of SSTR2-targeting radiotracers.
Comparison of this compound with Other SSTR2-Targeting Radiotracers
This compound offers several potential advantages over other commonly used SSTR2-targeting radiotracers.
| Feature | 64Cu-SARTATE | 68Ga-DOTATATE / DOTATOC | 111In-Octreotide |
| Imaging Modality | PET | PET | SPECT |
| Radioisotope Half-life | 12.7 hours | 68 minutes | 2.8 days |
| SSTR2 Affinity | High | High | Moderate |
| Image Quality | High resolution | High resolution | Lower resolution |
| Imaging Time Window | Allows for delayed imaging (up to 24-48h) | Typically imaged up to 1-2 hours post-injection | Can be imaged over several days |
| Theranostic Pair | 67Cu-SARTATE | 177Lu-DOTATATE | 90Y-DOTATOC / 177Lu-DOTATATE |
| Key Advantage | Superior lesion detection at later time points (4h) compared to 68Ga-DOTATATE at 1h.[5] The longer half-life of 64Cu allows for more flexible imaging schedules and potentially better tumor-to-background contrast at later time points. | Well-established clinical use, high affinity for SSTR2. | Long history of clinical use. |
Mandatory Visualization
Caption: Workflow for correlating this compound uptake with SSTR2 expression.
Caption: SSTR2 signaling upon radiolabeled this compound binding.
Conclusion
The available data strongly support a direct and positive correlation between the uptake of this compound and similar somatostatin analogs and the expression level of SSTR2 in tumors. This correlation is the foundation of the clinical utility of these agents in both diagnosing and treating SSTR2-positive malignancies. This compound, with its favorable characteristics, represents a promising next-generation theranostic agent in this class. The provided experimental protocols offer a framework for researchers to further investigate and validate the performance of SSTR2-targeting radiopharmaceuticals.
References
- 1. Heterogeneity of SSTR2 Expression Assessed by 68Ga-DOTATOC PET/CT Using Coefficient of Variation in Patients with Neuroendocrine Tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. iris.cnr.it [iris.cnr.it]
- 3. news-medical.net [news-medical.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Next-Generation, Highly Targeted Copper-Based Theranostic - Clarity [claritypharmaceuticals.com]
- 6. Correlation of Somatostatin Receptor-2 Expression with Gallium-68-DOTA-TATE Uptake in Neuroblastoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SSTR2-Targeted Theranostics in Hepatocellular Carcinoma [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 64Cu-SARTATE PET Imaging of Patients with Neuroendocrine Tumors Demonstrates High Tumor Uptake and Retention, Potentially Allowing Prospective Dosimetry for Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of SSTR2 Expression in SI-NETs and Relation to Overall Survival after PRRT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterizing SSTR2 expression and modulation for targeted imaging and therapy in preclinical models of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking SarTATE Against Standard-of-Care Treatments for Neuroblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SarTATE, an investigational peptide receptor radionuclide therapy (PRRT), with current standard-of-care treatments for high-risk neuroblastoma. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting available quantitative data, detailed experimental methodologies, and visual representations of mechanisms and workflows.
Introduction to this compound and Standard-of-Care for High-Risk Neuroblastoma
High-risk neuroblastoma remains a significant challenge in pediatric oncology, with multimodal treatment strategies being the cornerstone of current therapy.[1] Standard-of-care typically involves a three-phase approach: induction, consolidation, and post-consolidation.[1] This intensive regimen includes multi-agent chemotherapy, surgery, high-dose chemotherapy with autologous stem cell transplant, radiation therapy, and immunotherapy.[1]
This compound is an emerging theranostic agent that targets the somatostatin receptor 2 (SSTR2), which is overexpressed on the surface of most neuroblastoma cells.[2] The theranostic approach utilizes a diagnostic component (⁶⁴Cu-SARTATE) for imaging and a therapeutic component (⁶⁷Cu-SARTATE) to deliver targeted radiation to the tumor cells.[3]
Comparative Data Overview
The following tables summarize the available quantitative data for this compound and key standard-of-care treatments for high-risk neuroblastoma. It is important to note that direct head-to-head comparative trials are not yet available, and the data for this compound is from ongoing early-phase clinical trials and preclinical studies.
Table 1: Efficacy Data
| Treatment | Study Population | Efficacy Endpoint | Result | Citation(s) |
| This compound (⁶⁷Cu-SARTATE) | Preclinical (Intrahepatic neuroblastoma mouse model) | Mean Survival | 55.6 ± 9.1 days (treated) vs. 43.0 ± 8.1 days (control) | [2][4] |
| Dinutuximab (with GM-CSF, IL-2, and Isotretinoin) | High-Risk Neuroblastoma (Post-consolidation) | 3-Year Event-Free Survival | 62% | [5] |
| 3-Year Overall Survival | 74% | [5] | ||
| ¹³¹I-MIBG Therapy | Relapsed/Refractory Neuroblastoma | Objective Response Rate | 27% | [6] |
| 2-Year Overall Survival (Refractory) | 65.3% | [6] | ||
| 2-Year Overall Survival (Relapsed) | 38.7% | [6] | ||
| Induction Chemotherapy (COG Regimens) | High-Risk Neuroblastoma | End-of-Induction Response (CR/VGPR) | ~52% | [7] |
| Induction Chemotherapy (SIOPEN - rapid COJEC) | High-Risk Neuroblastoma | Metastatic Complete Response | 33% | [8] |
CR: Complete Response; VGPR: Very Good Partial Response
Table 2: Safety and Toxicity Data (Common Grade ≥3 Adverse Events)
| Treatment | Common Adverse Events | Citation(s) |
| This compound (⁶⁷Cu-SARTATE) | Data from ongoing Phase I/IIa trial; no dose-limiting toxicities reported in initial cohorts. | [9] |
| Dinutuximab | Neuropathic pain, infusion reactions, capillary leak syndrome, fever. | [10] |
| ¹³¹I-MIBG Therapy | Myelosuppression (thrombocytopenia, neutropenia). | [11] |
| Induction Chemotherapy (COG/SIOPEN) | Myelosuppression, mucositis, nausea, vomiting, febrile neutropenia. | [8] |
Experimental Protocols
This compound (⁶⁷Cu-SARTATE) Clinical Trial Protocol (CL04)
The CL04 trial is a Phase I/IIa multi-center, open-label, non-randomized, dose-escalation study of ⁶⁷Cu-SARTATE in pediatric patients with high-risk neuroblastoma (NCT04023331).[3][12]
-
Screening: Patients undergo imaging with ⁶⁴Cu-SARTATE PET/CT to confirm SSTR2-positive disease.[13]
-
Dose Escalation Phase: Patients receive a single intravenous infusion of ⁶⁷Cu-SARTATE at escalating dose levels (starting from 75 MBq/kg) to determine the maximum tolerated dose (MTD) or maximum feasible dose (MFD).[9][12] Dose-limiting toxicities are monitored for 6 weeks post-infusion.[12]
-
Cohort Expansion Phase: Once the MTD/MFD is established, an additional cohort of patients will receive at least two cycles of ⁶⁷Cu-SARTATE at that dose level.[12]
-
Treatment Cycles: Patients who demonstrate therapeutic benefit may receive up to four cycles of ⁶⁷Cu-SARTATE.[12]
Preclinical this compound Efficacy Study
An intrahepatic model of metastatic neuroblastoma was established in nude mice using IMR32 human neuroblastoma cells.[2][4]
-
Biodistribution: The biodistribution of ⁶⁴Cu-SARTATE was assessed using small-animal PET and ex vivo tissue analysis.[2][4]
-
Survival Study: Mice were administered a single dose of saline (control) or ⁶⁷Cu-SARTATE (9.25 MBq or 18.5 MBq) at either 2 or 4 weeks after tumor cell inoculation.[2][4] Survival was monitored and compared between groups.[2][4]
Standard-of-Care: High-Risk Neuroblastoma Induction Chemotherapy (COG ANBL1531 Protocol)
The Children's Oncology Group (COG) ANBL1531 protocol for newly diagnosed high-risk neuroblastoma includes the following induction regimen (a simplified overview):[14][15][16]
-
Cycles 1 & 2: Cyclophosphamide and Topotecan.
-
Cycles 3 & 4: Cisplatin and Etoposide.
-
Cycle 5: Cyclophosphamide, Vincristine, and Doxorubicin.
This protocol also includes randomization for the addition of ¹³¹I-MIBG therapy for patients with MIBG-avid tumors and a separate arm for patients with ALK-mutated tumors to receive an ALK inhibitor.[14][17]
Standard-of-Care: Dinutuximab Administration Protocol
Dinutuximab is typically administered in the post-consolidation phase of treatment for high-risk neuroblastoma.[18]
-
Dosage: 17.5 mg/m²/day.[19]
-
Administration: Administered as an intravenous infusion over 10 to 20 hours for 4 consecutive days for each treatment cycle.[18][19]
-
Combination Therapy: Given in combination with granulocyte-macrophage colony-stimulating factor (GM-CSF) and isotretinoin.[18] Interleukin-2 (IL-2) was previously used but has been largely discontinued in recent protocols due to toxicity.[18]
-
Premedication: Patients receive pre-hydration and premedication with antihistamines, antipyretics, and analgesics to manage infusion-related reactions and pain.[5]
Standard-of-Care: ¹³¹I-MIBG Therapy Administration Protocol
¹³¹I-metaiodobenzylguanidine (MIBG) therapy is used for patients with relapsed or refractory MIBG-avid neuroblastoma.[20]
-
Thyroid Blockade: Patients receive potassium iodide or potassium perchlorate before, during, and after ¹³¹I-MIBG infusion to protect the thyroid gland from free radioiodine.[21]
-
Administration: ¹³¹I-MIBG is administered as a slow intravenous infusion, typically over 90-120 minutes.
-
Dosimetry: A diagnostic dose of ¹²³I-MIBG or a small dose of ¹³¹I-MIBG is often administered prior to the therapeutic dose to assess tumor uptake and calculate radiation dosimetry.
-
Supportive Care: Due to the risk of myelosuppression, patients may require supportive care, and in high-dose settings, autologous stem cell rescue may be performed.[11]
Visualizations
Mechanism of Action and Signaling Pathway
This compound binds to SSTR2, leading to internalization and targeted radiation-induced DNA damage, ultimately causing apoptosis. Binding also inhibits pro-growth signaling pathways.
Experimental Workflow: Preclinical this compound Study
References
- 1. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. northstarnm.com [northstarnm.com]
- 3. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dosing and Administration | Unituxin® (dinutuximab) Injection [unituxin.com]
- 5. High Risk Neuroblastoma Study 1 (HR-NBL1) — SIOPEN Research Network [siopen.org]
- 6. researchgate.net [researchgate.net]
- 7. siope.eu [siope.eu]
- 8. Clarity advances to cohort 3 of the CL04 trial of this compound™ in paediatric neuroblastoma [prnewswire.com]
- 9. Unituxin (dinutuximab) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. Iodine-131 Metaiodobenzylguanidine Therapy for Neuroblastoma: Reports So Far and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Peptide Receptor Radionuclide Therapy for Neuroblastoma · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. PHO-COG-ANBL1531: Clinical Trial Information: Find a Clinical Trial: Clinical Trials: Patient Info & Clinical Trials: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]
- 14. Treatment of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pogo.ca [pogo.ca]
- 16. Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cncfhope.org [cncfhope.org]
- 18. Treatment of High-Risk Neuroblastoma with Dinutuximab and Chemotherapy Administered in all Cycles of Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MIBG Therapy for Childhood Neuroblastoma | Dana-Farber Cancer Institute [dana-farber.org]
- 20. semnim.es [semnim.es]
- 21. radiology.wisc.edu [radiology.wisc.edu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Radiopharmaceuticals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. The proper handling and disposal of specialized materials, such as radiopharmaceuticals, are critical components of a safe and compliant laboratory environment. This guide provides essential, step-by-step information for the proper disposal of radiolabeled materials, with a focus on operational and logistical plans to ensure the safety of both personnel and the environment.
Core Principles of Radiopharmaceutical Waste Management
The fundamental principles for managing radiopharmaceutical waste are centered around minimizing exposure and preventing contamination. These principles include reduction, segregation, decay-in-storage, and appropriate disposal, all governed by the "As Low As Reasonably Achievable" (ALARA) concept.[1][2]
Waste Reduction: The most effective way to manage waste is to minimize its generation. This can be achieved through careful planning of experiments, efficient use of radiopharmaceuticals, and optimizing preparation techniques to reduce spills and contamination.[3]
Segregation: It is crucial to separate radioactive waste from non-radioactive waste. Furthermore, radioactive waste should be segregated based on the radionuclide's half-life and the physical form of the waste (e.g., solid, liquid, sharps).[2][3]
Step-by-Step Disposal Procedures
-
Initial Segregation at the Point of Generation:
-
Immediately after use, segregate radioactive waste into designated, labeled, and properly shielded receptacles.[1]
-
Use separate, clearly labeled containers for different types of radioactive waste. For example, use distinct containers for solid waste (gloves, absorbent paper), liquid waste (aqueous solutions, scintillation fluids), and sharps (needles, scalpels).[4]
-
Sharps must be placed in rigid, leakproof, and puncture-resistant containers labeled with the universal biohazard symbol or the word "biohazard".[5]
-
-
Labeling and Record-Keeping:
-
Storage for Decay (Decay-in-Storage):
-
For radionuclides with short half-lives, the most common and effective disposal method is to store the waste until the radioactivity decays to background levels.[3] This is known as "decay-in-storage."
-
A general rule of thumb is to store the waste for at least 10 half-lives, at which point the radioactivity will have decayed to less than 0.1% of its original level.
-
Store radioactive waste in a designated, secure, and well-ventilated area with limited access.[4][6] The storage area should be equipped with radiation detection and alarm systems.[6]
-
-
Monitoring and Final Disposal:
-
Before final disposal, monitor the waste with a radiation detection survey meter to ensure that the radioactivity has decayed to background levels.[4]
-
Once the waste is confirmed to be at background levels, the radiation symbols on the containers must be defaced or removed.[4]
-
The decontaminated waste can then be disposed of as regular waste, medical waste, or biohazardous waste, in accordance with institutional, local, and federal guidelines.[2]
-
For long-lived radionuclides that cannot be decayed-in-storage, arrangements must be made for disposal at a licensed radioactive waste facility.[3][6]
-
Quantitative Data for Disposal Planning
The half-life of the radionuclide is the most critical factor in determining the required decay-in-storage time.
| Radionuclide (Example) | Half-Life | Minimum Decay-in-Storage Time (10 Half-Lives) |
| Technetium-99m (Tc-99m) | 6.02 hours | 60.2 hours (approx. 2.5 days) |
| Iodine-123 (I-123) | 13.2 hours | 132 hours (5.5 days) |
| Fluorine-18 (F-18) | 109.8 minutes | 1098 minutes (approx. 18.3 hours) |
| Lutetium-177 (Lu-177) | 6.73 days | 67.3 days |
| Lutetium-177m (Lu-177m) | 160.4 days | 1604 days (approx. 4.4 years) |
Note: Some production methods of Lutetium-177 may result in the presence of the long-lived metastable isomer Lutetium-177m, which requires special considerations for disposal and may necessitate transfer to a licensed facility.[2]
Experimental Protocols: Waste Monitoring
Protocol for Surveying Waste for Release:
-
Instrumentation: Use a calibrated radiation survey meter appropriate for the type and energy of the radionuclide .
-
Background Measurement: Before surveying the waste, determine the background radiation level in an area with no radioactive materials.
-
Survey Procedure:
-
Place the waste container in a low-background area.
-
Hold the probe of the survey meter close to the surface of the waste container.
-
Move the probe slowly over all surfaces of the container.
-
-
Evaluation: If the readings on the survey meter are indistinguishable from the background radiation level, the waste can be considered decayed.
-
Record-Keeping: Document the survey results, including the date, the background reading, the survey readings of the waste, and the signature of the individual performing the survey.
Logical Workflow for Radiopharmaceutical Waste Disposal
Caption: Workflow for the safe disposal of radiopharmaceutical waste.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for the material you are using, as well as your institution's Radiation Safety Officer and established protocols, to ensure full compliance with all local, state, and federal regulations.
References
Personal protective equipment for handling SarTATE
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with SarTATE. It outlines the necessary personal protective equipment (PPE), operational handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate PPE is essential to minimize exposure to hazardous drugs like this compound through inhalation, skin contact, or ingestion.[1] The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous and radiopharmaceutical agents.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemotherapy Gloves | Double gloving is recommended.[2] Gloves should be powder-free and made of latex, nitrile, or other materials resistant to chemotherapy drugs.[1] |
| Body Protection | Disposable Gown | Should be made of a low-permeability fabric and have a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[2] |
| Eye and Face Protection | Safety Goggles & Face Shield | Use safety goggles in combination with a face shield to protect against splashes to the eyes and face.[1][2] |
| Respiratory Protection | N95 or Higher Respirator | An N95 respirator is recommended for most handling activities. For large spills or aerosol-generating procedures, a higher level of respiratory protection, such as a chemical cartridge-type respirator, may be necessary.[1] |
| Additional Protection | Sleeve, Hair, and Shoe Covers | Sleeve covers provide extra protection, especially when working in a biological safety cabinet (BSC).[1] Hair and shoe covers should be worn to prevent contamination. |
Operational Handling Plan
Safe handling of this compound requires adherence to strict protocols to prevent contamination and exposure. The following step-by-step guidance should be followed:
1. Preparation:
-
Before handling this compound, ensure you have read and understood the relevant Safety Data Sheet (SDS) and emergency procedures.[3]
-
Work in a designated area, such as a biological safety cabinet (BSC) or a fume hood, to minimize inhalation exposure.[4]
-
Ensure all necessary PPE is available and in good condition.
2. Handling:
-
Always wear the recommended PPE as outlined in the table above.
-
When drawing doses, use a closed-system transfer device (CSTD) to reduce the risk of spills and aerosol generation.[2]
-
Avoid eating, drinking, or applying cosmetics in the handling area.[4][5]
-
Wash hands thoroughly with soap and water before and after handling this compound.[3][5]
3. Spill Management:
-
In case of a spill, immediately alert others in the area.
-
Wear appropriate PPE, including a respirator, during cleanup.[1]
-
Use a spill kit specifically designed for hazardous drugs.
-
Clean the area thoroughly with an appropriate decontamination agent.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and exposure to others. As this compound is a radiopharmaceutical, its disposal must comply with regulations for both hazardous and radioactive waste.
-
Segregation: All waste contaminated with this compound, including unused drug, vials, syringes, gloves, gowns, and cleaning materials, must be segregated from regular trash.
-
Labeling: Waste containers must be clearly labeled as "Hazardous" and "Radioactive" and include the isotope, activity level, and date of storage.[6]
-
Sharps: All contaminated sharps must be placed in a puncture-resistant sharps container.[7]
-
Decay in Storage: For short-lived radionuclides, waste may be stored for decay until it reaches background radiation levels before being disposed of as hazardous waste.[6]
-
Final Disposal: Dispose of the waste through a licensed radioactive and hazardous waste disposal vendor, following all local, state, and federal regulations.[3][6]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 2. pogo.ca [pogo.ca]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 5. youtube.com [youtube.com]
- 6. Pardon Our Interruption [rltinstitute.novartis.com]
- 7. drugdesign.umn.edu [drugdesign.umn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
